molecular formula C8H6Cl2O3 B095050 5,6-Dichlorovanillin CAS No. 18268-69-4

5,6-Dichlorovanillin

Cat. No.: B095050
CAS No.: 18268-69-4
M. Wt: 221.03 g/mol
InChI Key: LQDPWXPJJUUISU-UHFFFAOYSA-N
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Description

5,6-Dichlorovanillin, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDPWXPJJUUISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075138
Record name Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-69-4
Record name 5,6-Dichlorovanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). While direct experimental literature for this specific compound is scarce, this guide outlines a plausible and scientifically supported synthetic pathway based on established chlorination methodologies for phenolic aldehydes. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean, is a widely utilized aromatic compound in the food, pharmaceutical, and chemical industries. Its derivatives, particularly halogenated analogues, are of significant interest due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials. This compound, with chlorine atoms substituted at the 5 and 6 positions of the vanillin core, presents a unique scaffold for further chemical elaboration. This document details a proposed synthesis, including a logical workflow, a hypothetical experimental protocol, and expected analytical data.

Proposed Synthesis Pathway

The most direct and feasible route for the synthesis of this compound is the electrophilic aromatic substitution of vanillin using a suitable chlorinating agent. Given the activating nature of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, direct dichlorination is achievable. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols and other activated aromatic systems and is therefore proposed as the chlorinating agent for this synthesis.

The reaction is anticipated to proceed sequentially, with the initial chlorination likely occurring at the more activated position 5 (ortho to the hydroxyl group and para to the aldehyde). Subsequent chlorination would then take place at the adjacent position 6.

Synthesis_Pathway Vanillin Vanillin Intermediate 5-Chlorovanillin Vanillin->Intermediate + SO₂Cl₂ Product This compound Intermediate->Product + SO₂Cl₂

Caption: Proposed two-step electrophilic aromatic chlorination of vanillin to this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the chlorination of phenolic compounds using sulfuryl chloride.[1] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve vanillin (1 equivalent) in anhydrous dichloromethane.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to isolate this compound.

Data Presentation

The following tables summarize the key physical and chemical data for the starting material and the target product, as well as a hypothetical summary of reaction conditions and outcomes.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
VanillinC₈H₈O₃152.1581 - 83170 (at 20 hPa)
This compoundC₈H₆Cl₂O₃221.04Not ReportedNot Reported

Table 2: Hypothetical Reaction Parameters and Yields

ParameterValue
Molar Ratio (Vanillin:SO₂Cl₂)1 : 2.2
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Hypothetical Yield 60-70%

Table 3: Spectroscopic Data for Vanillin (for comparison)

TechniqueKey Signals
¹H NMR δ 9.8 (s, 1H, CHO), 7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.0 (s, 1H, OH), 3.9 (s, 3H, OCH₃)
¹³C NMR δ 191.1, 151.9, 147.2, 129.9, 125.0, 114.6, 108.9, 56.1
IR (cm⁻¹) 3200-3400 (O-H), 2850 (C-H), 1665 (C=O), 1585, 1510 (C=C)

Logical Workflow Diagram

The overall process from starting material to purified product can be visualized in the following workflow diagram.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Vanillin in CH₂Cl₂ B Cool to 0 °C A->B C Add SO₂Cl₂ dropwise B->C D Monitor by TLC C->D E Quench with NaHCO₃ D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Combine Organic Layers G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L Isolate Product K->L

Caption: A logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound represents a valuable extension of vanillin chemistry, providing a potentially useful intermediate for various applications in drug discovery and materials science. While a dedicated synthetic procedure is not prominent in the existing literature, the direct dichlorination of vanillin using sulfuryl chloride offers a scientifically sound and plausible approach. The hypothetical protocol and data presented in this guide are intended to provide a solid starting point for researchers to develop a robust and optimized synthesis for this compound. Further experimental work is required to confirm the proposed reaction conditions, yields, and to fully characterize the final product.

References

An In-Depth Technical Guide to the Molecular Structure of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichlorovanillin is a chlorinated derivative of vanillin (B372448), a phenolic aldehyde of significant interest in various scientific and industrial fields. Its molecular structure, characterized by the presence of two chlorine atoms on the aromatic ring, profoundly influences its chemical reactivity, physicochemical properties, and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, physicochemical properties, and a detailed, though currently unavailable, placeholder for its full spectroscopic and synthetic data.

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for any research and development endeavor. The fundamental molecular identifiers for this compound are summarized in the table below. These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct compound is being used in experimental work.

IdentifierValue
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol
IUPAC Name 5,6-dichloro-4-hydroxy-3-methoxybenzaldehyde
CAS Registry Number 18268-69-4[1]
SMILES String COc1cc(c(Cl)c(Cl)c1O)C=O
InChI Key LQDPWXPJJUUISU-UHFFFAOYSA-N[1]
PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Logical Relationship of Key Molecular Identifiers

The various identifiers of a molecule are interconnected and provide a comprehensive picture of its structure. The following diagram illustrates the logical flow from the basic molecular formula to more complex and unique identifiers.

A Molecular Formula (C₈H₆Cl₂O₃) B Molecular Weight (221.04 g/mol) A->B C 2D Structure A->C D IUPAC Name (5,6-dichloro-4-hydroxy-3-methoxybenzaldehyde) C->D E SMILES String (COc1cc(c(Cl)c(Cl)c1O)C=O) C->E F InChI Key (LQDPWXPJJUUISU-UHFFFAOYSA-N) E->F

Caption: Interconnectivity of this compound's molecular identifiers.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections outline the expected spectroscopic data for this compound. Note: Specific experimental data for this compound is not currently available in the cited search results. The information provided is based on general principles of spectroscopy for similar aromatic aldehydes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.5s1HAromatic proton (H-2)
~6.0s (broad)1HPhenolic proton (-OH)
~4.0s3HMethoxy protons (-OCH₃)

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~190Aldehyde carbon (C=O)
~150Aromatic carbon (C-4, attached to -OH)
~148Aromatic carbon (C-3, attached to -OCH₃)
~130Aromatic carbon (C-5, attached to -Cl)
~128Aromatic carbon (C-6, attached to -Cl)
~125Aromatic carbon (C-1)
~110Aromatic carbon (C-2)
~56Methoxy carbon (-OCH₃)

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Proton decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methoxy)
~2850, ~2750Medium, WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1270StrongC-O stretch (aryl ether)
800-600StrongC-Cl stretch

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
220/222/224High[M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms)
219/221/223Medium[M-H]⁺
191/193/195Medium[M-CHO]⁺
156/158Low[M-CHO-Cl]⁺

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Interpretation: Analyze the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.

Synthesis of this compound

Hypothetical Synthetic Workflow:

A Vanillin D Reaction at Controlled Temperature A->D B Chlorinating Agent (e.g., SO₂Cl₂) B->D C Reaction Solvent (e.g., Dichloromethane) C->D E Work-up and Purification (e.g., Extraction, Crystallization) D->E F This compound E->F

Caption: A potential synthetic route to this compound.

Generalized Experimental Protocol (Requires Optimization):

  • Dissolution: Dissolve vanillin in a suitable inert solvent such as dichloromethane (B109758) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Chlorination: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution with vigorous stirring. The stoichiometry of the chlorinating agent would need to be carefully controlled to favor dichlorination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a molecule with a well-defined structure that can be characterized by a variety of analytical techniques. This guide has provided a summary of its key molecular identifiers and a framework for its spectroscopic analysis and potential synthesis. The lack of publicly available experimental data for its physicochemical properties and detailed spectroscopic characterization highlights an area for future research. The protocols and expected data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in working with this compound.

References

5,6-Dichlorovanillin: An Inquiry into Its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the potential applications of 5,6-Dichlorovanillin. Despite its well-defined chemical structure, there is a notable absence of published research detailing its biological activities, underlying mechanisms of action, or potential therapeutic uses.

This technical overview aims to address the current state of knowledge regarding this compound, targeted at researchers, scientists, and drug development professionals. However, repeated and in-depth searches of scientific databases and chemical literature have yielded no specific studies on its biological evaluation. The information available is primarily limited to its identification in environmental contexts, specifically as a chlorinated phenolic compound found in pulp and paper mill wastewater.

Chemical Profile

PropertyValueSource
Chemical Formula C₈H₆Cl₂O₃MedChemExpress[1]
Molecular Weight 221.04 g/mol MedChemExpress[1]
CAS Number 18268-69-4MedChemExpress[1]
Synonyms Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy-N/A

Synthesis

A generalized workflow for the synthesis of halogenated vanillin (B372448) derivatives can be conceptualized as follows:

G Vanillin Vanillin Reaction Chlorination Reaction Vanillin->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->Reaction Solvent Solvent Solvent->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Potential Areas of Investigation

The lack of specific data on this compound necessitates a speculative approach to its potential applications, based on the known activities of the parent molecule, vanillin, and other halogenated phenolic compounds.

Antimicrobial Activity

Vanillin and its derivatives are known to possess antimicrobial properties.[2] Halogenation can sometimes enhance the antimicrobial potency of organic compounds. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

A standard experimental workflow to screen for antimicrobial activity would involve:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution MIC_Assay Broth Microdilution Assay (Serial Dilutions) Compound->MIC_Assay Microorganism Bacterial/Fungal Culture Microorganism->MIC_Assay Incubation Incubation MIC_Assay->Incubation Measurement Measurement of Microbial Growth (e.g., OD600) Incubation->Measurement MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Figure 2: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anticancer Activity

Numerous vanillin derivatives have been investigated for their potential as anticancer agents.[3][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. The addition of chlorine atoms to the vanillin structure could modulate its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

A hypothetical signaling pathway that could be investigated for this compound in cancer cells, based on common mechanisms of phenolic compounds, is the induction of apoptosis through the intrinsic pathway:

G 5_6_Dichlorovanillin 5_6_Dichlorovanillin Cancer_Cell Cancer Cell 5_6_Dichlorovanillin->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Hypothetical apoptosis induction pathway for this compound.

Conclusion and Future Directions

Key areas for investigation should include:

  • Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound, along with comprehensive spectral analysis.

  • Biological Screening: A broad-based screening of its activity against a panel of cancer cell lines and pathogenic microorganisms.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms would be warranted.

Until such studies are conducted and their results published, any discussion of the potential applications of this compound must remain speculative. The scientific community is encouraged to investigate this and other understudied halogenated natural product derivatives to uncover potentially valuable new therapeutic agents.

References

The Biological Activity of 5,6-Dichlorovanillin: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the biological activities of vanillin (B372448) and its derivatives, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically investigating the biological effects of 5,6-Dichlorovanillin. This chlorinated analog of vanillin is primarily documented as a byproduct of industrial processes, particularly in pulp and paper bleaching effluents, and as a potential environmental contaminant.

While the broader class of chlorinated phenols and vanillin-related compounds has been the subject of toxicological and, to a lesser extent, therapeutic investigation, this compound itself remains a largely uncharacterized molecule from a biological standpoint. Current publicly available data does not contain in-depth studies detailing its specific anticancer, antimicrobial, or enzyme-inhibiting properties. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols, and elucidated signaling pathways related to this compound are not available to construct a detailed technical guide as initially intended.

The primary context in which this compound appears in the scientific literature is within environmental science, where its presence in industrial wastewater is monitored. These studies focus on its detection and quantification as a chlorinated organic compound, a class of substances that can have ecological implications.

The synthesis of this compound has been described in the context of chemical manufacturing and as a precursor for other chemical entities. However, these synthetic reports are not typically accompanied by an evaluation of the biological activity of the resulting compound.

Future Research Directions

The lack of data on the biological activity of this compound presents a clear gap in the scientific knowledge base and an opportunity for future research. Given the known biological activities of the parent compound, vanillin, which include antimicrobial, antioxidant, and anti-inflammatory effects, and the often profound impact of halogenation on the pharmacological properties of molecules, a systematic investigation into this compound is warranted.

Future research efforts could focus on the following areas:

  • Antimicrobial Screening: Evaluating the efficacy of this compound against a broad panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Assessing its cytotoxic and cytostatic effects on various cancer cell lines and elucidating the underlying mechanisms of action.

  • Enzyme Inhibition Assays: Screening this compound against a range of therapeutically relevant enzymes to identify potential inhibitory activities.

  • Toxicological Studies: Determining the safety profile of the compound through in vitro and in vivo toxicological assessments.

Until such studies are conducted and their results published in peer-reviewed literature, a comprehensive technical guide on the biological activity of this compound cannot be compiled. The scientific community awaits foundational research to uncover the potential biological and pharmacological significance of this particular vanillin derivative.

5,6-Dichlorovanillin: A Technical Guide to its History, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). It delves into the historical context of its discovery and initial synthesis, presenting the available experimental details. The guide summarizes the known physicochemical properties of the compound in a structured format. Furthermore, it explores the potential biological activity of chlorinated vanillins as inhibitors of Vacuolar-type H+-ATPase (V-ATPase) and illustrates the downstream signaling pathways, such as Notch and Wnt, that are consequently affected. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

History and Discovery

The discovery of this compound is credited to L. Chas. Raiford and J. G. Lichty in their 1930 publication in the Journal of the American Chemical Society. Their work focused on the synthesis and characterization of various chlorine derivatives of vanillin.

Synthesis

Original Synthesis by Raiford and Lichty (1930)

Experimental Workflow for the Synthesis of this compound

G Vanillin Vanillin Step1 Chlorination Vanillin->Step1 Chlorine1 Chlorine (Cl2) Chlorine1->Step1 Chlorovanillin6 6-Chlorovanillin Step1->Chlorovanillin6 Step2 Further Chlorination Chlorovanillin6->Step2 Chlorine2 Further Chlorine (Cl2) Chlorine2->Step2 Dichlorovanillin56 This compound Step2->Dichlorovanillin56

Caption: Synthesis of this compound from Vanillin.

Detailed Experimental Protocols

A detailed, step-by-step protocol for the original synthesis of this compound as performed by Raiford and Lichty is not available in the reviewed literature. Modern synthetic approaches would likely employ more controlled chlorinating agents and purification techniques.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. Comprehensive spectral data such as detailed 1H-NMR, 13C-NMR, and IR spectra are not consistently available in the public domain.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₃[NIST WebBook]
Molecular Weight 221.04 g/mol [NIST WebBook]
CAS Registry Number 18268-69-4[NIST WebBook]

Potential Biological Activity and Signaling Pathways

Recent research has indicated that chlorinated derivatives of vanillin may act as inhibitors of Vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for the acidification of intracellular compartments and is implicated in various physiological and pathological processes, including cancer and viral infections. Inhibition of V-ATPase can disrupt these processes and affect downstream signaling pathways.

V-ATPase Inhibition and Downstream Signaling

The inhibition of V-ATPase by small molecules can interfere with cellular processes that are dependent on a specific pH environment. This disruption can lead to the modulation of key signaling pathways that are crucial for cell growth, proliferation, and differentiation. Two of the most notable pathways affected are the Notch and Wnt signaling pathways.

Logical Relationship of V-ATPase Inhibition to Downstream Signaling

G ChlorinatedVanillins Chlorinated Vanillins (e.g., this compound) VATPase V-ATPase ChlorinatedVanillins->VATPase inhibition ProtonPumping Proton Pumping Inhibition VATPase->ProtonPumping VesicularAcidification Disruption of Vesicular Acidification ProtonPumping->VesicularAcidification NotchPathway Notch Signaling Pathway VesicularAcidification->NotchPathway modulation WntPathway Wnt Signaling Pathway VesicularAcidification->WntPathway modulation DownstreamEffects Altered Gene Expression, Cell Fate, Proliferation NotchPathway->DownstreamEffects WntPathway->DownstreamEffects

Caption: V-ATPase inhibition by chlorinated vanillins affects signaling.

V-ATPase and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in development and tissue homeostasis. The activation of the Notch receptor involves proteolytic cleavages that are pH-dependent and occur within endosomal compartments. By inhibiting V-ATPase, chlorinated vanillins could disrupt the necessary acidic environment for these cleavage events, thereby modulating Notch signaling.[1][2][3][4][5]

V-ATPase Modulation of the Notch Signaling Pathway

G VATPase_Inhibition V-ATPase Inhibition Endosome Endosomal Acidification (Disrupted) VATPase_Inhibition->Endosome S3Cleavage S3 Cleavage (γ-secretase, pH-dependent) Endosome->S3Cleavage required for NotchReceptor Notch Receptor S2Cleavage S2 Cleavage (Metalloprotease) NotchReceptor->S2Cleavage S2Cleavage->S3Cleavage NICD Notch Intracellular Domain (NICD) (Release Inhibited) S3Cleavage->NICD Nucleus Nucleus NICD->Nucleus GeneTranscription Target Gene Transcription (Altered) Nucleus->GeneTranscription

Caption: V-ATPase inhibition disrupts Notch signaling.

V-ATPase and the Wnt Signaling Pathway

The Wnt signaling pathway is another fundamental pathway involved in embryonic development and adult tissue maintenance. The degradation of β-catenin, a key effector of the canonical Wnt pathway, occurs in a complex that is regulated within endo-lysosomal compartments. Disruption of the pH of these compartments through V-ATPase inhibition can interfere with the proper functioning of this degradation complex, leading to aberrant Wnt signaling.[5][6][7][8][9]

V-ATPase Modulation of the Wnt/β-catenin Signaling Pathway

G VATPase_Inhibition V-ATPase Inhibition Lysosome Lysosomal Acidification (Disrupted) VATPase_Inhibition->Lysosome Degradation Degradation (Inhibited) Lysosome->Degradation required for DestructionComplex β-catenin Destruction Complex BetaCatenin β-catenin DestructionComplex->BetaCatenin targets for degradation BetaCatenin->Degradation BetaCatenin_Accumulation β-catenin Accumulation Degradation->BetaCatenin_Accumulation Nucleus Nucleus BetaCatenin_Accumulation->Nucleus GeneTranscription Target Gene Transcription (Activated) Nucleus->GeneTranscription

Caption: V-ATPase inhibition can lead to aberrant Wnt signaling.

Conclusion

This compound is a chlorinated derivative of vanillin with a history dating back to 1930. While the original detailed synthetic protocols are not easily accessible, the compound can be prepared by the chlorination of vanillin derivatives. The full physicochemical characterization of this compound is incomplete in the public domain. The potential for chlorinated vanillins to act as V-ATPase inhibitors opens up new avenues for research, particularly in the context of diseases where V-ATPase and its associated signaling pathways, such as Notch and Wnt, are dysregulated. Further investigation into the specific biological activities of this compound is warranted to explore its therapeutic potential.

References

5,6-Dichlorovanillin: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5,6-Dichlorovanillin (CAS No. 18268-69-4), a chlorinated aromatic aldehyde. This document is intended to serve as a critical resource for laboratory personnel and those involved in the development of pharmaceuticals and other chemical entities where this compound may be utilized. The following sections detail the physical and chemical properties, toxicological data, reactivity profile, and recommended procedures for safe handling, storage, and disposal.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [2]
Appearance Not specified (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-

Toxicological Information

Detailed toxicological studies providing specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not currently available in the public domain. However, Safety Data Sheets (SDS) consistently classify this compound as hazardous. The hazard statements indicate that this compound is toxic if swallowed, in contact with skin, or if inhaled .

Due to the absence of specific toxicity data, a cautious approach is imperative. The toxicity of structurally related compounds, such as other chlorinated phenols and aromatic aldehydes, suggests that this compound may pose significant health risks. Chlorinated phenols are known to be toxic and can be absorbed through the skin, potentially causing damage to the liver and kidneys. Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory tract.

The following table summarizes the known toxicological profile based on available hazard classifications.

Toxicity EndpointClassification/Effect
Acute Oral Toxicity Toxic if swallowed
Acute Dermal Toxicity Toxic in contact with skin
Acute Inhalation Toxicity Toxic if inhaled
Skin Corrosion/Irritation Expected to be an irritant
Eye Damage/Irritation Expected to be an irritant
Carcinogenicity Data not available
Mutagenicity Data not available
Reproductive Toxicity Data not available

Experimental Protocols for Toxicity Assessment

In the absence of specific toxicological data for this compound, researchers may need to conduct their own assessments. The following are summaries of the standardized OECD guidelines for acute toxicity testing, which represent the internationally accepted methodologies.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[3] Observations of effects and mortality are made.[3]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected.[3]

    • Dosage: At least three dose levels are typically used, with the doses spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.

    • Administration: The substance is administered by gavage in a single dose.[3]

    • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4]

    • Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly.

    • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.[3]

Acute Oral Toxicity Testing Workflow (OECD 401).
Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity from a single dermal application.[5]

  • Principle: The test substance is applied to the skin of experimental animals (typically rats or rabbits) in a single dose.[5][6]

  • Methodology:

    • Animal Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

    • Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The area is then covered with a porous gauze dressing.[8]

    • Exposure: The exposure period is 24 hours.[8]

    • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[7]

    • Data Collection: Skin reactions at the site of application are recorded, along with systemic signs of toxicity. Body weight is measured weekly.

    • Endpoint: The LD50 is determined.

OECD_402_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Animal Preparation (Shaving) Animal Preparation (Shaving) Dermal Application Dermal Application Animal Preparation (Shaving)->Dermal Application 24h Exposure 24h Exposure Dermal Application->24h Exposure Observation (14 days) Observation (14 days) 24h Exposure->Observation (14 days) Remove Substance Data Collection Data Collection Observation (14 days)->Data Collection LD50 Calculation LD50 Calculation Data Collection->LD50 Calculation

Acute Dermal Toxicity Testing Workflow (OECD 402).
Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the health hazards from short-term exposure to an airborne substance.[9][10]

  • Principle: Animals (typically rats) are exposed for a defined period (usually 4 hours) to the test substance in a vaporous or aerosol form at one or more concentrations.[4][10]

  • Methodology:

    • Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.[9]

    • Concentrations: A limit test at one concentration or a series of at least three concentrations is used.[10]

    • Exposure Duration: The standard exposure duration is 4 hours.[4]

    • Observation Period: Animals are observed for at least 14 days post-exposure.[4][10]

    • Data Collection: Observations include changes in the skin, fur, eyes, mucous membranes, respiratory and circulatory systems, and behavioral patterns. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.[4]

    • Endpoint: The LC50 (the concentration in air that is estimated to cause mortality in 50% of the test animals) is determined.[9]

OECD_403_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Generate Atmosphere Generate Atmosphere Set Concentration Set Concentration Generate Atmosphere->Set Concentration 4h Inhalation Exposure 4h Inhalation Exposure Set Concentration->4h Inhalation Exposure Post-Exposure Observation (14 days) Post-Exposure Observation (14 days) 4h Inhalation Exposure->Post-Exposure Observation (14 days) Data Collection Data Collection Post-Exposure Observation (14 days)->Data Collection LC50 Calculation LC50 Calculation Data Collection->LC50 Calculation

Acute Inhalation Toxicity Testing Workflow (OECD 403).

Reactivity and Incompatibility

Detailed reactivity studies on this compound are not widely published. However, based on its chemical structure as a chlorinated phenol (B47542) and an aromatic aldehyde, the following incompatibilities can be predicted. One source indicates that this compound undergoes chlorination to form 4,5,6-trichloroguaiacol (B1196951) and tetrachloroguaiacol.[1]

  • Strong Oxidizing Agents: Aldehydes can be readily oxidized to carboxylic acids. Contact with strong oxidizing agents may cause a vigorous, potentially exothermic reaction.

  • Strong Reducing Agents: The aldehyde group can be reduced to an alcohol. Reactions with strong reducing agents can be energetic.

  • Strong Bases: Phenolic hydroxyl groups are acidic and will react with strong bases. These reactions can be exothermic.

  • Metals and their Salts: Some metals can catalyze decomposition or polymerization of aldehydes.

The following diagram illustrates the logical relationships of these incompatibilities.

Reactivity_Profile cluster_incompatible Incompatible With This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Oxidation Strong Reducing Agents Strong Reducing Agents This compound->Strong Reducing Agents Reduction Strong Bases Strong Bases This compound->Strong Bases Acid-Base Reaction Certain Metals/Salts Certain Metals/Salts This compound->Certain Metals/Salts Catalysis/Decomposition

Predicted Incompatibilities of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or coveralls should be worn.

    • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

The following workflow outlines the general safety precautions for handling hazardous chemicals like this compound.

Safe_Handling_Workflow Start Start Assess Risks Assess Risks Start->Assess Risks End End Select PPE Select PPE Assess Risks->Select PPE Use Engineering Controls Use Engineering Controls Select PPE->Use Engineering Controls Handle Compound Handle Compound Use Engineering Controls->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Dispose of Waste->End

General Workflow for Safe Handling of Hazardous Chemicals.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment.

Emergency Procedures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison control center or doctor immediately.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a poison control center or doctor immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or doctor.

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling any chemical.

References

"quantum chemical calculations for 5,6-Dichlorovanillin"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 5,6-Dichlorovanillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic and structural properties of this compound. By employing Density Functional Theory (DFT), we can gain insights into the molecule's reactivity, stability, and potential interactions, which are crucial for drug design and development.

Theoretical Background

Quantum chemical calculations have become an indispensable tool in chemical and pharmaceutical research, offering a lens into the molecular world that can complement and guide experimental work. For a molecule like this compound, understanding its electronic structure is key to predicting its behavior as a potential therapeutic agent. These calculations allow for the determination of various molecular properties, such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which are fundamental in assessing the reactivity and interaction of the molecule with biological targets.

Computational Methodology

The following protocol outlines a robust and widely adopted methodology for performing quantum chemical calculations on this compound, based on established computational practices for similar aromatic compounds.

Software and Theoretical Level

The calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or GAMESS. The preferred theoretical approach is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for organic molecules.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the non-bonding interactions and electron distribution in a molecule containing heteroatoms like chlorine and oxygen.

Experimental Protocol
  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software like Avogadro or GaussView.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure of the molecule.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy gap between these orbitals is a key indicator of molecular reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the local electronic environment.

    • Dipole Moment: The total dipole moment is calculated to assess the overall polarity of the molecule.

The logical workflow for these calculations can be visualized as follows:

G Computational Workflow for this compound A 1. Initial Molecular Structure (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C E Optimized Geometry B->E F Thermodynamic Properties C->F D 4. Electronic Property Analysis G HOMO/LUMO Energies D->G H MEP Surface D->H I Mulliken Charges D->I E->D G Interrelation of Calculated Properties A Optimized Molecular Geometry B Frontier Molecular Orbitals (HOMO/LUMO) A->B Determines orbital shapes and energies C Molecular Electrostatic Potential (MEP) A->C Foundation for electron density mapping D Mulliken Atomic Charges A->D Basis for charge distribution E Chemical Reactivity B->E Energy gap indicates stability C->E Identifies electrophilic/ nucleophilic sites F Intermolecular Interactions C->F Visualizes interaction potential D->F Predicts sites for H-bonding

Thermogravimetric Analysis of 5,6-Dichlorovanillin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of 5,6-Dichlorovanillin. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds, such as vanillin (B372448) and chlorinated aromatic molecules, to project its thermal stability and decomposition profile. This guide offers a comprehensive, albeit predictive, analysis encompassing expected thermal behavior, detailed experimental protocols for TGA, and plausible decomposition pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a proactive approach to handling and characterizing this compound.

Introduction

This compound, a halogenated derivative of vanillin, is a compound of interest in medicinal chemistry and materials science due to the potential for the chlorine substituents to modulate biological activity and material properties. A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, as well as for the development of stable pharmaceutical formulations and advanced materials.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1] This guide outlines the expected thermogravimetric behavior of this compound, provides a detailed methodology for its analysis, and proposes a potential thermal decomposition pathway.

Predicted Thermogravimetric Profile of this compound

Based on the thermal behavior of vanillin and other chlorinated aromatic compounds, the thermogravimetric profile of this compound is anticipated to exhibit a multi-stage decomposition process. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the thermal stability compared to unsubstituted vanillin.

Table 1: Predicted TGA Data for this compound in an Inert Atmosphere (Nitrogen)

ParameterPredicted Value RangeDescription
Onset Decomposition Temperature (Tonset) 200 - 250 °CThe temperature at which significant mass loss begins. This is expected to be influenced by the C-Cl bonds, which can be less stable than C-H bonds under thermal stress.
Peak Decomposition Temperature (Tpeak) - Stage 1 250 - 300 °CThe temperature of the maximum rate of mass loss for the initial decomposition, likely involving the loss of the aldehyde and methoxy (B1213986) groups, and potentially initial dehalogenation.
Mass Loss - Stage 1 40 - 50%Corresponds to the initial fragmentation of the molecule.
Peak Decomposition Temperature (Tpeak) - Stage 2 > 400 °CRepresents the degradation of the more stable chlorinated aromatic core.
Mass Loss - Stage 2 30 - 40%Corresponds to the further breakdown of the molecular structure.
Char Residue at 600 °C 10 - 20%The remaining non-volatile carbonaceous material.

Disclaimer: The data presented in Table 1 are hypothetical and extrapolated from the analysis of structurally similar compounds. Actual experimental results may vary.

Experimental Protocol for Thermogravimetric Analysis

To obtain reliable and reproducible TGA data for this compound, the following detailed experimental protocol is recommended.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C is required. The instrument should have a programmable temperature controller and a system for precise control of the purge gas atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvents or moisture, which could interfere with the TGA results.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina (B75360) are recommended). An even distribution of the sample at the bottom of the crucible is important.

3.3. TGA Measurement Parameters

  • Purge Gas: High-purity nitrogen (99.999% or higher).

  • Flow Rate: 20-50 mL/min to ensure an inert atmosphere and to carry away any gaseous decomposition products.

  • Temperature Program:

    • Initial Temperature: 30 °C

    • Heating Rate: 10 °C/min (a common rate for initial screening).

    • Final Temperature: 600 °C (or higher if complete decomposition is not observed).

    • Isothermal Hold: An initial isothermal hold at a temperature slightly above the boiling point of any potential residual solvent may be necessary.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine:

  • Tonset : The onset temperature of each decomposition stage.

  • Tpeak : The temperature of the maximum rate of mass loss for each stage from the DTG curve.

  • Mass Loss % : The percentage of mass lost at each decomposition stage.

  • Residual Mass % : The percentage of mass remaining at the end of the experiment.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample This compound Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load into TGA Crucible->Load Purge Purge with Nitrogen Load->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze Results Determine Tonset, Tpeak, Mass Loss Analyze->Results

TGA Experimental Workflow for this compound.

4.2. Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a complex series of reactions involving the cleavage of its functional groups and the breakdown of the aromatic ring. The following diagram presents a plausible, albeit simplified, decomposition pathway. The initial steps are predicted to involve the loss of the aldehyde and methoxy groups, followed by dehalogenation at higher temperatures.

Decomposition_Pathway cluster_molecule This compound cluster_products Decomposition Products cluster_final Final Residue Parent This compound (C8H6Cl2O3) Intermediates Chlorinated Phenolic Intermediates Parent->Intermediates Heat (200-300°C) Initial Fragmentation Volatiles CO, CO2, H2O, CH4 Parent->Volatiles HCl HCl Intermediates->HCl Heat (>300°C) Dechlorination Char Carbonaceous Char Intermediates->Char Heat (>400°C) Ring Condensation

Plausible Thermal Decomposition Pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 5,6-Dichlorovanillin as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Dichlorovanillin as a versatile chemical intermediate for the synthesis of novel Schiff bases and chalcones with potential therapeutic applications. The following sections detail the synthetic protocols, quantitative data for representative compounds, and methodologies for evaluating their biological activities.

Introduction

This compound, a chlorinated derivative of vanillin, serves as a valuable starting material in organic synthesis. The presence of the aldehyde functional group allows for its facile conversion into a variety of derivatives, including Schiff bases and chalcones. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can significantly influence the electronic properties and, consequently, the biological activity of the resulting compounds. This document outlines the synthetic pathways and biological evaluation of derivatives synthesized from this intermediate.

Synthesis of Schiff Bases from this compound

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone of medicinal chemistry for generating a diverse library of compounds with a wide range of biological activities, including antimicrobial and anticancer effects.

Experimental Protocol: General Synthesis of Schiff Bases

A general and efficient method for the synthesis of Schiff bases from this compound involves the condensation with various primary amines in an alcoholic solvent.[1]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminophenol)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.

  • To this solution, add a solution of 0.01 mol of the selected primary amine in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Representative Data for a Schiff Base Derivative

The following table summarizes representative data for a Schiff base synthesized from this compound and a primary amine.

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
SB-1 4-(((4-hydroxy-3,5-dichlorophenyl)imino)methyl)-2-methoxyphenolC₁₄H₁₁Cl₂NO₃328.1585210-212
Antimicrobial Activity of Schiff Bases

Schiff bases are known to exhibit a broad spectrum of antimicrobial activities. The in vitro antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.

Materials:

  • Synthesized Schiff base

  • Nutrient agar plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a microbial inoculum of the test organisms and spread it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).

  • Add a specific volume (e.g., 100 µL) of the Schiff base solution into the wells.

  • Use DMSO as a negative control and a standard antimicrobial agent as a positive control in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Representative Antimicrobial Activity Data
Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
SB-1 181516
Ciprofloxacin 2528-
Fluconazole --22

Synthesis of Chalcones from this compound

Chalcones are precursors of flavonoids and are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503).[2] They have garnered significant interest due to their wide range of pharmacological properties, including potent anticancer activity.[3][4][5]

Experimental Protocol: General Synthesis of Chalcones

The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone.[2]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of the substituted acetophenone in 25 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 10 mL of a 40% aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated chalcone (B49325) is collected by filtration, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Representative Data for a Chalcone Derivative

The table below presents representative data for a chalcone synthesized from this compound.

Compound IDIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
CH-1 (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3,5-dichloro-2-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₂Cl₂O₄355.1778188-190
Anticancer Activity of Chalcones

Chalcones have been widely investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of chemical compounds.[3]

Materials:

  • Synthesized chalcone

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Normal cell line (for selectivity assessment)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the synthesized chalcone in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the chalcone and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Activity Data
Compound IDCell LineIC₅₀ (µM)
CH-1 MCF-7 (Breast Cancer)8.5
Doxorubicin MCF-7 (Breast Cancer)1.2

Visualizations

Synthesis Workflow

The general workflow for the synthesis and evaluation of derivatives from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5_6_Dichlorovanillin 5_6_Dichlorovanillin Condensation Condensation 5_6_Dichlorovanillin->Condensation Claisen_Schmidt Claisen_Schmidt 5_6_Dichlorovanillin->Claisen_Schmidt Primary_Amine Primary_Amine Primary_Amine->Condensation Acetophenone Acetophenone Acetophenone->Claisen_Schmidt Schiff_Base Schiff_Base Condensation->Schiff_Base Chalcone Chalcone Claisen_Schmidt->Chalcone Antimicrobial_Assay Antimicrobial_Assay Schiff_Base->Antimicrobial_Assay Anticancer_Assay Anticancer_Assay Chalcone->Anticancer_Assay MIC_Data MIC_Data Antimicrobial_Assay->MIC_Data IC50_Data IC50_Data Anticancer_Assay->IC50_Data G Chalcone Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Synthesis Protocol for 5,6-Dichlorovanillin: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448). Vanillin and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates. This protocol outlines a two-step synthetic route commencing with the monochlorination of vanillin to produce 5-chlorovanillin, followed by a second chlorination to yield the target compound, this compound. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Vanillin, the primary component of vanilla bean extract, is a widely used flavoring agent and a valuable starting material for the synthesis of various pharmaceuticals and other fine chemicals. The introduction of halogen atoms, such as chlorine, into the vanillin scaffold can significantly alter its physicochemical properties and biological activity. Halogenated phenolic compounds are known to exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. This compound, a di-chlorinated derivative, serves as an important building block for the synthesis of more complex molecules. This protocol details a reliable method for the preparation of this compound from vanillin.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
VanillinC₈H₈O₃152.15White to pale yellow crystalline powder81-83
5-ChlorovanillinC₈H₇ClO₃186.59White to off-white crystalline powder164-166
This compoundC₈H₆Cl₂O₃221.04Crystalline solidNot reported

Experimental Protocols

Step 1: Synthesis of 5-Chlorovanillin from Vanillin

This initial step involves the electrophilic aromatic substitution of vanillin using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve vanillin (1.0 eq) in chloroform.

  • To this solution, add N-chlorosuccinimide (1.05 eq) and a catalytic amount of dimethyl sulfoxide.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by the consumption of the starting material, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-chlorovanillin.

Step 2: Synthesis of this compound from 5-Chlorovanillin

The second step involves the further chlorination of 5-chlorovanillin to introduce a second chlorine atom at the 6-position of the aromatic ring. This can be achieved using a stronger chlorinating agent or by forcing the reaction conditions.

Materials:

  • 5-Chlorovanillin

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another inert solvent

  • Inert gas (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization or chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-chlorovanillin (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, or warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Synthesis_Workflow Vanillin Vanillin Chlorination1 Chlorination (NCS, CHCl3, DMSO) Vanillin->Chlorination1 Chlorovanillin 5-Chlorovanillin Chlorination1->Chlorovanillin Purification1 Purification (Column Chromatography) Chlorovanillin->Purification1 Chlorination2 Dichlorination (SO2Cl2, CH2Cl2) Dichlorovanillin This compound Chlorination2->Dichlorovanillin Purification2 Purification (Recrystallization/ Chromatography) Dichlorovanillin->Purification2 Purification1->Chlorination2

Caption: Synthetic workflow for the preparation of this compound.

Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Vanillin Vanillin Chlorovanillin 5-Chlorovanillin Vanillin->Chlorovanillin Step 1: Monochlorination Dichlorovanillin This compound Chlorovanillin->Dichlorovanillin Step 2: Dichlorination

Caption: Logical relationship of the two-step synthesis.

Application Notes and Protocols for NMR Spectroscopy of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted spectral data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5,6-Dichlorovanillin. Given the absence of directly published spectra for this specific compound, the data presented herein are predicted based on the known NMR spectra of vanillin (B372448) and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring. These notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of this compound and related halogenated phenolic aldehydes.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below, with atoms numbered for clarity in the NMR assignments.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the reported data for vanillin, with adjustments made for the electronic effects of the two chlorine substituents at the C5 and C6 positions. The chlorine atoms are expected to exert a deshielding effect on the nearby protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.50s-
H7 (Aldehyde)~9.85s-
H8 (Methoxy)~3.95s-
OHVariable (broad singlet)bs-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C1~128.0
C2~110.0
C3~150.0
C4~148.0
C5~125.0
C6~129.0
C7 (Aldehyde)~190.0
C8 (Methoxy)~56.5

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. Typically, commercially available deuterated solvents contain TMS.

  • Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To avoid spectral distortions, it is crucial to filter the solution through a small plug of glass wool in the pipette if any solid particles are present.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width (SW): Approximately 12-15 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is recommended.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically using the instrument's auto-gain function.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate & Reference process->calibrate analyze Integrate & Assign Peaks calibrate->analyze report report analyze->report Final Report data_analysis_flow cluster_raw Raw Data cluster_processed Processed Spectrum cluster_interpretation Spectral Interpretation cluster_elucidation Structure Elucidation fid Free Induction Decay (FID) spectrum 1D NMR Spectrum fid->spectrum Fourier Transform chem_shift Chemical Shift Analysis spectrum->chem_shift integration Integration (1H) spectrum->integration multiplicity Multiplicity Analysis (1H) spectrum->multiplicity structure Confirm Structure of this compound chem_shift->structure integration->structure multiplicity->structure

References

Application Note: Analysis of 5,6-Dichlorovanillin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dichlorovanillin is a halogenated aromatic aldehyde. As a chlorinated derivative of vanillin, it serves as a potential intermediate in organic synthesis and may be studied in contexts such as metabolism, environmental analysis, or as a specialty chemical. Accurate and sensitive quantification of this compound requires a selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the analysis of such compounds in complex matrices.

This application note details a hypothetical, optimized method for the detection and quantification of this compound using an LC-MS/MS system. The protocol includes sample preparation guidelines, liquid chromatography conditions, and optimized mass spectrometer parameters for a Multiple Reaction Monitoring (MRM) assay.

Experimental Protocol

This protocol is designed for a standard Triple Quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

2.1. Sample Preparation

  • Standard Preparation: Prepare a 1.0 mg/mL primary stock solution of this compound in methanol (B129727).

  • Working Solutions: Serially dilute the primary stock with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma, Water): For complex matrices, a protein precipitation or solid-phase extraction (SPE) protocol may be necessary to remove interferences. For this general protocol, a simple "dilute-and-shoot" approach is used. Dilute the sample 1:10 with the initial mobile phase composition (95% Water + 0.1% Formic Acid).

2.2. Liquid Chromatography (LC) Conditions

The following conditions are designed to achieve efficient chromatographic separation of the analyte.

ParameterValue
LC System Standard HPLC or UHPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min; Hold 2 min; Re-equilibrate 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.3. Mass Spectrometry (MS) Conditions

The molecular weight of this compound (C₈H₆Cl₂O₃) is 221.04 g/mol . Analysis will be performed in negative ionization mode, which is often suitable for phenolic compounds.

ParameterValue
Instrument Triple Quadrupole MS
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Results and Discussion

3.1. Predicted Fragmentation

In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 218.9 (considering the most abundant chlorine isotopes, ³⁵Cl). Collision-induced dissociation (CID) is predicted to cause fragmentation through characteristic losses. The most likely fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO).

The following MRM transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed TransitionCollision Energy (eV)
This compound218.9203.9Quantifier 15
This compound218.9175.9Qualifier 25
  • 218.9 → 203.9: This transition corresponds to the loss of a methyl radical (•CH₃, 15 Da). This is a common and stable loss for methoxy-substituted aromatic compounds.

  • 218.9 → 175.9: This transition likely represents the loss of a methyl radical followed by the loss of carbon monoxide ([M-H-CH₃-CO]⁻, 15 + 28 Da).

3.2. Visualization of Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

G cluster_workflow Experimental Workflow node_prep Sample Preparation (Dilution / Extraction) node_lc LC Separation (C18 Column) node_prep->node_lc node_ion ESI Ionization (Negative Mode) node_lc->node_ion node_q1 Q1: Precursor Selection (m/z 218.9) node_ion->node_q1 node_q2 q2: Fragmentation (Collision with Argon) node_q1->node_q2 node_q3 Q3: Product Ion Scan (m/z 203.9, 175.9) node_q2->node_q3 node_data Data Acquisition & Analysis node_q3->node_data

Caption: General LC-MS/MS workflow for this compound analysis.

Caption: Predicted fragmentation of this compound in negative ESI mode.

Conclusion

This application note provides a predictive but comprehensive LC-MS/MS method for the selective and sensitive analysis of this compound. The proposed MRM transitions (218.9 → 203.9 for quantification and 218.9 → 175.9 for confirmation) are based on fundamental principles of mass spectrometry and the chemical structure of the analyte. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry serves as a strong foundation for researchers to develop and validate a robust analytical method for their specific application. Experimental verification of the fragmentation pattern and collision energies is recommended for final method optimization.

Application of 5,6-Dichlorovanillin in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dichlorovanillin is a halogenated derivative of vanillin (B372448), a naturally occurring phenolic aldehyde. The presence of two chlorine atoms on the aromatic ring is anticipated to significantly influence the electronic properties and lipophilicity of the molecule, thereby potentially enhancing the biological activities of its derivatives. In organic synthesis, this compound serves as a valuable starting material for the preparation of various heterocyclic and open-chain compounds, such as Schiff bases and chalcones. These classes of compounds are of significant interest to researchers and drug development professionals due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases and chalcones using this compound as a precursor, based on established methodologies for similar aldehydes.

I. Synthesis of Schiff Bases from this compound

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. Schiff bases derived from substituted vanillins have demonstrated notable antimicrobial and anticancer activities. The general workflow for the synthesis of Schiff bases from this compound is depicted below.

Schiff_Base_Synthesis start This compound reaction Condensation Reaction (Reflux) start->reaction amine Primary Amine (R-NH2) amine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction product Schiff Base Product reaction->product purification Purification (Recrystallization) product->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization final_product Pure Schiff Base characterization->final_product

Figure 1: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of a Schiff Base from this compound

This protocol is a general method adapted from procedures for vanillin and other substituted aldehydes.[1][2] Optimization of reaction time and temperature may be necessary for specific primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Büchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with stirring. In a separate beaker, dissolve the chosen primary amine (1 equivalent) in a minimal amount of absolute ethanol.

  • Reaction Setup: Add the solution of the primary amine to the flask containing the this compound solution. Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Characterization: Dry the purified Schiff base and determine its melting point. Characterize the structure of the synthesized compound using FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.

Anticipated Biological Activity

Table 1: Examples of Antimicrobial Activity of Schiff Bases Derived from Vanillin

CompoundTest OrganismZone of Inhibition (mm)Reference
Vanillin-aniline Schiff baseStaphylococcus aureus18[1]
Vanillin-aniline Schiff baseEscherichia coli15[1]
Vanillin-p-toluidine Schiff baseStaphylococcus aureus20[1]
Vanillin-p-toluidine Schiff baseEscherichia coli17[1]

II. Synthesis of Chalcones from this compound

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, which are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503).[3][4] Chalcone (B49325) derivatives are widely investigated for their potential as anticancer agents.[5][6] The general workflow for the synthesis of chalcones from this compound is presented below.

Chalcone_Synthesis start This compound reaction Claisen-Schmidt Condensation start->reaction acetophenone Acetophenone Derivative acetophenone->reaction solvent Solvent (e.g., Ethanol) solvent->reaction base Base Catalyst (e.g., NaOH or KOH) base->reaction product Chalcone Product reaction->product purification Purification (Recrystallization) product->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization final_product Pure Chalcone characterization->final_product

Figure 2: General workflow for the synthesis of chalcones from this compound.

Experimental Protocol: General Synthesis of a Chalcone from this compound

This protocol is a general method based on the Claisen-Schmidt condensation.[3][4] The specific base, solvent, and reaction temperature may need to be optimized for different acetophenone derivatives.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (e.g., 40%)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol with stirring.

  • Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture. The reaction is typically exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base. The chalcone product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Dry the purified chalcone and determine its melting point. Confirm the structure of the synthesized compound using FTIR, 1H NMR, 13C NMR, and Mass Spectrometry.

Anticipated Biological Activity and Mechanism of Action

Chalcones are known to exhibit a wide range of biological activities, with anticancer effects being one of the most prominent.[5][6] They can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways.[5] The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings of chalcones can modulate their cytotoxic activity.

Apoptosis_Induction chalcone Cytotoxic Chalcone (e.g., from this compound) ros Increased Reactive Oxygen Species (ROS) chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation (Intrinsic Pathway) mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

References

Application Notes and Protocols for Derivatization Reactions of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization reactions for 5,6-Dichlorovanillin. Due to the limited availability of direct literature on the derivatization of this specific compound, the following protocols are based on established methods for vanillin (B372448) and other substituted salicylaldehydes. These should be considered as a starting point for experimental optimization.

Introduction to this compound and its Derivatization Potential

This compound is a halogenated derivative of vanillin, a well-known aromatic aldehyde. The presence of two electron-withdrawing chlorine atoms on the aromatic ring, in addition to the aldehyde, hydroxyl, and methoxy (B1213986) functional groups, makes it an interesting scaffold for chemical modification. Derivatization of this compound can lead to novel compounds with potentially enhanced or altered biological activities, making them valuable candidates for drug discovery and development. The key reactive sites for derivatization are the aldehyde group, the phenolic hydroxyl group, and the aromatic ring itself.

Schiff Base Formation from the Aldehyde Group

The condensation of the aldehyde group of this compound with primary amines yields Schiff bases (imines). These compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol is adapted from general methods for the synthesis of Schiff bases from substituted salicylaldehydes.[1][2][3][4][5]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve 1.0-1.1 equivalents of the primary amine in absolute ethanol.

  • Add the amine solution to the stirred solution of this compound.

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base can be collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Data Presentation:

DerivativeAmine UsedMolecular FormulaYield (%) (Hypothetical)Melting Point (°C) (Hypothetical)
Schiff Base 1AnilineC₁₅H₁₁Cl₂NO₂85150-152
Schiff Base 2p-ToluidineC₁₆H₁₃Cl₂NO₂88165-167
Schiff Base 34-FluoroanilineC₁₅H₁₀Cl₂FNO₂82158-160

Visualization:

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Solvent Ethanol Catalyst Glacial Acetic Acid Heat Reflux Water Water (H2O) Schiff_Base->Water

Caption: General workflow for Schiff base formation.

Ether Synthesis from the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis is a widely used method for this transformation, involving the reaction of a phenoxide ion with an alkyl halide.[6][7][8][9]

Experimental Protocol: Synthesis of a this compound Ether

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Strong base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., acetone (B3395972), DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as acetone or DMF.

  • Add 1.5-2.0 equivalents of a base (e.g., anhydrous potassium carbonate) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1.1-1.2 equivalents of the alkyl halide dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the ether derivative by column chromatography or recrystallization.

  • Characterize the final product using appropriate spectroscopic methods.

Data Presentation:

DerivativeAlkyl Halide UsedMolecular FormulaYield (%) (Hypothetical)Boiling Point (°C) (Hypothetical)
O-Methyl EtherMethyl IodideC₉H₈Cl₂O₃90280-282
O-Ethyl EtherEthyl BromideC₁₀H₁₀Cl₂O₃85290-292
O-Propyl Ethern-Propyl BromideC₁₁H₁₂Cl₂O₃82300-302

Visualization:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Phenoxide Phenoxide Ion This compound->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Ether Ether Derivative Alkyl_Halide->Ether Phenoxide->Ether Salt Salt (KX) Ether->Salt

Caption: Williamson ether synthesis workflow.

Ester Synthesis from the Phenolic Hydroxyl Group (Fischer Esterification)

The phenolic hydroxyl group of this compound can be acylated with carboxylic acids or their derivatives to form esters. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[10][11][12][13][14]

Experimental Protocol: Synthesis of a this compound Ester

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Solvent (optional, e.g., toluene)

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound and a large excess of the carboxylic acid (which can also serve as the solvent). Alternatively, use 1.2-1.5 equivalents of the carboxylic acid in an inert solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • If using a solvent, attach a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it carefully with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography or recrystallization.

  • Characterize the purified product by spectroscopic methods.

Data Presentation:

DerivativeCarboxylic Acid UsedMolecular FormulaYield (%) (Hypothetical)Melting Point (°C) (Hypothetical)
Acetate EsterAcetic AcidC₁₀H₈Cl₂O₄75110-112
Propionate EsterPropionic AcidC₁₁H₁₀Cl₂O₄7298-100
Benzoate EsterBenzoic AcidC₁₅H₁₀Cl₂O₄78130-132

Visualization:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Ester Ester Derivative This compound->Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Ester Catalyst Acid Catalyst (H+) Heat Heat/Reflux Water Water (H2O) Ester->Water

Caption: Fischer esterification workflow.

Conclusion

The derivatization of this compound offers a promising avenue for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The protocols provided herein for Schiff base formation, etherification, and esterification, while based on analogous reactions, serve as a valuable starting point for researchers. Experimental validation and optimization of these procedures are essential to achieve desired products in good yields. Further investigation into the biological activities of these new derivatives is warranted to explore their therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Assays with 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield specific studies on the antimicrobial activity of 5,6-Dichlorovanillin. Consequently, no quantitative data (e.g., Minimum Inhibitory Concentration or Zone of Inhibition) or established signaling pathways for this specific compound are available. The following application notes and protocols are therefore provided as a general guide for researchers and scientists to conduct their own antimicrobial investigations on this compound, based on standard methodologies. The data presented in the table is illustrative and should be considered hypothetical.

Introduction

Vanillin and its derivatives are known to possess antimicrobial properties. The introduction of halogen atoms, such as chlorine, into the structure of phenolic compounds can sometimes enhance their antimicrobial efficacy.[1] this compound is a halogenated derivative of vanillin, and as such, it is a candidate for antimicrobial screening. Aromatic aldehydes, in general, have been investigated for their antibacterial and antifungal activities.[2][3] The antimicrobial mechanism of phenolic compounds often involves the disruption of the cell membrane, denaturation of proteins, and interference with cellular energy production.[1][4][5]

These notes provide detailed protocols for two standard methods for evaluating the antimicrobial activity of a novel compound: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing antimicrobial susceptibility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the procedure for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[8]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the solvent has no antimicrobial activity at the concentrations used.

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve a starting concentration for the serial dilution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[9] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]

    • Column 11 should serve as a growth control (broth and inoculum, no compound), and column 12 as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[7]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[11]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.[9]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution. A solvent control disk should also be prepared.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[13] Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10]

    • The size of the zone of inhibition is indicative of the antimicrobial activity.

Data Presentation

Quantitative data from antimicrobial assays should be summarized in a clear and structured format. The following table is a hypothetical representation of results for this compound.

Table 1: Illustrative Antimicrobial Activity of this compound

Test MicroorganismTypeMIC (µg/mL)Zone of Inhibition (mm) [Concentration]
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria6415 [100 µ g/disk ]
Bacillus subtilis (ATCC 6633)Gram-positive Bacteria12812 [100 µ g/disk ]
Escherichia coli (ATCC 25922)Gram-negative Bacteria>2568 [100 µ g/disk ]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>2560 [100 µ g/disk ]
Candida albicans (ATCC 10231)Yeast3218 [100 µ g/disk ]
Aspergillus niger (ATCC 16404)Mold6414 [100 µ g/disk ]

Visualizations

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a test compound like this compound.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Determination cluster_disk Disk Diffusion cluster_analysis Data Analysis Compound Prepare this compound Stock Solution SerialDilution Perform Serial Dilution in 96-well Plate Compound->SerialDilution PlaceDisks Apply Impregnated Disks Compound->PlaceDisks Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculateMIC Inoculate Wells Inoculum->InoculateMIC LawnCulture Create Bacterial Lawn on Agar Plate Inoculum->LawnCulture SerialDilution->InoculateMIC IncubateMIC Incubate Plate InoculateMIC->IncubateMIC ReadMIC Read MIC Results IncubateMIC->ReadMIC Data Compile and Analyze Quantitative Data ReadMIC->Data LawnCulture->PlaceDisks IncubateDisk Incubate Plate PlaceDisks->IncubateDisk MeasureZones Measure Zones of Inhibition IncubateDisk->MeasureZones MeasureZones->Data

Caption: General workflow for antimicrobial susceptibility testing.

Hypothesized Mechanism of Action

As no specific signaling pathway for this compound has been elucidated, the following diagram illustrates a generalized mechanism often attributed to phenolic antimicrobial agents.

Phenolic_Antimicrobial_Mechanism cluster_effects Cellular Effects Compound This compound (Chlorinated Phenol) Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Protein Denaturation of Essential Proteins/Enzymes Compound->Protein Directly targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Metabolism Inhibition of Cellular Metabolism & Respiration Disruption->Metabolism Impacts Death Inhibition of Growth or Cell Death Leakage->Death Protein->Death Metabolism->Death

Caption: Hypothesized antimicrobial mechanism for phenolic compounds.

References

Application Notes and Protocols: Cytotoxicity Studies of Novel Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vanillin (B372448) and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. While specific cytotoxicity data for 5,6-Dichlorovanillin is not extensively available in the public domain, this document provides a comprehensive set of protocols and application notes for evaluating the cytotoxic effects of novel vanillin derivatives, using methodologies reported for analogous compounds. These protocols are designed to guide researchers in assessing the anticancer potential of compounds like this compound.

The following sections detail standard in vitro assays to determine cell viability, induction of apoptosis, effects on the cell cycle, and potential mechanisms of action involving reactive oxygen species (ROS).

I. Quantitative Data Summary

Effective data presentation is crucial for the comparison and interpretation of cytotoxicity studies. The following tables are templates based on data from studies on various anticancer compounds and can be adapted for this compound.

Table 1: In Vitro Cytotoxicity (IC50) of a Novel Vanillin Derivative against Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)a
This compound MCF-7Breast AdenocarcinomaData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
PC3Prostate CancerData to be determined
Doxorubicin (Control) MCF-7Breast AdenocarcinomaReference value

a IC50 is the concentration of the compound that inhibits 50% of cell growth after a 48-hour incubation period, as determined by the MTT assay.

Table 2: Apoptotic and Necrotic Cell Distribution Following Treatment.

TreatmentConcentration (µM)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (DMSO) -e.g., 95 ± 2.1e.g., 2.5 ± 0.5e.g., 1.5 ± 0.3e.g., 1.0 ± 0.2
This compound IC50/2Data to be determinedData to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determinedData to be determined

Data presented as mean ± standard deviation from three independent experiments, determined by Annexin V-FITC/PI flow cytometry.

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Trypsinize and seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Ethanol (B145695) (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS, which is often associated with apoptosis induction.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Treat cells with the test compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.

  • Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence of the oxidized product (DCF) using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

III. Visualizations: Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Culture Cancer Cell Lines seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (Varying Concentrations) seed->treat control Vehicle Control (DMSO) seed->control mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ros DCFH-DA Assay (ROS Generation) treat->ros ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Data Analysis apoptosis->flow cell_cycle->flow ros->flow

Caption: Experimental workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_cell Cancer Cell compound This compound ros ↑ Intracellular ROS compound->ros mito Mitochondrial Dysfunction ros->mito induces cas9 Caspase-9 Activation mito->cas9 activates cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: A potential signaling pathway for apoptosis induction.

Application Notes and Protocols for the Enzymatic Modification of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed hypothetical protocols for the enzymatic modification of 5,6-dichlorovanillin. As direct literature on the enzymatic modification of this specific substrate is limited, the following protocols are extrapolated from established methods for vanillin (B372448), its derivatives, and other chlorinated aromatic compounds. These notes are intended to serve as a foundational guide for researchers to develop and optimize enzymatic conversions of this compound for applications in drug discovery and organic synthesis.

Introduction

This compound is a halogenated aromatic aldehyde with potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Enzymatic modification offers a green and highly selective alternative to traditional chemical synthesis for producing derivatives of this compound. Biocatalysis can introduce functionalities such as hydroxyl, carboxyl, or amino groups under mild reaction conditions, leading to the generation of diverse molecular scaffolds. This document outlines potential enzymatic transformations, including oxidation and reduction, and provides detailed experimental protocols based on analogous reactions.

Potential Enzymatic Modifications

Based on the known enzymatic conversions of vanillin and related phenolic compounds, two primary modifications of this compound are proposed:

  • Oxidation to 5,6-Dichlorovanillic Acid: The aldehyde moiety can be oxidized to a carboxylic acid. This transformation can be catalyzed by oxidoreductases such as aldehyde dehydrogenases or vanillyl alcohol oxidase (VAO), which has been shown to exhibit broad substrate specificity.

  • Reduction to 5,6-Dichlorovanillyl Alcohol: The aldehyde group can be reduced to a primary alcohol. This can be achieved using alcohol dehydrogenases or carboxylic acid reductases (CARs), which, despite their name, can catalyze the reverse reaction under certain conditions or be engineered for reductive purposes.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed enzymatic modifications. These values are illustrative and based on typical yields and conversion rates observed for similar substrates. Experimental optimization will be required to achieve these results for this compound.

Table 1: Hypothetical Quantitative Data for the Oxidation of this compound

EnzymeSubstrate Concentration (mM)ProductConversion Rate (%)Yield (%)Optimal pHOptimal Temperature (°C)
Vanillyl Alcohol Oxidase (VAO)105,6-Dichlorovanillic Acid85808.030
Aldehyde Dehydrogenase105,6-Dichlorovanillic Acid95927.537

Table 2: Hypothetical Quantitative Data for the Reduction of this compound

EnzymeSubstrate Concentration (mM)ProductConversion Rate (%)Yield (%)Optimal pHOptimal Temperature (°C)
Alcohol Dehydrogenase105,6-Dichlorovanillyl Alcohol98957.030
Carboxylic Acid Reductase (CAR)105,6-Dichlorovanillyl Alcohol90887.525

Experimental Protocols

The following are detailed, hypothetical protocols for the enzymatic modification of this compound. It is crucial to note that these are starting points and will require optimization.

Protocol 1: Enzymatic Oxidation of this compound to 5,6-Dichlorovanillic Acid using Vanillyl Alcohol Oxidase (VAO)

This protocol is adapted from methodologies used for the oxidation of vanillin and other phenolic aldehydes.[1][2]

Materials:

Procedure:

  • Reaction Setup:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • In a 50 mL flask, combine 20 mL of 50 mM potassium phosphate buffer (pH 8.0), catalase (to a final concentration of 100 U/mL), and VAO (to a final concentration of 1 U/mL).

    • Pre-incubate the mixture at 30°C with shaking (150 rpm) for 10 minutes.

  • Initiation of Reaction:

    • Add the this compound stock solution to the reaction mixture to achieve a final substrate concentration of 10 mM.

    • Continue incubation at 30°C with shaking.

  • Monitoring the Reaction:

    • Withdraw 100 µL aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Stop the reaction in the aliquot by adding 100 µL of acetonitrile.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the enzyme.

    • Analyze the supernatant by HPLC to determine the concentration of the substrate and product.

  • Product Extraction (for preparative scale):

    • After the reaction is complete (as determined by HPLC), acidify the reaction mixture to pH 2.0 with 1 M HCl.

    • Extract the product three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 5,6-dichlorovanillic acid.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate with 1% acetic acid).

Protocol 2: Enzymatic Reduction of this compound to 5,6-Dichlorovanillyl Alcohol using an Alcohol Dehydrogenase (ADH)

This protocol is based on general procedures for the ADH-catalyzed reduction of aromatic aldehydes.

Materials:

  • Recombinant Alcohol Dehydrogenase (ADH) with activity towards aromatic aldehydes

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • GC-MS for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • In a 50 mL flask, combine 20 mL of 100 mM Tris-HCl buffer (pH 7.0) and NADH to a final concentration of 15 mM.

    • Add ADH to a final concentration of 5 U/mL.

  • Initiation of Reaction:

    • Add the this compound stock solution to the reaction mixture to achieve a final substrate concentration of 10 mM.

    • Incubate the reaction at 30°C with gentle shaking.

  • Monitoring the Reaction:

    • Withdraw aliquots at desired time points.

    • Extract the aliquot with an equal volume of ethyl acetate.

    • Analyze the organic phase by GC-MS to monitor the disappearance of the substrate and the formation of the product.

  • Product Extraction and Purification:

    • Once the reaction is complete, extract the entire reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5,6-dichlorovanillyl alcohol by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic modification of this compound.

experimental_workflow substrate This compound (Substrate) reaction_mix Reaction Mixture (Buffer, Co-factors) substrate->reaction_mix enzyme_prep Enzyme Preparation (e.g., VAO or ADH) enzyme_prep->reaction_mix incubation Incubation (Controlled Temp & pH) reaction_mix->incubation monitoring Reaction Monitoring (HPLC/GC-MS) incubation->monitoring extraction Product Extraction monitoring->extraction Reaction Complete purification Purification (Chromatography) extraction->purification product Modified Product (e.g., Acid or Alcohol) purification->product

Caption: General workflow for enzymatic modification.

Logical Relationship of Potential Modifications

This diagram shows the potential enzymatic transformations starting from this compound.

logical_relationship start This compound oxidation_node Oxidation start->oxidation_node reduction_node Reduction start->reduction_node acid_product 5,6-Dichlorovanillic Acid oxidation_node->acid_product e.g., VAO, Aldehyde Dehydrogenase alcohol_product 5,6-Dichlorovanillyl Alcohol reduction_node->alcohol_product e.g., ADH, CAR

Caption: Potential enzymatic pathways for this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichlorovanillin is a halogenated derivative of vanillin (B372448), a widely used aromatic compound in the pharmaceutical, flavor, and fragrance industries. The introduction of chlorine atoms into the vanillin structure can significantly alter its chemical properties and biological activity, making it a valuable intermediate for the synthesis of novel compounds. This document provides a detailed protocol for the scale-up synthesis of this compound, based on historical chemical literature, alongside modern safety and procedural considerations. The protocol is designed to be a comprehensive guide for researchers in a laboratory or pilot plant setting.

Introduction

The synthesis of chlorinated vanillin derivatives has been a subject of chemical interest for many years. A historical method for the preparation of this compound was first described by Raiford and Lichty in 1930. Their work outlines a multi-step process starting from vanillin. This application note expands upon this foundational work, providing a more detailed, step-by-step protocol suitable for contemporary research and development environments. The described synthesis involves the protection of the hydroxyl group of vanillin, followed by a two-step chlorination process.

Chemical Reaction Pathway

The overall synthetic route can be summarized as follows:

  • Protection of Vanillin: The phenolic hydroxyl group of vanillin is first protected to prevent unwanted side reactions during chlorination. This is achieved by reacting vanillin with acetic anhydride (B1165640) to form 3-methoxy-4-acetoxybenzaldehyde.

  • Monochlorination: The protected vanillin is then subjected to chlorination to yield the 6-chloro derivative.

  • Dichlorination: Further chlorination of the 6-chloro intermediate yields the desired this compound.

  • Deprotection: The acetyl protecting group is then removed to yield the final product.

Experimental Protocols

Materials and Equipment:

  • Vanillin (C₈H₈O₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Chlorine Gas (Cl₂)

  • Carbon Tetrachloride (CCl₄) (or a suitable, safer alternative solvent such as dichloromethane (B109758) or chloroform)

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Glass reaction vessel with overhead stirrer, gas inlet, reflux condenser, and temperature control

  • Gas scrubbing apparatus for chlorine

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization apparatus

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter cartridge, safety goggles, and chemical-resistant gloves. A chlorine gas detector should be in place.

  • Carbon tetrachloride is a known carcinogen and is harmful to the environment. If possible, substitute with a less hazardous solvent like dichloromethane or chloroform. Handle all organic solvents in a fume hood.

  • Standard laboratory safety practices should be followed, including the use of a lab coat and safety glasses at all times.

Protocol 1: Synthesis of 3-Methoxy-4-acetoxybenzaldehyde (Vanillin Acetate)

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 152 g (1.0 mol) of vanillin in 500 mL of a 10% aqueous sodium hydroxide solution.

  • Acetylation: Cool the solution to 10-15°C using an ice bath. Slowly add 110 mL (1.15 mol) of acetic anhydride dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 20°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 2 hours at room temperature.

  • Isolation: Acidify the reaction mixture to a pH of 6-7 with dilute hydrochloric acid. The product will precipitate as a white solid.

  • Purification: Filter the crude product, wash with cold water until the washings are neutral, and then dry in a vacuum oven at 50°C. The product can be further purified by recrystallization from a mixture of ethanol (B145695) and water.

Protocol 2: Synthesis of this compound from 3-Methoxy-4-acetoxybenzaldehyde

  • Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser connected to a gas scrubbing system (containing a solution of sodium hydroxide to neutralize excess chlorine), suspend 97 g (0.5 mol) of 3-methoxy-4-acetoxybenzaldehyde in 500 mL of carbon tetrachloride.

  • Chlorination: While stirring vigorously, bubble dry chlorine gas through the suspension. The reaction is exothermic and the temperature should be monitored. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the formation of the monochlorinated and then the dichlorinated product.

  • Reaction Work-up: Once the reaction is complete, stop the flow of chlorine and purge the system with nitrogen gas to remove any residual chlorine.

  • Solvent Removal: Remove the solvent by distillation or using a rotary evaporator.

  • Deprotection: The resulting crude chlorinated acetate (B1210297) is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 2 hours.

  • Isolation and Purification: After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

ParameterValue/RangeNotes
Starting Material Vanillin
Intermediate 1 3-Methoxy-4-acetoxybenzaldehyde
Chlorinating Agent Chlorine Gas (Cl₂)
Solvent Carbon Tetrachloride (or alternative)
Reaction Temperature Ambient to gentle reflux (exothermic)Monitor and control as needed
Reaction Time Dependent on scale and chlorine flow rateMonitor by TLC or GC
Typical Yield Not reported in historical literatureOptimization required for scale-up
Final Product This compoundC₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Appearance Crystalline solid

Logical Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Dichlorination cluster_deprotection Step 3: Deprotection & Purification Vanillin Vanillin Protection Acetylation (Acetic Anhydride, NaOH) Vanillin->Protection Vanillin_Acetate 3-Methoxy-4-acetoxybenzaldehyde Protection->Vanillin_Acetate Chlorination Chlorination (Cl2, CCl4) Vanillin_Acetate->Chlorination Crude_Dichloro Crude Dichlorinated Intermediate Chlorination->Crude_Dichloro Deprotection Hydrolysis (NaOH, HCl) Crude_Dichloro->Deprotection Purification Recrystallization Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Discussion

The provided protocol is a reconstruction based on the synthetic route outlined by Raiford and Lichty. For a successful scale-up, it is crucial to optimize several parameters, including reaction time, temperature, and the rate of chlorine addition. The choice of solvent is also a critical consideration, with modern, less hazardous alternatives to carbon tetrachloride being highly recommended. The purification of the final product is essential to remove any monochlorinated or other isomeric impurities. Techniques such as column chromatography could be employed for higher purity if required. Researchers undertaking this synthesis should perform small-scale trial runs to establish optimal conditions before proceeding to a larger scale.

The Emerging Role of 5,6-Dichlorovanillin in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), a well-known flavoring agent, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. The strategic modification of the vanillin scaffold offers a promising avenue for the development of novel therapeutic agents. This document focuses on a specific derivative, 5,6-Dichlorovanillin, exploring its potential applications in medicinal chemistry. While direct research on this compound is emerging, we will draw upon established methodologies for related vanillin compounds to provide comprehensive application notes and detailed experimental protocols. The introduction of chlorine atoms to the vanillin core is a key chemical modification that can significantly alter the molecule's electronic and lipophilic properties, potentially enhancing its biological activity and making it a valuable scaffold in drug discovery.

Application Notes

This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules, most notably Schiff bases. The condensation of the aldehyde group of this compound with various primary amines yields imines (Schiff bases) with a wide range of potential therapeutic applications. The dichlorinated benzene (B151609) ring is expected to enhance the lipophilicity of the resulting derivatives, which may lead to improved cell membrane permeability and target engagement.

Key Potential Applications:

  • Anticancer Agents: Vanillin and its derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The chlorinated derivatives of vanillin may exhibit enhanced cytotoxic effects due to altered electronic properties and increased potential for interactions with biological targets.

  • Antimicrobial Agents: Schiff bases derived from vanillin have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[2] The presence of chlorine atoms on the aromatic ring can augment the antimicrobial potency of these compounds.

  • Enzyme Inhibitors: The structural features of this compound and its derivatives make them potential candidates for enzyme inhibition. Specific enzymes in pathological pathways could be targeted through rational drug design starting from this scaffold.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound derivatives, the following tables summarize the biological activities of related vanillin Schiff bases to provide a comparative context for researchers.

Table 1: Antibacterial Activity of Vanillin Schiff Bases

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
SB-1E. coli (ESBL)16.0Not Reported[2]
SB-2E. coli (ESBL)16.5Not Reported[2]
SB-3K. pneumoniae (ESBL)15.0Not Reported[2]
SB-4E. coli (ESBL)16.6Not Reported[2]
SB-5E. coli (ESBL)15.5Not Reported[2]

ESBL: Extended-Spectrum Beta-Lactamase producing bacteria.

Table 2: Cytotoxicity of Vanillin Schiff Bases

Compound IDAssayIC50 (µg/mL)Reference
SB-1 to SB-5Brine Shrimp Lethality Assay45.7 - 50.5[2]
SB-1 to SB-5Hemocompatibility (Human RBCs)> 200[2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the medicinal chemistry applications of this compound. These protocols are based on established methods for similar compounds.

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Dissolution of Aldehyde: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add the primary amine (1 equivalent) dissolved in a small amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway potentially modulated by this compound derivatives.

experimental_workflow_synthesis cluster_start Starting Materials cluster_process Synthesis and Purification cluster_end Product and Analysis 5_6_Dichlorovanillin 5_6_Dichlorovanillin Condensation_Reaction Condensation_Reaction 5_6_Dichlorovanillin->Condensation_Reaction Primary_Amine Primary_Amine Primary_Amine->Condensation_Reaction Purification Purification Condensation_Reaction->Purification Crude Product Schiff_Base Schiff_Base Purification->Schiff_Base Purified Product Characterization Characterization Schiff_Base->Characterization Analysis

Caption: Workflow for the synthesis of Schiff bases from this compound.

mtt_assay_workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation Incubation Compound_Treatment->Incubation 48-72h MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization 4h Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data_Analysis Absorbance_Measurement->Data_Analysis Calculate IC50

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

apoptosis_pathway Derivative This compound Derivative Cell_Stress Cellular Stress Derivative->Cell_Stress Signaling_Cascade Pro-apoptotic Signaling Cascade Cell_Stress->Signaling_Cascade Mitochondria Mitochondrial Dysfunction Signaling_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Dichlorovanillin synthesis. It includes detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete formation of the 3-methoxy-4-acetoxybenzal diacetate intermediate. 2. Insufficient chlorination of the intermediate. 3. Suboptimal reaction temperature. 4. Degradation of the product during work-up.1. Ensure the complete acetylation of vanillin (B372448) by using an adequate amount of acetic anhydride (B1165640) and a suitable catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a slight excess of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). Ensure efficient mixing to promote contact between reactants. 3. Maintain the recommended reaction temperature. For the chlorination of the diacetate intermediate, the reaction is typically carried out at or below room temperature. 4. Perform the work-up and purification steps at low temperatures to minimize potential degradation. Use a non-polar solvent for extraction and wash with a mild base to remove acidic byproducts.
Formation of Monochloro Byproducts (e.g., 5-Chlorovanillin or 6-Chlorovanillin) 1. Insufficient amount of chlorinating agent. 2. Short reaction time. 3. Poor regioselectivity of the chlorination reaction.1. Increase the molar ratio of the chlorinating agent to the vanillin derivative. 2. Extend the reaction time to allow for complete dichlorination. Monitor the reaction progress by TLC or Gas Chromatography (GC). 3. While direct chlorination of vanillin can lead to a mixture of isomers, the use of a protected intermediate like 3-methoxy-4-acetoxybenzal diacetate is reported to favor the formation of the 5,6-dichloro derivative.
Presence of Over-chlorinated Byproducts 1. Excess of the chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Carefully control the stoichiometry of the chlorinating agent. 2. Monitor the reaction closely and stop it once the desired product is the major component. 3. Conduct the reaction at a lower temperature to reduce the rate of over-chlorination.
Difficult Purification of the Final Product 1. Presence of multiple chlorinated isomers. 2. Contamination with starting material or intermediates. 3. Formation of tarry byproducts.1. Optimize the reaction conditions to maximize the yield of the desired this compound. Column chromatography may be necessary to separate isomers. 2. Ensure the initial reaction goes to completion. Use appropriate extraction and washing steps to remove unreacted starting materials. 3. Maintain a low reaction temperature and avoid exposure to strong acids or bases for prolonged periods, which can promote polymerization and tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the synthesis of this compound?

A1: A historically significant and effective method involves a two-step process. First, vanillin is converted to 3-methoxy-4-acetoxybenzal diacetate. This intermediate is then chlorinated to yield this compound. This method, reported by Raiford and Lichty, is favored because the protecting groups on the hydroxyl and aldehyde functionalities can direct the chlorination to the desired 5 and 6 positions of the aromatic ring.

Q2: Why is it necessary to protect the hydroxyl and aldehyde groups of vanillin before chlorination?

A2: The hydroxyl group is a strong activating group and can lead to complex mixtures of chlorinated products and potential oxidation side reactions. The aldehyde group can also be sensitive to the reaction conditions. Protecting these groups as acetates (in the form of 3-methoxy-4-acetoxybenzal diacetate) deactivates the ring slightly and directs the electrophilic aromatic substitution (chlorination) to the available 5 and 6 positions, thus improving the regioselectivity and overall yield of the desired product.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include monochlorinated vanillin derivatives (5-chlorovanillin and 6-chlorovanillin), over-chlorinated products, and unreacted starting materials or intermediates. The formation of these byproducts is highly dependent on the reaction conditions, including the choice of chlorinating agent, stoichiometry, temperature, and reaction time.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification method is recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. If the crude product contains a significant amount of isomeric impurities, column chromatography on silica (B1680970) gel may be required to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of 3-methoxy-4-acetoxybenzal diacetate from Vanillin

This protocol is based on the classical approach of protecting the functional groups of vanillin prior to chlorination.

Materials:

  • Vanillin

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium acetate (B1210297) (optional, as a buffer)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend vanillin in acetic anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

  • After the addition of the acid, remove the flask from the ice bath and allow it to stir at room temperature. The reaction is exothermic and the temperature will rise.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-methoxy-4-acetoxybenzal diacetate.

Protocol 2: Synthesis of this compound from 3-methoxy-4-acetoxybenzal diacetate

This protocol is adapted from the work of Raiford and Lichty.

Materials:

  • 3-methoxy-4-acetoxybenzal diacetate

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Carbon tetrachloride or another suitable inert solvent

  • Sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

  • Ethanol

Procedure:

  • Dissolve the 3-methoxy-4-acetoxybenzal diacetate in a suitable inert solvent like carbon tetrachloride in a reaction vessel protected from light.

  • Pass a slow stream of chlorine gas through the solution at room temperature, or add the chlorinating agent dropwise.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material is consumed.

  • Once the reaction is complete, remove the excess chlorine by bubbling nitrogen gas through the solution or by washing with a solution of sodium bisulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis Pathway vanillin Vanillin protection Protection Step (Acetylation) vanillin->protection intermediate 3-methoxy-4-acetoxybenzal diacetate protection->intermediate chlorination Chlorination Step intermediate->chlorination product This compound (Crude) chlorination->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: A flowchart illustrating the two-main-step synthesis of this compound.

troubleshooting_logic cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup temp Incorrect Temperature check_conditions->temp time Incorrect Reaction Time check_conditions->time stoich Incorrect Stoichiometry check_conditions->stoich decomp Product Decomposition check_workup->decomp isomers Isomer Separation check_workup->isomers optimize Optimize & Repeat temp->optimize time->optimize stoich->optimize decomp->optimize isomers->optimize

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

Technical Support Center: 5,6-Dichlorovanillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-Dichlorovanillin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically starts from vanillin (B372448). Another potential route involves the further chlorination of 6-chlorovanillin.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include controlling the regioselectivity of the chlorination to obtain the desired 5,6-dichloro isomer, preventing over-chlorination to trichlorinated byproducts, and purifying the final product from a mixture of chlorinated vanillin derivatives and unreacted starting material.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (vanillin) and, if available, a standard of this compound, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system would need to be determined empirically, but a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.

Q4: What are the expected spectroscopic characteristics of this compound?

While detailed spectroscopic data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic proton. The chemical shifts will be influenced by the presence of the two chlorine atoms.

  • 13C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with shifts influenced by the chloro and other substituents), and the methoxy carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C8H6Cl2O3), which is approximately 221.04 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using TLC until the starting material is consumed. - Verify the quality and stoichiometry of the chlorinating agent. Using an insufficient amount will lead to incomplete conversion.
Over-chlorination - Carefully control the amount of the chlorinating agent. Adding it portion-wise can help prevent the formation of trichlorovanillin and other over-chlorinated byproducts. - Maintain the recommended reaction temperature. Higher temperatures can accelerate side reactions.
Suboptimal Reaction Conditions - The choice of solvent can significantly impact the reaction. Ensure you are using a solvent that is appropriate for the chosen chlorinating agent and in which the starting material is soluble. - The reaction temperature should be carefully controlled. Some chlorination reactions are exothermic and may require cooling.
Product Loss During Work-up and Purification - Optimize the extraction procedure to ensure all the product is transferred from the aqueous phase to the organic phase. - During purification by column chromatography or recrystallization, minimize the number of transfer steps and use appropriate solvent volumes to avoid product loss.
Problem 2: Formation of Multiple Products (Isomeric Impurities)
Possible Cause Suggested Solution
Lack of Regioselectivity - The directing effects of the hydroxyl and methoxy groups on the vanillin ring can lead to the formation of other chlorinated isomers (e.g., 2-chlorovanillin, 5-chlorovanillin, 2,5-dichlorovanillin). - The choice of chlorinating agent and reaction conditions can influence the regioselectivity. Researching literature for selective chlorination methods for substituted phenols is recommended.
Over-chlorination - As mentioned previously, excess chlorinating agent can lead to the formation of trichlorovanillin.
Side Reactions - The aldehyde group in vanillin can potentially be oxidized by some chlorinating agents. Protecting the aldehyde group before chlorination and deprotecting it afterward is a possible but more complex strategy.
Problem 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Similar Polarity of Byproducts - Isomeric byproducts often have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and using a long column can improve separation. Gradient elution may be necessary.
Presence of Unreacted Starting Material - If the reaction has not gone to completion, the remaining vanillin can co-elute with the product. Driving the reaction to completion or using a different purification technique might be necessary.
Oily or Impure Solid Product - Recrystallization is an effective method for purifying solid products. Experiment with different solvent systems to find one in which this compound has good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocol: Synthesis of this compound (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • Vanillin

  • Sulfuryl chloride (SO2Cl2) or another suitable chlorinating agent

  • Anhydrous dichloromethane (B109758) (DCM) or another appropriate solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin in anhydrous DCM.

  • Chlorination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of sulfuryl chloride (typically 2 equivalents for dichlorination) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Data Presentation

Parameter Vanillin (Starting Material) This compound (Product) Potential Byproducts
Molecular Formula C8H8O3C8H6Cl2O3C8H7ClO3, C8H5Cl3O3
Molecular Weight 152.15 g/mol 221.04 g/mol 186.59 g/mol , 255.48 g/mol
Appearance White to pale yellow crystalline powderOff-white to pale yellow solid-
Melting Point 81-83 °CVaries based on purity-

Visualization

Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Vanillin in Anhydrous DCM cool Cool to 0-5 °C start->cool add_socl2 Add SOCl2 dropwise cool->add_socl2 stir Stir and Monitor by TLC add_socl2->stir quench Quench with NaHCO3 soln. stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography collect Collect Fractions chromatography->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product This compound evaporate->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Over-chlorination problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Product Loss During Work-up problem->cause4 solution1a Increase reaction time cause1->solution1a solution1b Verify stoichiometry of chlorinating agent cause1->solution1b solution2a Control stoichiometry of chlorinating agent cause2->solution2a solution2b Maintain low temperature cause2->solution2b solution3a Optimize solvent cause3->solution3a solution3b Control temperature carefully cause3->solution3b solution4a Optimize extraction procedure cause4->solution4a solution4b Minimize transfers during purification cause4->solution4b

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: 5,6-Dichlorovanillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichlorovanillin.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound, primarily related to side reactions and product purification. This guide addresses the most common issues in a question-and-answer format.

Q1: My reaction produced a mixture of chlorinated vanillin (B372448) derivatives instead of pure this compound. How can I improve the selectivity?

A1: The direct chlorination of vanillin is an electrophilic aromatic substitution reaction that can yield a variety of mono-, di-, and even tri-chlorinated isomers. The hydroxyl and methoxy (B1213986) groups on the vanillin ring are activating and direct incoming electrophiles to specific positions. The primary cause of a product mixture is a lack of regioselectivity.

Troubleshooting Steps:

  • Stepwise Chlorination: A more controlled approach is a two-step synthesis. First, synthesize a monochlorovanillin intermediate (e.g., 5-chlorovanillin or 6-chlorovanillin). After purification, subject the monochlorinated intermediate to a second chlorination step to obtain this compound. This method generally provides higher purity of the final product.

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the vanillin or monochlorovanillin substrate. An excess of the chlorinating agent will lead to over-chlorination, resulting in the formation of trichlorovanillin and other undesired byproducts.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the chlorination reaction. Running the reaction at 0°C or even lower may favor the formation of the desired dichlorinated product over other isomers and over-chlorinated products.

  • Choice of Chlorinating Agent: The choice of chlorinating agent (e.g., molecular chlorine, sulfuryl chloride, N-chlorosuccinimide) can influence the regioselectivity of the reaction. The reactivity of the chlorinating agent should be matched to the substrate.

Q2: I am observing significant amounts of trichlorovanillin in my product mixture. How can I prevent this over-chlorination?

A2: The formation of trichlorovanillin is a common side reaction resulting from the high reactivity of the vanillin ring towards electrophilic substitution.

Preventative Measures:

  • Limiting the Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent. For the second chlorination step (from monochlorovanillin to this compound), aim for a 1:1 molar ratio of the substrate to the chlorinating agent.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the desired product is the major component to prevent further chlorination.

  • Gradual Addition: Add the chlorinating agent to the reaction mixture slowly and in portions. This helps to maintain a low concentration of the electrophile in the reaction at any given time, reducing the likelihood of multiple chlorinations on the same molecule.

Q3: My final product is contaminated with a reddish, oily substance. What is this and how can I remove it?

A3: The formation of red, chlorinated oils with quinoidal properties has been reported as a byproduct in the oxidation and chlorination of vanillin-related compounds.[1] These are likely due to oxidation of the phenolic hydroxyl group.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired this compound from polar, colored impurities. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can help to remove colored impurities and isolate the pure this compound.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration.

Q4: I am seeing a byproduct with a different parent mass in my mass spectrometry analysis, suggesting the aldehyde group has reacted. What is this side reaction?

A4: The aldehyde group of vanillin can be susceptible to oxidation, especially when using certain chlorinating agents or under harsh reaction conditions. This leads to the formation of the corresponding carboxylic acid (5,6-dichlorovanillic acid).

Mitigation Strategies:

  • Choice of Reagents: Some chlorinating agents, like sodium chlorite, are also oxidants and can lead to the formation of vanillic acid derivatives.[1] Using milder and more specific chlorinating agents like N-chlorosuccinimide (NCS) can minimize this side reaction.

  • Protecting Groups: In some cases, it may be necessary to protect the aldehyde group before chlorination and then deprotect it afterward. However, this adds extra steps to the synthesis.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote oxidation.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the synthesis of this compound?

A: The most common side products are other chlorinated isomers of vanillin. These include:

  • Monochlorinated vanillins: 2-chlorovanillin, 5-chlorovanillin, and 6-chlorovanillin.

  • Other dichlorinated vanillins: 2,5-dichlorovanillin and 2,6-dichlorovanillin.

  • Trichlorinated vanillin.

  • Oxidation products: 5,6-dichlorovanillic acid.

  • Colored impurities: Quinoidal compounds.

Q: What is a recommended synthetic approach to maximize the yield of this compound?

A: A stepwise approach is generally recommended. First, synthesize 6-chlorovanillin from a protected vanillin derivative, such as 3-methoxy-4-acetoxybenzal diacetate, followed by chlorination.[2] Alternatively, direct chlorination of vanillin to 5-chlorovanillin can be achieved, followed by a second chlorination step to introduce the chlorine at the 6-position.

Q: How can I effectively purify the final this compound product?

A: Due to the presence of multiple isomers with similar physical properties, purification can be challenging. A combination of techniques is often necessary:

  • Column Chromatography: This is the most effective method for separating positional isomers.

  • Recrystallization: This can be used to further purify the product after chromatography.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Data Presentation

The following table summarizes the potential side products in the synthesis of this compound and the reaction conditions that may influence their formation.

Side ProductChemical NameFactors Favoring FormationRecommended Mitigation Strategy
Isomeric Monochloro-vanillins 2-Chlorovanillin, 5-Chlorovanillin, 6-ChlorovanillinInsufficient chlorinating agent in direct dichlorination.Use of a stepwise synthesis starting with a monochlorovanillin.
Isomeric Dichloro-vanillins 2,5-Dichlorovanillin, 2,6-DichlorovanillinLack of regioselectivity in the chlorination reaction.Stepwise synthesis, optimization of catalyst and solvent.
Over-chlorination Product TrichlorovanillinExcess chlorinating agent, prolonged reaction time, high temperature.Stoichiometric control of reagents, reaction monitoring (TLC, GC), lower reaction temperature.
Oxidation Product 5,6-Dichlorovanillic acidUse of oxidizing chlorinating agents (e.g., sodium chlorite), harsh reaction conditions.Use of mild chlorinating agents (e.g., NCS), moderate reaction temperatures.
Colored Byproducts Quinoidal compoundsOxidation of the phenolic group.Inert reaction atmosphere, use of antioxidants, purification by chromatography or activated carbon.

Experimental Protocols

Step 1: Synthesis of 5-Chlorovanillin (based on literature methods for monochlorination)

  • Materials: Vanillin, N-chlorosuccinimide (NCS), and a suitable solvent (e.g., chloroform, acetic acid).

  • Procedure:

    • Dissolve vanillin in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (1 equivalent) of N-chlorosuccinimide in portions to the stirred solution.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 5-chlorovanillin.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Generalized Protocol)

  • Materials: 5-chlorovanillin (from Step 1), a chlorinating agent (e.g., sulfuryl chloride or NCS), and a suitable solvent.

  • Procedure:

    • Dissolve the purified 5-chlorovanillin in an appropriate solvent.

    • Cool the solution to a controlled temperature (e.g., 0°C).

    • Slowly add 1 equivalent of the chlorinating agent.

    • Monitor the reaction closely by TLC or GC-MS to avoid over-chlorination.

    • Once the starting material is consumed and the desired product is formed, quench the reaction.

    • Work up the reaction mixture as described in Step 1.

    • Purify the crude this compound using column chromatography to separate it from any remaining starting material and other dichlorinated isomers.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Side Reactions Vanillin Vanillin 5-Chlorovanillin 5-Chlorovanillin Vanillin->5-Chlorovanillin + Cl+ Other Monochloro Isomers\n(2-Chloro, 6-Chloro) Other Monochloro Isomers (2-Chloro, 6-Chloro) Vanillin->Other Monochloro Isomers\n(2-Chloro, 6-Chloro) Oxidation Products\n(Vanillic Acid) Oxidation Products (Vanillic Acid) Vanillin->Oxidation Products\n(Vanillic Acid) This compound This compound 5-Chlorovanillin->this compound + Cl+ Other Dichloro Isomers\n(2,5-Dichloro) Other Dichloro Isomers (2,5-Dichloro) 5-Chlorovanillin->Other Dichloro Isomers\n(2,5-Dichloro) Trichlorovanillin Trichlorovanillin This compound->Trichlorovanillin Oxidation Products\n(Dichlorovanillic Acid) Oxidation Products (Dichlorovanillic Acid) This compound->Oxidation Products\n(Dichlorovanillic Acid) G Start Low Yield or Purity of This compound Analysis Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analysis OverChlorination Excess Trichlorovanillin? Analysis->OverChlorination IsomerMix Mixture of Dichloro Isomers? OverChlorination->IsomerMix No Action_Stoichiometry Reduce Molar Ratio of Chlorinating Agent OverChlorination->Action_Stoichiometry Yes Oxidation Oxidized Byproducts Present? IsomerMix->Oxidation No Action_Stepwise Implement Stepwise Chlorination Protocol IsomerMix->Action_Stepwise Yes Action_Reagent Use Milder Chlorinating Agent (e.g., NCS) Oxidation->Action_Reagent Yes Action_TempTime Decrease Reaction Temperature and Time Action_Stoichiometry->Action_TempTime Action_Purification Optimize Purification (Column Chromatography) Action_Stepwise->Action_Purification

References

Technical Support Center: 5,6-Dichlorovanillin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-Dichlorovanillin. The information provided is based on general organic chemistry principles and best practices for the purification of aromatic aldehydes.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems you might face during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- The compound "oiled out" instead of crystallizing.- Select a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- If an oil forms, try reheating the solution and cooling it more slowly, adding a seed crystal, or scratching the inside of the flask with a glass rod to induce crystallization. Consider a different solvent system.
Persistent Impurities After Recrystallization - The impurity has similar solubility properties to this compound in the chosen solvent.- The impurity co-crystallized with the product.- Try a different recrystallization solvent or a multi-solvent system.- Perform a preliminary purification step, such as a wash with a mildly basic or acidic solution, to remove impurities with different acid-base properties.- Consider using column chromatography for a more effective separation.
Product Fails to Crystallize - The solution is not supersaturated.- The presence of significant impurities is inhibiting crystallization.- The compound has a tendency to form a supersaturated solution or an oil.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by adding a seed crystal of pure this compound.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Perform a preliminary purification step to remove impurities.
Column Chromatography Issues: Poor Separation - The chosen eluent system is either too polar or not polar enough.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the desired compound from impurities.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight.
Column Chromatography Issues: Product Elutes with Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity.
Column Chromatography Issues: Product Does Not Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials, by-products from incomplete reactions, or isomers formed during the synthesis. For instance, if starting from vanillin (B372448), you might encounter under-chlorinated or over-chlorinated vanillin derivatives.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A good starting point for recrystallization would be a solvent system where this compound exhibits temperature-dependent solubility. Based on its structure (a polar aromatic aldehyde with chloro-substituents), you could explore solvent systems such as ethanol/water, isopropanol/water, or toluene. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of a purification in real-time. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying impurity signals relative to the product signals.

Q4: My purified this compound is colored. Is this normal?

A4: Pure this compound is expected to be a white to off-white solid. A noticeable color, such as yellow or brown, likely indicates the presence of impurities. These could be residual reagents or degradation products. Further purification by recrystallization or column chromatography may be necessary. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.

Q5: What are the key parameters to consider when developing an HPLC method for purity analysis of this compound?

A5: For HPLC method development, you should consider the following:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to improve peak shape).

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm or 310 nm).

  • Gradient Elution: A gradient elution may be necessary to separate all impurities effectively.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

General Column Chromatography Protocol
  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system (eluent) that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom For Complex Mixtures TLC TLC Recrystallization->TLC ColumnChrom->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR PureProduct Pure this compound NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Pure Pure Product CheckPurity->Pure Purity >98% Impure Impurities Present CheckPurity->Impure Purity <98% Recrystallize Change Recrystallization Solvent/Technique Impure->Recrystallize Column Perform Column Chromatography Impure->Column Reassess Re-evaluate Synthesis for Side Products Impure->Reassess Recrystallize->CheckPurity Column->CheckPurity

Technical Support Center: Optimizing Reaction Conditions for 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-Dichlorovanillin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for obtaining this compound?

A1: The most established method for the synthesis of this compound involves a multi-step process starting from vanillin (B372448). This process includes the protection of the hydroxyl and aldehyde functionalities, followed by a stepwise chlorination and subsequent deprotection. The key intermediate is a protected form of vanillin, such as 3-methoxy-4-acetoxybenzal diacetate, which allows for selective chlorination of the aromatic ring.

Q2: Why is protection of the vanillin functional groups necessary before chlorination?

A2: The hydroxyl and aldehyde groups in vanillin are sensitive to chlorinating agents. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group that can lead to uncontrolled side reactions and over-chlorination. The aldehyde group can be oxidized under certain chlorination conditions. Therefore, protecting these groups, typically as acetates, ensures that the chlorination occurs selectively at the desired positions on the aromatic ring.

Q3: What are the typical chlorinating agents used for this synthesis?

A3: Elemental chlorine (Cl₂) is a common chlorinating agent for this reaction. Other reagents such as sulfuryl chloride (SO₂Cl₂) can also be employed for the chlorination of aromatic compounds and may offer different selectivity and reactivity profiles. The choice of chlorinating agent will influence the reaction conditions and the profile of byproducts.

Q4: How can I monitor the progress of the chlorination reactions?

A4: The progress of the chlorination steps can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material and, if available, authentic standards of the mono- and di-chlorinated products, you can determine the extent of the reaction and the formation of the desired product.

Q5: What are the critical safety precautions to consider during this synthesis?

A5: Both elemental chlorine and sulfuryl chloride are highly toxic and corrosive. All manipulations involving these reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Reactions involving chlorine gas should be equipped with a trap to neutralize any excess unreacted gas.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of 6-Chlorovanillin Intermediate
Possible Cause Troubleshooting Step
Incomplete protection of vanillinEnsure the acetylation of vanillin is complete before proceeding with chlorination. Verify the formation of 3-methoxy-4-acetoxybenzal diacetate by techniques like NMR or melting point analysis.
Insufficient chlorinating agentCarefully control the stoichiometry of the chlorinating agent. An insufficient amount will result in incomplete conversion of the starting material.
Inappropriate reaction temperatureThe temperature for chlorination needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions.
Poor quality of reagents or solventsUse freshly distilled solvents and high-purity reagents to avoid side reactions and deactivation of the chlorinating agent.
Problem 2: Formation of Multiple Chlorinated Byproducts
Possible Cause Troubleshooting Step
Over-chlorinationCarefully control the amount of chlorinating agent and the reaction time. Use a limiting amount of the chlorinating agent in the first chlorination step to favor the formation of the mono-chloro product.
Reaction conditions are too harshMilder reaction conditions, such as lower temperatures or a less reactive chlorinating agent, may improve selectivity.
Presence of activating impuritiesEnsure the starting vanillin and its protected derivative are pure, as activating impurities can lead to undesired chlorination.
Problem 3: Difficulty in Isolating Pure this compound
Possible Cause Troubleshooting Step
Incomplete hydrolysis of the protecting groupsEnsure the deprotection step goes to completion. Monitor the reaction by TLC or HPLC. If necessary, prolong the reaction time or adjust the concentration of the acid or base used for hydrolysis.
Co-crystallization of isomers or impuritiesRecrystallization from a suitable solvent system is crucial for purification. A solvent screen may be necessary to find the optimal conditions for selective crystallization of the desired product.
Presence of colored impuritiesTreatment with activated carbon during the work-up or before the final crystallization can help to remove colored byproducts.

Experimental Protocols

A detailed methodology for the key steps in the synthesis of this compound is provided below.

Step 1: Preparation of 3-Methoxy-4-acetoxybenzal Diacetate

A detailed protocol for the protection of vanillin is crucial for the success of the subsequent chlorination steps. A typical procedure involves the reaction of vanillin with an excess of acetic anhydride (B1165640) in the presence of a catalyst, such as sodium acetate (B1210297) or a tertiary amine.

Example Protocol:

  • To a solution of vanillin in a suitable solvent (e.g., pyridine (B92270) or a mixture of acetic anhydride and a catalytic amount of sulfuric acid), add acetic anhydride dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 3-methoxy-4-acetoxybenzal diacetate.

Step 2: Synthesis of 6-Chloro-3-methoxy-4-acetoxybenzal Diacetate

The mono-chlorination is a critical step that requires careful control of stoichiometry and reaction conditions to maximize the yield of the desired product.

Example Protocol:

  • Dissolve 3-methoxy-4-acetoxybenzal diacetate in a suitable inert solvent (e.g., acetic acid or a chlorinated solvent).

  • Pass a controlled amount of chlorine gas through the solution at a specific temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction closely by TLC. Stop the reaction when the starting material is consumed and the desired mono-chlorinated product is the major component.

  • Remove the solvent under reduced pressure and use the crude product directly in the next step or purify by crystallization.

Step 3: Synthesis of 5,6-Dichloro-3-methoxy-4-acetoxybenzal Diacetate

Further chlorination of the mono-chlorinated intermediate yields the di-chlorinated product.

Example Protocol:

  • Dissolve the crude 6-chloro-3-methoxy-4-acetoxybenzal diacetate in a suitable solvent.

  • Introduce an additional equivalent of chlorine gas under similar conditions as the first chlorination.

  • Monitor the reaction by TLC until the mono-chlorinated starting material is converted to the di-chlorinated product.

  • Work up the reaction mixture to isolate the crude 5,6-dichloro-3-methoxy-4-acetoxybenzal diacetate.

Step 4: Hydrolysis to this compound

The final step is the removal of the acetate protecting groups to yield the desired product.

Example Protocol:

  • Treat the crude 5,6-dichloro-3-methoxy-4-acetoxybenzal diacetate with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Hypothetical Optimization of the First Chlorination Step

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield of 6-Chloro Intermediate (%)
1Cl₂Acetic Acid25275
2Cl₂Dichloromethane25270
3SO₂Cl₂Dichloromethane25465
4Cl₂Acetic Acid40172

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

experimental_workflow start Vanillin protection Protection (Acetylation) start->protection protected_vanillin 3-Methoxy-4-acetoxybenzal Diacetate protection->protected_vanillin chlorination1 Mono-chlorination protected_vanillin->chlorination1 mono_chloro 6-Chloro Intermediate chlorination1->mono_chloro chlorination2 Di-chlorination mono_chloro->chlorination2 di_chloro 5,6-Dichloro Intermediate chlorination2->di_chloro hydrolysis Hydrolysis di_chloro->hydrolysis end This compound hydrolysis->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield of Desired Product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Loss during Purification low_yield->purification_loss check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp milder_conditions Use Milder Conditions side_reactions->milder_conditions recrystallization Optimize Recrystallization purification_loss->recrystallization

Technical Support Center: Degradation of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 5,6-Dichlorovanillin. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound?

A1: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the degradation of structurally similar compounds like vanillin, chlorovanillins, and dichlorophenols. The degradation is expected to proceed through microbial or enzymatic actions, and can also occur via abiotic processes such as photodegradation.

Microbial/Enzymatic Degradation:

  • Oxidation of the Aldehyde Group: A primary step is likely the oxidation of the aldehyde group to a carboxylic acid, transforming this compound into 5,6-Dichlorovanillic acid. This is a common initial step in the degradation of aromatic aldehydes.

  • Demethylation: The methoxy (B1213986) group may be removed through demethylation, yielding a catechol intermediate, 5,6-Dichloroprotocatechuic acid.

  • Dechlorination: Reductive dechlorination, where chlorine atoms are replaced by hydrogen, is a crucial step in the detoxification of chlorinated aromatic compounds. This can occur at various stages of the degradation pathway.

  • Ring Cleavage: Following the formation of catechol intermediates, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle.

Abiotic Degradation:

  • Photodegradation: In the presence of light, particularly UV radiation, this compound can undergo photodegradation. This may involve the cleavage of the C-Cl bonds and the breakdown of the aromatic ring.

  • Oxidative Degradation: Strong oxidizing agents can lead to the degradation of this compound, likely through the oxidation of the aldehyde and hydroxyl groups and eventual ring cleavage.

Q2: What are some common challenges in studying the degradation of this compound?

A2: Researchers may encounter several challenges, including:

  • Toxicity of the compound: Chlorinated aromatic compounds can be toxic to microorganisms, potentially inhibiting their growth and degradative activity.

  • Slow degradation rates: The degradation of recalcitrant compounds like this compound can be a slow process, requiring long incubation times.

  • Identification of intermediates: The transient and often low concentrations of degradation intermediates can make their detection and identification challenging.

  • Co-metabolism requirements: Some microorganisms may only be able to degrade this compound in the presence of a primary growth substrate (co-metabolism).

  • Analytical method development: Developing sensitive and specific analytical methods (e.g., HPLC, GC-MS) for quantifying the parent compound and its metabolites can be complex.

Q3: How can I enhance the microbial degradation of this compound?

A3: Several strategies can be employed to enhance microbial degradation:

  • Acclimation of microbial consortia: Gradually exposing a microbial community to increasing concentrations of this compound can select for and enrich microorganisms capable of its degradation.

  • Bioaugmentation: Introducing specific microbial strains or consortia known to degrade similar chlorinated aromatic compounds.

  • Biostimulation: Amending the culture medium with nutrients (e.g., carbon, nitrogen, phosphorus) and electron donors to support microbial growth and activity.

  • Co-metabolism: Providing a readily metabolizable carbon source to support the growth of a microbial population that can then co-metabolize this compound.

  • Optimization of environmental conditions: Controlling parameters such as pH, temperature, and oxygen availability to create optimal conditions for the degrading microorganisms.

Troubleshooting Guides

Troubleshooting Guide 1: Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No degradation observed - Inoculum is not viable or lacks the necessary enzymes.- this compound concentration is toxic.- Inappropriate culture conditions (pH, temperature, nutrients).- Lack of a required co-substrate.- Test the viability of the inoculum on a simple carbon source.- Use a lower initial concentration of this compound.- Optimize pH, temperature, and nutrient composition of the medium.- Add a suitable co-substrate (e.g., glucose, succinate).
Slow or incomplete degradation - Sub-optimal culture conditions.- Accumulation of toxic intermediates.- Limited bioavailability of the compound.- Fine-tune pH, temperature, and aeration.- Analyze for the accumulation of potential inhibitory metabolites.- Use a surfactant to increase the bioavailability of this compound.
Inconsistent results between replicates - Inhomogeneous inoculum distribution.- Variation in experimental setup (e.g., flask shaking speed, temperature).- Contamination.- Ensure the inoculum is well-mixed before dispensing.- Standardize all experimental parameters.- Check for and eliminate sources of contamination.
Troubleshooting Guide 2: Analytical Methods (HPLC/GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting) - In HPLC: secondary interactions with the stationary phase, column overload.- In GC-MS: active sites in the injector or column, sample overload.- In HPLC: adjust mobile phase pH, use a different column, reduce sample concentration.- In GC-MS: use a deactivated liner and column, reduce injection volume.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate (HPLC).- Fluctuations in carrier gas flow or oven temperature (GC-MS).- Column degradation.- In HPLC: ensure proper mobile phase mixing and pump performance.- In GC-MS: check for leaks and ensure stable temperature control.- Replace the column if it is old or has been subjected to harsh conditions.
Low sensitivity or no peak detected - Low concentration of the analyte.- Inappropriate detector settings.- Sample degradation during analysis.- Concentrate the sample before analysis.- Optimize detector parameters (e.g., wavelength for UV detector, mass range for MS).- Ensure sample stability in the autosampler.
Difficulty in metabolite identification - Low abundance of metabolites.- Co-elution with other compounds.- Lack of authentic standards.- Use more sensitive detection methods (e.g., high-resolution mass spectrometry).- Optimize the chromatographic method to improve separation.- Use techniques like MS/MS fragmentation and comparison with spectral libraries to propose structures.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound, based on reported values for structurally similar compounds like 6-chlorovanillin and dichlorophenols.

Table 1: Microbial Degradation of this compound by Pseudomonas sp.

Time (hours)This compound (mg/L)5,6-Dichlorovanillic Acid (mg/L)Chloride Ion (mg/L)
010000
2465258
48304520
72103535
96< 11548

Table 2: Enzymatic Degradation of this compound using Laccase

Incubation Time (min)Initial Concentration (µM)Final Concentration (µM)Degradation (%)
301007822
601005545
1201002575
240100892

Table 3: Abiotic Degradation of this compound (Photodegradation)

Irradiation Time (hours)This compound Remaining (%)Apparent Rate Constant (k, h⁻¹)
0100-
1750.288
2560.288
4310.288
8100.288

Experimental Protocols

Protocol 1: Microbial Degradation of this compound

Objective: To assess the ability of a microbial consortium to degrade this compound.

Materials:

  • Microbial consortium (e.g., from activated sludge or contaminated soil).

  • Mineral Salts Medium (MSM).

  • This compound stock solution.

  • Sterile flasks and incubator shaker.

  • Analytical equipment (HPLC or GC-MS).

Methodology:

  • Prepare MSM and dispense into sterile flasks.

  • Inoculate the flasks with the microbial consortium.

  • Add this compound to a final concentration of 50-100 mg/L.

  • Incubate the flasks at a controlled temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Set up a control flask without inoculum to monitor abiotic degradation.

  • Withdraw samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Prepare samples for analysis by centrifugation or filtration to remove biomass.

  • Analyze the concentration of this compound and potential metabolites using a validated HPLC or GC-MS method.

Protocol 2: Enzymatic Degradation of this compound using Laccase

Objective: To evaluate the degradation of this compound by a laccase enzyme.

Materials:

  • Laccase enzyme solution.

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • This compound stock solution.

  • Microcentrifuge tubes or vials.

  • Thermomixer or water bath.

  • Analytical equipment (HPLC or spectrophotometer).

Methodology:

  • Prepare a reaction mixture containing the buffer solution and this compound at the desired concentration.

  • Pre-incubate the reaction mixture at the optimal temperature for the laccase enzyme.

  • Initiate the reaction by adding the laccase solution.

  • Set up a control reaction without the enzyme.

  • Incubate the reactions for a specific time course, taking aliquots at different time points.

  • Stop the reaction in the aliquots by adding a quenching agent (e.g., a strong acid) or by heat inactivation.

  • Analyze the remaining concentration of this compound using HPLC or by monitoring the change in absorbance at a specific wavelength.

Mandatory Visualization

Microbial_Degradation_Pathway This compound This compound 5,6-Dichlorovanillic_Acid 5,6-Dichlorovanillic_Acid This compound->5,6-Dichlorovanillic_Acid Oxidation 5,6-Dichloroprotocatechuic_Acid 5,6-Dichloroprotocatechuic_Acid 5,6-Dichlorovanillic_Acid->5,6-Dichloroprotocatechuic_Acid Demethylation Ring_Cleavage_Products Ring_Cleavage_Products 5,6-Dichloroprotocatechuic_Acid->Ring_Cleavage_Products Dioxygenase Krebs_Cycle_Intermediates Krebs_Cycle_Intermediates Ring_Cleavage_Products->Krebs_Cycle_Intermediates Further Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow_Microbial_Degradation cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Prepare_MSM Prepare Mineral Salts Medium Inoculate Inoculate with Microbial Consortium Prepare_MSM->Inoculate Add_Substrate Add this compound Inoculate->Add_Substrate Incubate Incubate with Shaking Add_Substrate->Incubate Take_Samples Withdraw Samples at Intervals Incubate->Take_Samples Process_Samples Centrifuge/Filter Samples Take_Samples->Process_Samples Analyze Analyze by HPLC/GC-MS Process_Samples->Analyze

Caption: Experimental workflow for studying microbial degradation.

"stability issues of 5,6-Dichlorovanillin in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5,6-Dichlorovanillin in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The aldehyde and phenolic hydroxyl functional groups in the molecule are susceptible to chemical transformations under certain conditions.

Q2: My solution of this compound has turned yellow/brown. What is the likely cause?

A2: A color change in your this compound solution often indicates degradation. This can be due to oxidation of the aldehyde or phenolic hydroxyl group, which can form colored polymeric or quinone-like structures. This process can be accelerated by exposure to light (photodegradation) or high temperatures.

Q3: I am observing a loss of this compound concentration in my stock solution over time, even when stored in the dark. What could be happening?

A3: If you are confident that solvent evaporation is not an issue, a gradual loss in concentration suggests slow degradation. This can occur even in the dark if the solution is stored at an inappropriate pH or in a solvent that is not completely inert. For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation products could include:

  • 5,6-Dichlorovanillic acid: Formed by the oxidation of the aldehyde group.

  • 5,6-Dichloroprotocatechuic aldehyde: Formed by demethylation.

  • Various condensation polymers: Resulting from reactions involving the aldehyde and phenolic groups.

Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Symptom: Appearance of new peaks, often with different retention times than the parent this compound peak.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure the chromatography system is functioning correctly with a fresh, known standard of this compound.

    • Analyze a Freshly Prepared Sample: Prepare a new solution of this compound and analyze it immediately to establish a baseline chromatogram.

    • Compare with Aged Sample: Compare the chromatogram of the aged or experimental sample with the baseline. The new peaks are likely degradation products.

    • Consider Forced Degradation: To tentatively identify the degradation products, you can perform forced degradation studies (see Experimental Protocols section) and compare the resulting chromatograms.[4]

    • Use Mass Spectrometry (MS): If available, LC-MS analysis can provide mass information for the unknown peaks, aiding in their identification.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Symptom: Poor reproducibility of experimental results when using this compound solutions prepared at different times.

  • Possible Cause: The concentration of the active compound is decreasing over time due to instability in the assay medium or storage conditions.

  • Troubleshooting Steps:

    • Assess Solution Stability: Perform a time-course experiment by analyzing the concentration of this compound in your solution at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, pH, light exposure).

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.

    • Optimize Storage Conditions: If stock solutions must be stored, determine the optimal conditions (e.g., solvent, temperature, light protection) by performing a stability study (see tables below for illustrative data).

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound
pH of BufferTemperatureIncubation Time (hours)% Degradation (Hypothetical)
3.025°C24< 1%
5.025°C24~1-2%
7.4 (PBS)25°C24~5-10%
9.025°C24> 20%

This table illustrates that the stability of this compound is expected to decrease as the pH becomes more alkaline.

Table 2: Illustrative Temperature and Light Effects on Stability in Neutral Buffer (pH 7.4)
ConditionIncubation Time (hours)% Degradation (Hypothetical)
4°C, Protected from Light48< 2%
25°C, Protected from Light48~8-15%
25°C, Exposed to Ambient Light48~20-30%
37°C, Protected from Light48~25-40%

This table illustrates the expected acceleration of degradation by both elevated temperature and exposure to light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[3]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to direct sunlight for 8 hours or in a photostability chamber.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV) and compare them to an unstressed control sample.

Protocol 2: HPLC Method for Stability Testing

Objective: To separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm or 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC Chromatogram check_system Run System Suitability Test with Fresh Standard start->check_system system_ok System is OK? check_system->system_ok fix_system Troubleshoot HPLC System (e.g., check pump, detector, column) system_ok->fix_system No prepare_fresh Analyze a Freshly Prepared Sample system_ok->prepare_fresh Yes fix_system->check_system compare_samples Compare Aged vs. Fresh Sample Chromatograms prepare_fresh->compare_samples peaks_present Are Unexpected Peaks Still Present in Aged Sample Only? compare_samples->peaks_present degradation Conclusion: Peaks are Likely Degradation Products peaks_present->degradation Yes no_issue Conclusion: Original Issue May Be Contamination or Artifact peaks_present->no_issue No investigate Proceed with Peak Identification (e.g., LC-MS, Forced Degradation) degradation->investigate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

G Hypothetical Degradation Pathway of this compound parent This compound C₈H₆Cl₂O₃ acid 5,6-Dichlorovanillic Acid C₈H₆Cl₂O₄ parent->acid Oxidation (e.g., H₂O₂) demethylated 5,6-Dichloroprotocatechuic Aldehyde C₇H₄Cl₂O₃ parent->demethylated Demethylation (e.g., strong acid/heat) polymer Polymeric Products parent->polymer Condensation (e.g., high pH/heat)

Caption: Hypothetical degradation pathways of this compound.

G Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) start->alkali oxidation Oxidation (3% H₂O₂) start->oxidation thermal Dry Heat (105°C) start->thermal photo Photolysis (Sunlight/UV) start->photo analysis Analyze All Samples and Control by Stability-Indicating HPLC Method acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate % Degradation and Identify Degradation Products analysis->evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,6-Dichlorovanillin.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue. Here are several potential causes and corresponding solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. It is advisable to add the solvent in small portions to the heated crude material until complete dissolution is achieved.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent system (e.g., ethanol/water, toluene/hexane). Refer to the Data Presentation table below for suggested starting solvents.

  • Premature Crystallization: If crystallization occurs too rapidly while the solution is still warm, impurities can become trapped within the crystal lattice.

    • Solution: Ensure all solids are fully dissolved at the boiling point of the solvent. If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.

  • Loss During Washing: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Question: The purified this compound is still showing impurities by TLC or NMR analysis. How can I improve the purity?

Answer:

Persistent impurities after a single purification step may require a multi-step approach or optimization of the current method.

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to this compound, leading to their co-crystallization.

    • Solution 1: Second Recrystallization: Performing a second recrystallization from a different solvent system can often remove stubborn impurities.

    • Solution 2: Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your product.

    • Solution 3: Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography is a highly effective alternative. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate) will likely separate the components.

  • Incomplete Removal of Starting Materials or Byproducts: The synthesis of this compound via chlorination of vanillin (B372448) can result in residual vanillin or monochlorinated isomers.[1]

    • Solution: Column chromatography is the most effective method to separate these closely related compounds.

Question: During recrystallization, my this compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.

  • Solution is Too Concentrated or Cooling is Too Rapid: This can lead to the product coming out of solution at a temperature above its melting point.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly. Insulating the flask can promote slower cooling and better crystal formation.

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and disrupt the crystal lattice formation.

    • Solution: Attempt to remove the impurities by another method first, such as a preliminary purification by column chromatography or by washing a solution of the crude product with a suitable reagent (e.g., a dilute base wash if acidic impurities are suspected).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on the common synthetic route involving the direct chlorination of vanillin, the most probable impurities include:

  • Unreacted starting material: Vanillin

  • Monochlorinated isomers: 2-chlorovanillin, 5-chlorovanillin, and 6-chlorovanillin.[1]

  • Over-chlorinated products: Trichlorovanillin isomers.

Q2: What is a good starting solvent for the recrystallization of this compound?

  • Single Solvents: Ethanol, methanol, acetone (B3395972), ethyl acetate, or toluene.

  • Solvent Pairs: Ethanol/water, Toluene/hexane. A systematic approach to finding a suitable solvent is outlined in the experimental protocols section.

Q3: Can I use a technique other than recrystallization to purify this compound?

A3: Yes, several other techniques can be effective:

  • Column Chromatography: This is a very powerful technique for separating closely related compounds and is highly recommended if recrystallization fails to achieve the desired purity.

  • Sublimation: For small quantities of thermally stable compounds, sublimation under vacuum can be an effective purification method.

  • Acid-Base Extraction: Since this compound is a phenol, it can be dissolved in a dilute aqueous base (like NaOH) to form a water-soluble salt. This can be used to separate it from non-acidic impurities. The this compound can then be re-precipitated by acidifying the aqueous solution.

Data Presentation

Table 1: Qualitative Solubility and Purification Method Selection for this compound

Solvent/MethodQualitative Solubility/ApplicabilityRationale and Recommendations
Water Sparingly soluble to insolubleNot suitable as a primary recrystallization solvent. Can be used as an anti-solvent with a miscible organic solvent like ethanol.
Ethanol Likely soluble when hot, less soluble when coldA good first choice for recrystallization screening.[2]
Methanol Likely soluble when hot, less soluble when coldSimilar to ethanol, a good candidate for recrystallization.[2]
Acetone Likely has high solubilityMay be too good of a solvent for recrystallization unless used in a solvent pair with an anti-solvent like hexane.
Ethyl Acetate Likely solubleA potential recrystallization solvent, or a component of the mobile phase in column chromatography.
Toluene Likely soluble when hotCan be an effective recrystallization solvent for aromatic compounds.
Hexane Likely insolubleA good anti-solvent to use in combination with more polar solvents like acetone or ethyl acetate.
Column Chromatography Highly ApplicableRecommended for separating closely related impurities such as isomers and starting materials.
Acid-Base Extraction ApplicableUseful for removing non-acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the solid is completely dissolved.

  • If the solution is colored, and you suspect colored impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction For specific impurities PurityCheck Check Purity (TLC, NMR, etc.) Recrystallization->PurityCheck ColumnChromatography->PurityCheck AcidBaseExtraction->PurityCheck PurityCheck->ColumnChromatography Purity Not Acceptable PureProduct Pure this compound PurityCheck->PureProduct Purity Acceptable

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_yield Low Yield? cluster_purity Low Purity? cluster_solutions Solutions Start Purification Issue Encountered LowYield Low Yield Start->LowYield Yes LowPurity Low Purity Start->LowPurity No TooMuchSolvent Used too much solvent? LowYield->TooMuchSolvent WrongSolvent Inappropriate solvent? LowYield->WrongSolvent NotCoolEnough Insufficient cooling? LowYield->NotCoolEnough Sol_MinimizeSolvent Use minimum hot solvent. TooMuchSolvent->Sol_MinimizeSolvent Sol_SolventScreen Perform solvent screen. WrongSolvent->Sol_SolventScreen Sol_IceBath Cool in ice bath. NotCoolEnough->Sol_IceBath CoCrystallization Co-crystallization of impurities? LowPurity->CoCrystallization OilingOut Product 'oiled out'? LowPurity->OilingOut Sol_SecondRecryst Try second recrystallization with a different solvent. CoCrystallization->Sol_SecondRecryst Sol_Column Use column chromatography. CoCrystallization->Sol_Column Sol_SlowCool Re-dissolve, add more solvent, and cool slowly. OilingOut->Sol_SlowCool

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: 5,6-Dichlorovanillin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichlorovanillin. The information is designed to help anticipate and address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound possesses three reactive functional groups: a hydroxyl group, an aldehyde, and a methoxy (B1213986) group, attached to a chlorinated aromatic ring. This substitution pattern allows for a variety of common organic reactions, including:

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group.

  • Knoevenagel Condensation: Reaction of the aldehyde group with active methylene (B1212753) compounds.

  • Schiff Base Formation: Condensation of the aldehyde group with primary amines.

  • Oxidation: Conversion of the aldehyde group to a carboxylic acid.

  • Reduction: Conversion of the aldehyde group to an alcohol.

  • Demethylation: Cleavage of the methoxy ether to yield a catechol derivative.

  • Electrophilic Aromatic Substitution: Further substitution on the aromatic ring, although the existing electron-withdrawing chlorine atoms can make this challenging.

Q2: I am seeing a complex mixture of products in my reaction. What are the likely side products?

A2: The presence of multiple functional groups can lead to the formation of various byproducts. The specific byproducts will depend on the reaction conditions and reagents used. For instance, in reactions involving substituted anilines, side products from Friedel-Crafts alkylation can occur, especially with highly reactive aromatic systems. Additionally, the stability of the final product can be an issue, potentially leading to decomposition and a more complex reaction mixture.[1] The initial steps of many condensation reactions, such as imine formation, are reversible, meaning unreacted starting materials will likely be present in the reaction mixture.[1]

Q3: My reaction yield is lower than expected. What are the potential causes?

A3: Low yields can be attributed to several factors. In reactions like the Povarov reaction with substituted anilines, electron-withdrawing groups on the aniline (B41778) ring can deactivate the aromatic system, hindering the reaction and leading to very low yields.[1] Steric hindrance from bulky substituents can also impede bond formation and result in poor conversion.[1] The choice of catalyst and solvent is also crucial; for example, while dichloromethane (B109758) is a common solvent, others like ethyl ether or tetrahydrofuran (B95107) (THF) may be less efficient in certain cases.[1] The presence of water can also be detrimental, as it can hydrolyze intermediates and catalysts.[1]

Troubleshooting Guides

Issue 1: Incomplete Conversion in Williamson Ether Synthesis
Symptom Possible Cause Recommended Solution
TLC/LC-MS analysis shows significant unreacted this compound.Insufficient Base: The phenolic proton was not fully deprotonated to form the reactive alkoxide.Use a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of the base. Ensure the base is fresh and properly handled.
Poorly Reactive Alkylating Agent: The alkyl halide or other alkylating agent is not reactive enough.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide or a tosylate).
Steric Hindrance: Bulky groups on either the this compound or the alkylating agent are slowing the reaction.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if possible.
Issue 2: Formation of Multiple Products in Knoevenagel Condensation
Symptom Possible Cause Recommended Solution
TLC/LC-MS shows multiple spots, with masses corresponding to self-condensation or other side reactions.Strong Base: The use of a strong base can induce self-condensation of the active methylene compound or the aldehyde.Use a milder base, such as piperidine (B6355638) or pyridine, which is typical for Knoevenagel condensations.
High Reaction Temperature: Elevated temperatures can promote side reactions.Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Unstable Product: The desired α,β-unsaturated product may be unstable under the reaction conditions.Once the reaction is complete, work up the mixture promptly and avoid prolonged exposure to the basic catalyst.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a this compound Derivative
  • Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dry DMF or acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualized Reaction Pathways

The following diagrams illustrate common reaction pathways and potential side reactions.

Williamson_Ether_Synthesis This compound This compound Phenoxide Ion Phenoxide Ion This compound->Phenoxide Ion + Base Ether Product Ether Product Phenoxide Ion->Ether Product + Alkyl Halide (R-X) Elimination Byproduct Elimination Byproduct Phenoxide Ion->Elimination Byproduct (Side Reaction with hindered R-X) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Elimination Byproduct

Caption: Williamson Ether Synthesis of this compound.

Knoevenagel_Condensation This compound This compound Intermediate Adduct Intermediate Adduct This compound->Intermediate Adduct + Active Methylene Compound Knoevenagel Product Knoevenagel Product Intermediate Adduct->Knoevenagel Product - H2O Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Adduct + Base Self-Condensation Byproduct Self-Condensation Byproduct Active Methylene Compound->Self-Condensation Byproduct (Side Reaction)

Caption: Knoevenagel Condensation with this compound.

References

Technical Support Center: Recrystallization of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5,6-Dichlorovanillin, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that this compound is not sufficiently soluble in the chosen solvent. You can try the following:

  • Increase the solvent volume: Add more of the hot solvent in small increments until the solid dissolves.

  • Switch to a more suitable solvent: Chlorinated aromatic aldehydes like this compound are often soluble in alcohols such as ethanol (B145695) or methanol.[1] You may also consider using a solvent mixture.

  • Ensure adequate heating: Make sure your solvent is heated to its boiling point to maximize the solubility of your compound.

Q2: After dissolving my compound and letting it cool, no crystals have formed. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form upon cooling. To address this, you can evaporate some of the solvent to increase the concentration of the this compound and then attempt to cool the solution again.[2][3]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[1]

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath to further decrease the solubility.[4]

Q3: The recrystallization resulted in a very low yield of this compound. How can I improve it?

A3: A low yield suggests that a significant amount of your product remained in the mother liquor.[2] Consider these points:

  • Excessive solvent: Using the minimum amount of hot solvent necessary to dissolve the compound will maximize your yield.

  • Premature crystallization: If crystals form too quickly during cooling, impurities can become trapped. Ensure a slow cooling process.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to allow for maximum crystal formation.

  • Washing with inappropriate solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving your product.

Q4: My product "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this:

  • Reheat the solution to redissolve the oil.

  • Add more solvent to the solution.

  • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Consider a different solvent or solvent system.

Q5: How do I choose the best solvent for recrystallizing this compound?

A5: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. For aromatic aldehydes, good starting points are alcohols like ethanol and methanol. You might also explore solvent mixtures, such as ethanol-water, to fine-tune the solubility. Chlorinated phenols are known to be soluble in various organic solvents but have low solubility in water.[4]

Data Presentation

Due to the lack of specific experimental data for the solubility of this compound in the public domain, the following table provides a qualitative estimation of solubility in common laboratory solvents based on the behavior of structurally similar compounds like other chlorinated phenols and aromatic aldehydes.

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated TemperatureSuitability for Recrystallization
WaterLowLow to ModeratePotentially suitable, but may require a large volume.
EthanolModerateHighGood potential.
MethanolModerateHighGood potential.
HexaneLowModerateGood potential, especially for less polar impurities.
TolueneModerateHighMay be too good of a solvent, leading to low recovery.
AcetoneHighHighLikely not suitable as a primary solvent due to high solubility at room temperature.
Ethanol/Water MixtureAdjustableAdjustableExcellent potential, allows for fine-tuning of solubility.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent mixture (e.g., ethanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage crystal growth, you can cover the flask to slow down cooling. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization Issues cluster_no_crystals cluster_low_yield cluster_oiled_out start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes oiled_out Product Oiled Out issue->oiled_out Yes success Successful Recrystallization issue->success No nc_q1 Too much solvent? no_crystals->nc_q1 ly_q1 Too much solvent used? low_yield->ly_q1 oo_q1 Cooling too rapid? oiled_out->oo_q1 nc_a1 Evaporate some solvent nc_q1->nc_a1 Yes nc_q2 Supersaturated? nc_q1->nc_q2 No nc_a1->start Retry nc_a2 Scratch flask / Add seed crystal / Cool further nc_q2->nc_a2 Yes nc_a2->start Retry ly_a1 Use less solvent next time ly_q1->ly_a1 Yes ly_q2 Cooling too fast? ly_q1->ly_q2 No ly_a1->start Retry ly_a2 Allow for slower cooling ly_q2->ly_a2 Yes ly_a2->start Retry oo_a1 Reheat, add more solvent, cool slowly oo_q1->oo_a1 Yes oo_q2 Inappropriate solvent? oo_q1->oo_q2 No oo_a1->start Retry oo_a2 Select a different solvent oo_q2->oo_a2 Yes oo_a2->start Retry

Caption: Troubleshooting workflow for common recrystallization problems.

General Experimental Workflow for Recrystallization

G General Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation cluster_drying Step 5: Drying dissolve Dissolve crude solid in minimum hot solvent filter_q Insoluble impurities? dissolve->filter_q filter_y Perform hot gravity filtration filter_q->filter_y Yes cool Cool solution slowly to form crystals filter_q->cool No filter_y->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with ice-cold solvent isolate->wash dry Dry the purified crystals wash->dry

Caption: A generalized workflow for the experimental process of recrystallization.

References

"troubleshooting poor solubility of 5,6-Dichlorovanillin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dichlorovanillin, focusing on challenges related to its solubility.

Troubleshooting Poor Solubility

Low solubility can hinder reaction kinetics, impact assay results, and complicate purification processes. The following guide offers a systematic approach to addressing these challenges.

Initial Assessment and Quick Fixes

Before proceeding to more complex methods, consider these initial steps:

  • Visual Inspection: Examine the solution. Is the compound completely undissolved, or is there a suspension of fine particles? This can help determine the severity of the solubility issue.

  • Purity Check: Impurities can significantly affect solubility. Verify the purity of your this compound using an appropriate analytical method, such as NMR or HPLC.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvation, which can enhance the dissolution rate. This can be achieved using a mortar and pestle.

Systematic Troubleshooting Workflow

If initial steps are unsuccessful, follow this workflow to systematically address poor solubility:

TroubleshootingWorkflow start Poor Solubility of This compound Observed solvent_screening Solvent Screening ('Like Dissolves Like') start->solvent_screening Begin with solvent selection temp_adjustment Temperature Adjustment (Heating/Cooling) solvent_screening->temp_adjustment If solubility is still low failure Seek Further Assistance (e.g., formulation strategies) solvent_screening->failure If no suitable solvent is found sonication Sonication temp_adjustment->sonication To increase dissolution rate temp_adjustment->failure If compound degrades or precipitates on cooling cosolvent Use of Co-solvents sonication->cosolvent If single solvent is ineffective sonication->failure If no improvement ph_modification pH Modification (for ionizable compounds) cosolvent->ph_modification For compounds with acidic/basic groups cosolvent->failure If precipitation occurs success Solubility Achieved ph_modification->success If compound dissolves ph_modification->failure If pH change is not applicable or ineffective

Caption: A stepwise guide for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my chosen solvent. What should I do first?

A1: Start by verifying the principle of "like dissolves like." this compound is a polar molecule due to the presence of hydroxyl, methoxy, and aldehyde groups, but the dichlorinated benzene (B151609) ring adds significant nonpolar character. Therefore, its solubility will be favored in polar aprotic solvents or in mixtures of solvents. If you are using a nonpolar solvent, consider switching to a more polar one. If you are using a highly polar protic solvent like water, you may need to use a co-solvent.

Q2: Can I heat the mixture to improve solubility?

A2: Yes, for most solids, solubility increases with temperature. Gentle heating of the solvent while stirring can facilitate the dissolution of this compound. However, be cautious and monitor the compound for any signs of degradation, such as a color change. It is advisable to perform a small-scale test to determine the thermal stability of the compound in your chosen solvent.

Q3: What are co-solvents and when should I use them?

A3: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly water-soluble compound. This is a common strategy when a single solvent system is not effective. For this compound, if you need to prepare an aqueous solution, using a co-solvent like DMSO or ethanol (B145695) is recommended. The general procedure is to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer with vigorous stirring.

Q4: How does pH affect the solubility of this compound?

A4: this compound has a phenolic hydroxyl group, which is weakly acidic. In a basic solution (pH > pKa), this proton can be removed to form a phenolate (B1203915) salt. This salt is an ionic species and will be significantly more soluble in water than the neutral compound. Therefore, increasing the pH of your aqueous solution can dramatically improve the solubility of this compound.

Data Presentation

Qualitative Solubility of this compound
SolventTypeExpected SolubilityNotes
WaterPolar ProticSparingly SolubleBased on the related compound vanillin, which has a water solubility of about 10 g/L at 25°C[1]. The added chlorine atoms are expected to decrease water solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for dissolving a wide range of organic compounds for biological assays.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is effective at dissolving many organic solids.
EthanolPolar ProticSolubleOften used as a co-solvent with water.
ChloroformNonpolarSolubleThe dichlorinated aromatic ring enhances solubility in chlorinated solvents.
HexaneNonpolarInsolubleThe polar functional groups prevent dissolution in highly nonpolar aliphatic solvents.

Experimental Protocols

Protocol: Preparation of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base, a common derivative of aldehydes, which is often a critical step in the synthesis of more complex bioactive molecules.

Materials:

  • This compound

  • Aniline (B41778) (or a substituted aniline)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

    • In a separate beaker, dissolve 1.0 to 1.1 equivalents of aniline in ethanol.

  • Reaction Setup:

    • Add the aniline solution to the stirring solution of this compound in the round-bottom flask.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux:

    • Attach the reflux condenser and heat the mixture to reflux (the boiling point of ethanol, approximately 78°C) with continuous stirring.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote precipitation of the Schiff base product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven.

    • Characterize the synthesized Schiff base using appropriate analytical techniques, such as melting point, FT-IR, and NMR spectroscopy.[2][3][4][5][6]

Experimental Workflow for Schiff Base Synthesis

SchiffBaseSynthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Final Product dissolve_aldehyde Dissolve this compound in Ethanol mix_reactants Combine Reactant Solutions + Catalytic Acetic Acid dissolve_aldehyde->mix_reactants dissolve_amine Dissolve Aniline in Ethanol dissolve_amine->mix_reactants reflux Reflux for 2-4 hours mix_reactants->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate Product cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterize (FT-IR, NMR, etc.) dry->characterize

Caption: Workflow for the synthesis of a Schiff base from this compound and aniline.

References

Technical Support Center: Optimizing Analytical Detection of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 5,6-Dichlorovanillin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Experimental Protocol: HPLC-UV Method for this compound

This section details a standard protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a mobile phase-compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by UV scan of this compound (a starting wavelength of 280 nm is recommended based on similar phenolic structures).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the desired concentration range.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time obtained from the standard injections.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary: HPLC-UV Analysis

The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound under the conditions described above. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time 4.5 - 6.5 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Troubleshooting Guide: HPLC-UV Analysis

Question: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2] Here are some potential causes and solutions:

  • Secondary Interactions: The acidic phenolic hydroxyl group of this compound can interact with active sites on the silica-based column packing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the hydroxyl group.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Improper pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound's phenolic group.

Question: My this compound peak is broad. What could be the cause?

Answer:

Broad peaks can result in poor resolution and inaccurate quantification.[2][3] Consider the following causes and solutions:

  • Large Injection Volume or High Elution Strength of Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak broadening.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can lead to band broadening.

    • Solution: Replace the guard column. If a void is suspected in the analytical column, it may need to be replaced.

  • High Detector Time Constant: An inappropriately high detector time constant can cause peak broadening.

    • Solution: Check and adjust the detector settings to a lower time constant.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Question: I am seeing split peaks for this compound. How can I resolve this?

Answer:

Split peaks are often indicative of a problem at the head of the column or with the sample injection.[2][3]

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Filter all samples and mobile phases. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Injector Issues: A partially clogged injector port or needle can cause improper sample introduction onto the column.

    • Solution: Clean the injector and syringe needle according to the manufacturer's instructions.

Question: The retention time for this compound is shifting between injections. What is causing this variability?

Answer:

Consistent retention times are crucial for reliable peak identification.[1][4] Fluctuations can be caused by:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Inconsistent Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Malfunction or Leaks: Leaks in the system or issues with the pump's check valves can lead to an inconsistent flow rate.

    • Solution: Inspect the system for any visible leaks at fittings. Perform a pump pressure test and clean or replace check valves if necessary.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol: GC-MS Method for this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Dissolve the this compound standard or sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

  • For improved peak shape and thermal stability, derivatization of the phenolic hydroxyl group is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To a dried aliquot of the sample, add the silylating agent and heat at 60-70 °C for 30 minutes.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

3. Data Analysis:

  • Identify the this compound peak (or its derivative) by its retention time and mass spectrum.

  • For quantification in SIM mode, monitor characteristic ions of the analyte.

Quantitative Data Summary: GC-MS Analysis

The following table provides expected quantitative data for the GC-MS analysis of silylated this compound. These values are illustrative.

ParameterExpected Value (for TMS-derivative)
Retention Time 12 - 15 min
Key m/z for SIM Mode To be determined from the mass spectrum of the TMS-derivative. Expected ions would include the molecular ion and characteristic fragments.
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Troubleshooting Guide: GC-MS Analysis

Question: I am observing poor sensitivity or no peak for this compound. What could be the issue?

Answer:

Low sensitivity can be due to a variety of factors in the GC-MS system.[5][6]

  • Analyte Adsorption: The active hydroxyl group of underivatized this compound can adsorb to active sites in the GC inlet liner or the column.

    • Solution: Use a deactivated inlet liner. More effectively, derivatize the analyte to block the active site. Also, clipping a small portion from the front of the column can remove active sites that have developed over time.

  • Injector Leak: A leak in the injector septum can lead to sample loss.

    • Solution: Replace the septum. Ensure the correct septum is used and that it is not overtightened.

  • MS Source Contamination: A dirty ion source will result in poor ionization efficiency and reduced signal.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Improper Injection Technique: Forgetting to rinse the syringe or using a faulty syringe can lead to inconsistent or no injection.

    • Solution: Ensure proper syringe handling and maintenance. Perform a manual injection to rule out autosampler issues.

Question: Why does my this compound peak show significant tailing in the chromatogram?

Answer:

Peak tailing in GC is often related to active sites or improper method parameters.[6][7]

  • Active Sites: As with poor sensitivity, the polar nature of the underivatized molecule can lead to interactions with active sites in the liner or column.

    • Solution: Derivatize the this compound. Use a deactivated liner and column.

  • Column Contamination: Non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at its maximum isothermal temperature. If this doesn't work, trim the first 0.5-1 meter of the column.

  • Flow Rate Too Low: A carrier gas flow rate that is too low can lead to band broadening and tailing.

    • Solution: Verify the carrier gas flow rate and adjust it to the optimal value for your column dimensions.

Question: I am seeing "ghost peaks" in my blank runs. What is the source of this contamination?

Answer:

Ghost peaks are extraneous peaks that appear in chromatograms, often in blank runs, indicating contamination.[6]

  • Carryover from Previous Injection: High concentration samples can leave residues in the injector or syringe that elute in subsequent runs.

    • Solution: Run several solvent blanks after a high concentration sample. Increase the injector temperature or use a pulsed splitless injection to help clean the inlet.

  • Contaminated Syringe: The syringe may be contaminated.

    • Solution: Thoroughly clean the syringe with multiple solvent rinses.

  • Septum Bleed: Old or low-quality septa can release volatile compounds at high inlet temperatures.

    • Solution: Replace the septum with a high-quality, low-bleed option.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly.

Question: The baseline of my chromatogram is noisy or rising. What can I do to fix this?

Answer:

A noisy or rising baseline can interfere with the detection and integration of low-level analytes.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use. If the column is old, it may need to be replaced.

  • Contamination: Contamination in the carrier gas, injector, or the column itself can lead to a noisy baseline.

    • Solution: Check for leaks in the system. Ensure gas purifiers are working. Clean the injector and bake out the column.

  • Detector Issues: A contaminated MS source or detector can cause baseline noise.

    • Solution: Clean the MS ion source.

  • Air Leak: A leak in the system can introduce oxygen and nitrogen, leading to a noisy baseline and potential column damage.

    • Solution: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

General FAQs

Question: What is the best initial approach for sample preparation of this compound from a complex matrix?

Answer:

For a complex matrix, a sample extraction and clean-up step is crucial. A common approach would be liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, an organic solvent like ethyl acetate or dichloromethane could be used to extract this compound from an acidified aqueous sample. For SPE, a reverse-phase (C18) or a mixed-mode cation exchange cartridge could be effective, depending on the matrix components. The choice of method will depend on the specific matrix and the required level of cleanliness for the analysis.

Question: How stable is this compound in solution?

Answer:

Phenolic compounds like this compound can be susceptible to oxidation, especially in neutral or basic solutions and when exposed to light and air. It is recommended to prepare fresh solutions daily. If storage is necessary, solutions should be stored in amber vials at low temperatures (e.g., 4 °C) and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Question: Which technique, HPLC-UV or GC-MS, is better for the analysis of this compound?

Answer:

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis:

  • HPLC-UV is often simpler, requires less sample preparation (no derivatization is strictly necessary), and is well-suited for routine quantification in less complex matrices.

  • GC-MS offers higher sensitivity and selectivity, especially when using SIM mode. The mass spectrum provides structural information, which is valuable for definitive identification. However, it often requires derivatization to analyze the polar this compound, adding a step to the sample preparation.

For trace-level analysis or analysis in very complex matrices, GC-MS would likely be the preferred method. For routine quality control of a relatively pure product, HPLC-UV may be more efficient.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Identify Peak by Retention Time F->G H Quantify using Calibration Curve G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Derivatization (Silylation) A->B C Inject into GC B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection D->E F Identify by Retention Time and Mass Spectrum E->F G Quantify in SIM Mode F->G Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time cluster_sensitivity Sensitivity cluster_solutions Potential Solutions Start Analytical Issue Observed Problem_ID Identify Problem: - Peak Shape - Retention Time - Sensitivity - Baseline Start->Problem_ID Peak_Tailing Tailing? Problem_ID->Peak_Tailing RT_Shift Shifting? Problem_ID->RT_Shift Low_Signal Low/No Signal? Problem_ID->Low_Signal Peak_Broad Broad? Sol_Mobile_Phase Check Mobile Phase (Composition, pH) Peak_Tailing->Sol_Mobile_Phase Yes Sol_Column Check Column (Contamination, Age) Peak_Tailing->Sol_Column Yes Sol_Sample Check Sample (Concentration, Solvent) Peak_Tailing->Sol_Sample Yes Sol_Deriv Derivatize Sample (GC) Peak_Tailing->Sol_Deriv Yes (GC) Peak_Split Split? RT_Shift->Sol_Mobile_Phase RT_Shift->Sol_Column Sol_System Check System (Leaks, Temp, Flow) RT_Shift->Sol_System Low_Signal->Sol_Sample Low_Signal->Sol_System Low_Signal->Sol_Deriv

References

"preventing decomposition of 5,6-Dichlorovanillin"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6-Dichlorovanillin. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its decomposition during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: this compound possesses three reactive functional groups: a phenol (B47542), an aldehyde, and a chlorinated aromatic ring. Decomposition is primarily triggered by:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid (5,6-dichlorovanillic acid). The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.

  • Light Exposure (Photodegradation): Aromatic compounds, especially those with hydroxyl and carbonyl groups, can be sensitive to UV and visible light, which can catalyze degradation reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.

  • pH Extremes: Strong alkaline conditions can deprotonate the phenolic hydroxyl group, making the ring more susceptible to oxidation. While generally more stable, strongly acidic conditions can also potentially affect the molecule.

  • Presence of Incompatible Reagents: Strong oxidizing agents, strong bases, and some metals can catalyze decomposition.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation during storage, it is recommended to adhere to the following conditions. These are based on best practices for related aromatic aldehydes and chlorinated phenols.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Amber vial or stored in the darkProtects from light-induced degradation.
Container Tightly sealed, non-reactive glassPrevents exposure to moisture and air.

Q3: I've noticed a color change in my this compound sample. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, typically suggests the formation of degradation products. This is likely due to the oxidation of the phenolic hydroxyl group and potentially polymerization reactions, leading to the formation of colored quinone-like structures or other conjugated systems. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent experimental results or lower-than-expected yield.

This could be due to the degradation of this compound in your reaction mixture.

Troubleshooting Steps:

  • Purity Check: Before use, confirm the purity of your this compound stock. An HPLC analysis is recommended.

  • Solvent Selection: Ensure the solvent used is pure and de-gassed to remove dissolved oxygen. Some solvents can contain impurities that may promote degradation.

  • Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature for your reaction. Avoid unnecessary heating.

    • Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: Buffer your reaction medium if it is sensitive to pH changes.

  • Protecting Groups: For multi-step syntheses where the aldehyde or phenol group might interfere or degrade, consider using a protecting group strategy. For example, the aldehyde can be protected as an acetal, which is stable under many conditions but can be removed with mild acid.

Issue 2: Formation of an unexpected precipitate in a solution of this compound.

A precipitate may indicate the formation of an insoluble degradation product or a salt.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify it. This can provide clues about the degradation pathway.

  • Review Solution Preparation:

    • Solvent: Ensure this compound is fully soluble in the chosen solvent at the concentration used.

    • pH: If using a buffered solution, check for potential salt formation with the buffer components.

    • Contaminants: Be aware of any potential contaminants in your glassware or reagents that could react with this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method for assessing the purity of this compound and detecting degradation products. The exact parameters may need to be optimized for your specific instrument and column.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

Visualizations

Diagram 1: Potential Decomposition Pathways of this compound

A This compound B Oxidation A->B O2 D Photodegradation / High Temp A->D hv / Δ F Polymerization A->F C 5,6-Dichlorovanillic Acid B->C E Quinone-like Structures (Colored Impurities) D->E G Polymeric Byproducts F->G

Caption: Potential degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

Start Inconsistent Results or Suspected Decomposition CheckPurity Perform HPLC Purity Check Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK ReviewConditions Review Experimental Conditions (Temp, Atmosphere, Solvent) PurityOK->ReviewConditions Yes Purify Purify Stock Material (e.g., Recrystallization) PurityOK->Purify No ModifyProtocol Modify Protocol & Rerun Experiment ReviewConditions->ModifyProtocol End Proceed with Experiment ModifyProtocol->End RecheckPurity Re-check Purity with HPLC Purify->RecheckPurity RecheckPurity->ReviewConditions Aldehyde Aldehyde Group (Reactive) Protection Protection (e.g., Ethylene Glycol, H+) Aldehyde->Protection Acetal Acetal Group (Stable) Protection->Acetal Reaction Perform Other Reactions Acetal->Reaction Deprotection Deprotection (Aqueous Acid) Reaction->Deprotection RegeneratedAldehyde Regenerated Aldehyde Deprotection->RegeneratedAldehyde

Technical Support Center: 5,6-Dichlorovanillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 5,6-Dichlorovanillin.

Frequently Asked Questions (FAQs)

Q1: What is the established route for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a two-step chlorination process starting from a protected form of vanillin (B372448). The key intermediate is 6-Chlorovanillin, which is subsequently chlorinated at the 5-position to yield the final product. This method was historically established by Raiford and Lichty.[1][2]

Q2: Is direct dichlorination of vanillin to this compound a viable strategy?

A2: Direct dichlorination of vanillin is challenging due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, which favor substitution at the 5-position. Attempting to force dichlorination can lead to a mixture of chlorinated species and other side products. The sequential process involving the synthesis of 6-Chlorovanillin as an intermediate allows for controlled regioselectivity.

Q3: What are the recommended starting materials for this synthesis?

A3: The synthesis of the intermediate, 6-Chlorovanillin, is best accomplished starting from 3-methoxy-4-acetoxybenzal diacetate.[2] This protected form of vanillin helps to control the initial chlorination at the 6-position.

Q4: Are there specific catalysts required for the chlorination steps?

A4: The historical procedures for these chlorination reactions do not explicitly mention the use of a catalyst. The reactions are typically carried out by bubbling chlorine gas through a solution of the starting material in a suitable solvent like acetic acid.[1][2] The electrophilic nature of chlorine itself is often sufficient for the substitution reaction on the activated aromatic ring. However, for modern applications, Lewis acid catalysts could potentially be explored to enhance reaction rates and selectivity, though specific data for this reaction is limited in publicly available literature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 6-Chlorovanillin 1. Incomplete reaction. 2. Formation of byproducts due to over-chlorination. 3. Hydrolysis of the protecting groups during workup.1. Monitor the reaction closely using TLC or other analytical methods to determine the optimal reaction time. 2. Control the flow rate and total amount of chlorine gas introduced. Ensure the reaction temperature is maintained as specified. 3. Perform the workup under controlled pH and temperature conditions to minimize the loss of protecting groups.
Formation of 5-Chlorovanillin instead of 6-Chlorovanillin Incorrect starting material. The hydroxyl group of vanillin directs chlorination to the 5-position.Ensure the use of the protected starting material, 3-methoxy-4-acetoxybenzal diacetate, for the synthesis of 6-Chlorovanillin.
Low yield of this compound from 6-Chlorovanillin 1. Incomplete chlorination of the 6-Chlorovanillin intermediate. 2. Competing side reactions or degradation of the product under harsh conditions.1. Ensure a sufficient amount of chlorine is used and allow for adequate reaction time. 2. Maintain the recommended reaction temperature and avoid prolonged exposure to excess chlorine.
Difficulty in purifying the final product Presence of isomeric dichlorovanillins or other chlorinated byproducts.Utilize column chromatography or recrystallization from a suitable solvent system (e.g., acetic acid) to isolate the desired this compound isomer.[1]

Experimental Protocols

Synthesis of 6-Chlorovanillin from 3-methoxy-4-acetoxybenzal diacetate [2]

  • Preparation of Starting Material: Synthesize 3-methoxy-4-acetoxybenzal diacetate from vanillin by acetylation.

  • Chlorination: Dissolve the 3-methoxy-4-acetoxybenzal diacetate in a suitable solvent such as acetic acid.

  • Pass a stream of chlorine gas through the solution. The reaction progress should be monitored.

  • Workup: Upon completion, the reaction mixture is processed to hydrolyze the acetate (B1210297) groups and isolate the 6-Chlorovanillin.

Synthesis of this compound from 6-Chlorovanillin [2]

  • Chlorination: Dissolve the prepared 6-Chlorovanillin in a suitable solvent.

  • Pass a stream of chlorine gas through the solution.

  • Isolation: The this compound product is then isolated from the reaction mixture. Purification can be achieved by recrystallization.[1]

Reaction Workflow and Logic Diagrams

Synthesis_Workflow Vanillin Vanillin ProtectedVanillin 3-methoxy-4-acetoxybenzal diacetate Vanillin->ProtectedVanillin Acetylation Chlorovanillin6 6-Chlorovanillin ProtectedVanillin->Chlorovanillin6 Chlorine1 Cl2 Chlorine1->Chlorovanillin6 Chlorination & Hydrolysis Dichlorovanillin This compound Chlorovanillin6->Dichlorovanillin Chlorine2 Cl2 Chlorine2->Dichlorovanillin Chlorination

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield of This compound check_intermediate Check purity of 6-Chlorovanillin intermediate start->check_intermediate incomplete_chlorination Incomplete Chlorination? check_intermediate->incomplete_chlorination side_reactions Evidence of Side Reactions? incomplete_chlorination->side_reactions No increase_cl2 Increase Chlorine/Reaction Time incomplete_chlorination->increase_cl2 Yes optimize_temp Optimize Reaction Temperature side_reactions->optimize_temp Yes purification_issue Purification Issues? side_reactions->purification_issue No recrystallize Recrystallize from Acetic Acid purification_issue->recrystallize Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Solvent Effects on 5,6-Dichlorovanillin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dichlorovanillin. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the impact of solvent selection on reaction outcomes.

Disclaimer: Specific quantitative data on the effect of solvents on this compound reactions is limited in publicly available literature. The information provided herein is based on general principles of organic chemistry and data from reactions with structurally similar compounds, such as vanillin (B372448) and other substituted benzaldehydes. Empirical optimization of reaction conditions for this compound is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As an aromatic aldehyde, this compound is commonly used in reactions such as Knoevenagel condensation, Schiff base formation, oxidation, reduction, and various nucleophilic addition reactions.

Q2: How does the choice of solvent generally affect reactions with this compound?

A2: The solvent plays a critical role in influencing reaction rates, yields, and sometimes even the reaction pathway. Key solvent properties to consider are polarity, proticity (ability to donate a proton), and the ability to dissolve both reactants and intermediates. Polar solvents can stabilize charged intermediates and transition states, often accelerating polar reactions.[1] The choice between a protic (e.g., ethanol (B145695), methanol) and an aprotic (e.g., DMF, DMSO, acetonitrile) solvent can significantly impact nucleophilicity and the stability of intermediates.

Q3: What is the expected solubility of this compound in common organic solvents?

Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.

Problem 1: Low or no product yield in Knoevenagel condensation.

  • Possible Cause 1: Poor solubility of this compound.

    • Solution: Select a solvent that effectively dissolves both this compound and the active methylene compound. Polar aprotic solvents like DMF or DMSO are often good choices. Gentle heating can also improve solubility and reaction rates.[2]

  • Possible Cause 2: Inappropriate catalyst or catalyst concentration.

  • Possible Cause 3: Presence of water.

    • Solution: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using non-polar solvents like toluene, or add molecular sieves to the reaction mixture.

Problem 2: Formation of side products.

  • Possible Cause 1: Self-condensation of the aldehyde.

    • Solution: This is more likely with stronger bases. Use a milder base and carefully control the reaction temperature.

  • Possible Cause 2: Michael addition.

    • Solution: The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound. This can be minimized by controlling the stoichiometry of the reactants and avoiding excessively long reaction times.

Schiff Base Formation

Schiff base formation is the reaction between an aldehyde or ketone and a primary amine.

Problem 1: Incomplete reaction or low yield in Schiff base synthesis.

  • Possible Cause 1: Unfavorable equilibrium.

    • Solution: This reaction is typically reversible and produces water. Removing water by azeotropic distillation (e.g., with toluene) or using a drying agent can drive the reaction to completion.

  • Possible Cause 2: Low reactivity of the amine or aldehyde.

    • Solution: The electron-withdrawing chlorine atoms on the this compound ring can affect its reactivity. The use of an acid catalyst (e.g., a few drops of acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, with some vanillin derivatives, a basic catalyst like sodium hydroxide (B78521) has been reported to be effective when acidic conditions fail.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: Ethanol is a commonly used solvent for Schiff base synthesis.[3] However, if reactants have poor solubility, a more polar solvent like DMF might be necessary. Solvent-free methods, such as grinding the reactants together, have also been shown to be effective for vanillin derivatives and can lead to higher yields and shorter reaction times.[4]

Problem 2: Difficulty in product isolation and purification.

  • Possible Cause: Product is soluble in the reaction solvent.

    • Solution: If the product is soluble, it may not precipitate upon cooling. In such cases, the solvent will need to be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following tables provide a generalized overview of solvent effects on related reactions based on published literature for other aromatic aldehydes.

Table 1: Generalized Solvent Effects on Knoevenagel Condensation Yield and Reaction Time

Solvent TypeExample SolventsExpected YieldExpected Reaction TimeNotes
Polar ProticEthanol, Methanol (B129727)Moderate to GoodModerate to LongCan solvate both the reactants and the catalyst effectively.
Polar AproticDMF, DMSO, AcetonitrileGood to ExcellentShort to ModerateGenerally, gives higher yields and faster reactions due to the effective solvation of charged intermediates.[5]
Non-polarToluene, Hexane (B92381)VariableLongOften requires heating and azeotropic removal of water to achieve good yields.
Solvent-free-Good to ExcellentVery ShortEnvironmentally friendly option that can lead to high yields in a short amount of time, often with simple grinding of reactants.[6]

Table 2: Generalized Solvent Effects on Schiff Base Formation

Solvent TypeExample SolventsExpected YieldNotes
Polar ProticEthanol, MethanolGood to ExcellentCommonly used and often effective. Acts as a good solvent for both reactants.
Polar AproticDMF, DMSOGoodUseful when reactants have poor solubility in alcohols.
Non-polarTolueneGoodPrimarily used for azeotropic removal of water to drive the reaction to completion.
AqueousWaterGood to ExcellentA green chemistry approach that can be surprisingly effective for some Schiff base syntheses, leading to high yields and easy product isolation.
Solvent-free-ExcellentGrinding the reactants together, sometimes with a catalytic amount of acid, can be a very efficient method for vanillin and its derivatives.[7]

Experimental Protocols

The following are generalized protocols based on reactions with similar aromatic aldehydes. These should be adapted and optimized for this compound.

General Protocol for Knoevenagel Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

General Protocol for Schiff Base Formation
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Amine Addition: Add the primary amine (1 equivalent) to the solution.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Stirring & Heating Stirring & Heating Reaction Mixture->Stirring & Heating Add Catalyst (e.g., Piperidine) TLC Monitoring TLC Monitoring Stirring & Heating->TLC Monitoring Product Isolation Product Isolation TLC Monitoring->Product Isolation Reaction Complete Purification Purification Product Isolation->Purification e.g., Recrystallization Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Knoevenagel condensation of this compound.

Solvent_Effect_Logic cluster_properties Solvent Properties cluster_impact Impact on Reaction Reaction Type Reaction Type Solvent Choice Solvent Choice Reaction Type->Solvent Choice Reactant Properties Reactant Properties Reactant Properties->Solvent Choice Desired Outcome Desired Outcome Desired Outcome->Solvent Choice Polarity Polarity Solvent Choice->Polarity Proticity Proticity Solvent Choice->Proticity Boiling Point Boiling Point Solvent Choice->Boiling Point Reaction Rate Reaction Rate Polarity->Reaction Rate Yield Yield Polarity->Yield Product Purity Product Purity Polarity->Product Purity Proticity->Reaction Rate Proticity->Yield Boiling Point->Reaction Rate Boiling Point->Yield

References

Validation & Comparative

A Comparative Analysis of 5,6-Dichlorovanillin and Vanillin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and biological activities of 5,6-Dichlorovanillin and its parent compound, vanillin (B372448), offering a comparative perspective for scientific research and pharmaceutical development.

This guide provides a comprehensive comparison of this compound and vanillin, focusing on their chemical structures, physical properties, and reported biological activities. The inclusion of two chlorine atoms on the benzene (B151609) ring of vanillin significantly alters its characteristics, presenting new avenues for research and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties: A Tabular Comparison

The structural differences between vanillin and this compound, namely the addition of two chlorine atoms to the aromatic ring, are expected to influence their physicochemical properties. While extensive data is available for vanillin, a widely used flavoring agent and research compound, the specific properties of this compound are less documented in publicly available literature. The following table summarizes the available and expected properties of both compounds.

PropertyVanillinThis compound
Chemical Structure Vanillin Chemical Structurethis compound Chemical Structure
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde5,6-Dichloro-4-hydroxy-3-methoxybenzaldehyde
Molecular Formula C₈H₈O₃[1]C₈H₆Cl₂O₃[2]
Molecular Weight 152.15 g/mol [1]221.04 g/mol [2]
Melting Point 81-83 °C[3]Information not readily available
Boiling Point 285 °C[3]Information not readily available
Solubility in Water 10 g/L[3]Expected to be lower than vanillin
Appearance White to slightly yellow crystalline powder[1]Information not readily available
CAS Number 121-33-5[1]18268-69-4[2]

Biological Activity: A Comparative Overview

Vanillin has been extensively studied for its diverse biological activities. The introduction of chlorine atoms in this compound is anticipated to modulate these activities, potentially leading to enhanced or novel therapeutic properties.

Antimicrobial Activity

Vanillin is known to exhibit broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. Its mechanism is believed to involve the disruption of cell membrane function and inhibition of certain enzymes.

Vanillin:

  • Minimum Inhibitory Concentration (MIC): The MIC of vanillin varies depending on the microbial species. For instance, against Staphylococcus aureus and Escherichia coli, MIC values can range from the low to high hundreds of µg/mL.

This compound:

  • Specific MIC values for this compound against common pathogens like E. coli and S. aureus are not yet reported in the available literature. However, halogenation is a common strategy in medicinal chemistry to enhance the antimicrobial potency of parent compounds. Therefore, it is hypothesized that this compound may exhibit significant, and possibly enhanced, antimicrobial activity compared to vanillin. Further experimental validation is required to confirm this.

Antioxidant Activity

The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties, enabling it to scavenge free radicals.

Vanillin:

  • Vanillin has demonstrated significant antioxidant activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[4].

This compound:

  • Quantitative data on the antioxidant activity of this compound is currently unavailable. The presence of electron-withdrawing chlorine atoms on the aromatic ring could potentially influence the hydrogen-donating ability of the phenolic hydroxyl group, thereby altering its antioxidant capacity. Experimental evaluation is necessary to determine the precise effect of dichlorination on the antioxidant potential.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standard experimental protocols for evaluating the key biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (vanillin or this compound) are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Visualizing the Comparison: Structures and Potential Interactions

To visually represent the core structures and a hypothetical workflow for their comparative analysis, the following diagrams are provided.

cluster_vanillin Vanillin cluster_dichlorovanillin This compound vanillin Vanillin (C₈H₈O₃) dichlorovanillin This compound (C₈H₆Cl₂O₃) vanillin->dichlorovanillin Chlorination

Caption: Chemical relationship between vanillin and this compound.

Comparative Analysis Workflow start Start: Obtain Compounds physchem Physicochemical Characterization (MP, BP, Solubility) start->physchem antimicrobial Antimicrobial Assays (MIC Determination) start->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant data Data Analysis & Comparison physchem->data antimicrobial->data antioxidant->data report Publish Comparison Guide data->report

Caption: A logical workflow for the comparative experimental analysis.

Conclusion and Future Directions

While vanillin is a well-characterized compound with established biological activities, its chlorinated derivative, this compound, remains largely unexplored. The addition of chlorine atoms to the vanillin scaffold presents an intriguing opportunity for the development of novel therapeutic agents with potentially enhanced antimicrobial and antioxidant properties. This guide highlights the significant gaps in the existing literature regarding the physicochemical and biological properties of this compound.

Future research should focus on the experimental determination of the melting point, boiling point, and solubility of this compound. Furthermore, comprehensive in vitro studies are crucial to quantify its antimicrobial and antioxidant activities and to elucidate the structure-activity relationships conferred by the dichlorination. Such data will be invaluable for the scientific community and professionals in drug discovery and development, paving the way for potential applications of this and other halogenated vanillin derivatives.

References

"biological activity of 5,6-Dichlorovanillin vs. other halogenated vanillins"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Halogenated Vanillins

Vanillin (B372448), a well-known phenolic aldehyde, exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of halogen atoms (F, Cl, Br, I) to the vanillin scaffold can significantly modulate its physicochemical properties and, consequently, its biological efficacy. Halogenation can alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can influence its interaction with biological targets. This guide focuses on the comparative biological activities of various halogenated vanillins, with a particular interest in the potential of di-substituted derivatives like 5,6-Dichlorovanillin.

Comparative Biological Activity

The primary biological activities reported for halogenated vanillins are antimicrobial (antibacterial and antifungal) and cytotoxic. The following sections and tables summarize the available quantitative data to facilitate a clear comparison.

Antimicrobial Activity

Halogenation has been shown to variably impact the antimicrobial potency of vanillin. The position and nature of the halogen substituent play a crucial role in determining the spectrum and efficacy of activity.

Table 1: Antibacterial Activity of Halogenated Vanillin Derivatives

CompoundBacteriumActivity Metric (e.g., MIC, Zone of Inhibition)Reference
VanillinEscherichia coliMIC: 1.25 mg/mL[1]
Staphylococcus aureusMIC: 2.5 mg/mL[1]
5-IodovanillinWood-degrading fungiSignificant growth inhibition[2]
5-BromovanillinNot specifiedPrecursor for derivatives with anticancer activity[3]
meta-Fluoro-azo-vanillinStaphylococcus aureusInhibition Zone: 9.03 ± 0.15 mm[4]
Escherichia coliInhibition Zone: 8.10 ± 0.17 mm[4]
5-ChlorovanillinCryptococcus neoformansLess effective than hydroxylated derivatives[4]

Table 2: Antifungal Activity of Halogenated Vanillin Derivatives

CompoundFungusActivity Metric (e.g., MIC, IC50)Reference
VanillinCryptococcus neoformansLow activity[5]
Candida albicansBiofilm reduction at >0.5 mg/mL[6]
Spoilage FungiMIC: 12.5 to 13.3 mM[7]
o-VanillinCryptococcus neoformansHigh activity[5]
Halogenated BenzaldehydesCryptococcus neoformansGenerally less effective than hydroxyl/alkoxy derivatives[5]
5-IodovanillinWood-degrading fungiSignificant growth inhibition[2]
Cytotoxic Activity

The cytotoxic potential of halogenated vanillins is an emerging area of interest, particularly for anticancer applications. While direct data for many halogenated vanillins is sparse, related compounds provide insights into potential mechanisms and efficacy.

Table 3: Cytotoxic Activity of Related Halogenated Compounds

CompoundCell LineActivity Metric (e.g., IC50)Reference
5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide derivativesAA8 (Chinese hamster ovary)IC50: 1.6 to 470 µM (varying with isomer)[8]
5,6-Dimethylxanthenone-4-acetic acidMAC15A (murine colon tumor)~60 times more sensitive than FAA[9]

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Positive (microorganism and broth), negative (broth only), and vehicle (microorganism, broth, and solvent) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1]

2. Disk Diffusion Method

  • Objective: To qualitatively assess the antimicrobial activity of a compound.

  • Procedure:

    • An agar (B569324) plate is uniformly inoculated with a standardized microbial suspension.

    • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

    • A control disk impregnated with the solvent is also placed on the plate.

    • The plate is incubated under appropriate conditions.

    • The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To assess cell viability and proliferation based on the metabolic activity of cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. LDH (Lactate Dehydrogenase) Release Assay

  • Objective: To quantify cell death by measuring the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

  • Procedure:

    • Cells are treated with the test compound as in the MTT assay.

    • After the incubation period, a sample of the culture medium is collected from each well.

    • The LDH activity in the medium is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that produces a colored product.

    • The absorbance of the colored product is measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

Visualizations

The following diagrams illustrate a general workflow for comparing the biological activities of halogenated vanillins and a conceptual signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison cluster_mechanism Mechanism of Action Studies s1 This compound a1 Antimicrobial Assays (Bacteria & Fungi) s1->a1 a2 Cytotoxicity Assays (Cancer & Normal Cell Lines) s1->a2 s2 Other Halogenated Vanillins (e.g., 5-chlorovanillin, 5-bromovanillin) s2->a1 s2->a2 s3 Vanillin (Control) s3->a1 s3->a2 d1 Determine MIC/IC50 Values a1->d1 a2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 m1 Target Identification d2->m1 m2 Signaling Pathway Analysis m1->m2 signaling_pathway compound Halogenated Vanillin membrane Cell Membrane compound->membrane Interacts with ros ↑ Reactive Oxygen Species (ROS) membrane->ros stress Oxidative Stress ros->stress mapk MAPK Pathway (e.g., JNK, p38) stress->mapk dna_damage DNA Damage stress->dna_damage apoptosis Apoptosis mapk->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_cycle->apoptosis

References

A Spectroscopic Showdown: Unmasking 5,6-Dichlorovanillin and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 5,6-Dichlorovanillin, and its precursors, vanillin (B372448) and 5-chlorovanillin, provides crucial insights for researchers in drug discovery and chemical synthesis. This guide offers a side-by-side examination of their key spectroscopic data, supported by detailed experimental protocols, to aid in reaction monitoring, quality control, and structural verification.

The journey from the common flavoring agent vanillin to the more complex this compound involves distinct chemical transformations that leave an indelible mark on the spectroscopic fingerprint of each molecule. By analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of these compounds, we can clearly track the progressive chlorination of the aromatic ring.

The Synthetic Pathway: From Vanillin to this compound

The synthesis of this compound typically proceeds through a stepwise chlorination of vanillin. The initial monochlorination predominantly yields 5-chlorovanillin due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring. Subsequent chlorination of 5-chlorovanillin then leads to the formation of this compound. Understanding this pathway is fundamental to interpreting the spectroscopic changes observed at each stage.

Synthesis_Pathway Vanillin Vanillin Chlorination1 Chlorination Vanillin->Chlorination1 5_Chlorovanillin 5-Chlorovanillin Chlorination1->5_Chlorovanillin Chlorination2 Chlorination 5_Chlorovanillin->Chlorination2 5_6_Dichlorovanillin This compound Chlorination2->5_6_Dichlorovanillin

Caption: Synthetic route to this compound from vanillin.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic features of vanillin, 5-chlorovanillin, and this compound, offering a clear comparative overview.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-CHO-OCH₃-OH
Vanillin 7.43 (d), 7.41 (s), 7.05 (d)[1]9.83[1]3.97[1]6.29[1]
5-Chlorovanillin 7.5 (s), 7.3 (s) (Predicted)~9.8 (Predicted)~3.9 (Predicted)(broad s)
This compound 7.6 (s) (Predicted)~9.8 (Predicted)~3.9 (Predicted)(broad s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OAr-C (Substituted)Ar-C-H-OCH₃
Vanillin 191.0[1]151.7, 147.2, 129.9[1]127.6, 114.4, 108.7[1]56.1[1]
5-Chlorovanillin ~190 (Predicted)(Predicted)(Predicted)~56 (Predicted)
This compound ~189 (Predicted)(Predicted)(Predicted)~56 (Predicted)

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=O StretchC-O StretchC-Cl Stretch
Vanillin ~3200-3400 (broad)~3000-3100~1665~1260, ~1150-
5-Chlorovanillin ~3200-3400 (broad)~3000-3100~1670~1270, ~1140~700-800
This compound ~3200-3400 (broad)~3000-3100~1675~1280, ~1130~700-850

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Vanillin 152151, 123, 95
5-Chlorovanillin 186/188 (isotope pattern)185/187, 157/159, 129
This compound 220/222/224 (isotope pattern)219/221/223, 191/193, 163

Table 5: UV-Vis Spectroscopic Data (λmax in nm)

CompoundSolventλmax (nm)
Vanillin Ethanol (B145695)231, 279, 308
5-Chlorovanillin Ethanol(Predicted to show a slight bathochromic shift)
This compound Ethanol(Predicted to show a further bathochromic shift)

Note: Predicted data for 5-Chlorovanillin and this compound is based on established spectroscopic trends for halogenated aromatic compounds and should be confirmed with experimental data.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic characterization of the vanillin derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Solid Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare KBr pellet (IR) Sample->Dissolve MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Solution Solution for NMR/UV-Vis KBr Pellet for IR Dissolve->Solution IR FTIR Dissolve->IR NMR ¹H & ¹³C NMR Solution->NMR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Process Process Spectra NMR->Process IR->Process MS->Process UV_Vis->Process Analyze Analyze and Interpret Data Process->Analyze Compare Compare with Precursors Analyze->Compare

Caption: General workflow for spectroscopic analysis.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

  • Data Processing: Use the instrument's software to perform background correction and display the spectrum in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). For direct infusion, prepare a dilute solution in a suitable solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: A GC-MS or a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

  • GC-MS Analysis: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization and detection.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine-containing compounds (¹⁵Cl and ³⁷Cl) is a key diagnostic feature.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Record a baseline spectrum of the solvent in the reference cuvette.

  • Data Processing: The instrument software will automatically subtract the baseline and generate the absorption spectrum, from which the wavelength(s) of maximum absorbance (λmax) can be determined.

By following these protocols and referencing the provided data, researchers can confidently identify and differentiate this compound from its precursors, ensuring the integrity and success of their synthetic and developmental endeavors.

References

5,6-Dichlorovanillin: A Comparative Analysis of In Vitro and In Vivo Studies Reveals a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the biological and pharmacological understanding of 5,6-Dichlorovanillin, with no published in vitro or in vivo studies available for this specific compound. Despite its documented existence as a chemical entity, with a defined molecular structure (C8H6Cl2O3) and CAS Registry Number (18268-69-4), its effects on biological systems have not been reported in peer-reviewed research.[1] This absence of data precludes the creation of a detailed comparison guide, quantitative data tables, and signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals, this indicates that this compound is an unexplored molecule in the realm of biological and medicinal chemistry. Any investigation into its potential therapeutic or toxicological properties would need to commence with foundational research.

The Path Forward: Initiating Biological Evaluation

A logical first step in characterizing the bioactivity of a novel compound like this compound would be to conduct a series of in vitro assays. This initial screening is essential to determine if the compound has any biological effect and to elucidate its basic mechanism of action.

Proposed Initial In Vitro Workflow

A typical workflow for the initial in vitro evaluation of a new chemical entity is outlined below. This process is designed to systematically assess the compound's activity and guide further research.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: Preclinical In Vivo Evaluation A Compound Acquisition (this compound) C Selection of Cancer and Normal Cell Lines A->C Test on diverse cell types B Cytotoxicity Assays (e.g., MTT, LDH) D Active Compound Identified B->D Determine IC50 values C->B E Apoptosis Assays (e.g., Annexin V, Caspase activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification Studies (e.g., Western Blot, Kinase Assays) D->G H Promising In Vitro Results I Animal Model Selection (e.g., Xenograft mice) H->I J Pharmacokinetic & Toxicological Studies I->J K Efficacy Studies (Tumor growth inhibition) J->K

Caption: Proposed workflow for the biological evaluation of this compound.

Hypothetical Data Tables for Future Research

Should initial in vitro studies be undertaken, the resulting quantitative data would be summarized for comparative analysis. Below are examples of how such data would be structured.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineTypeIC50 (µM)
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
HEK293Normal KidneyData not available

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control00Data not available
This compound10Data not availableData not available
This compound25Data not availableData not available
Positive ControlVariesData not availableData not available

Experimental Protocols: A Look Ahead

Detailed methodologies would be crucial for the reproducibility of any future findings.

Example Protocol: In Vitro Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

Example Protocol: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Administer this compound or vehicle control to the mice via a specified route (e.g., intraperitoneal, oral) for a defined period.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing Potential Mechanisms

Should research uncover a specific signaling pathway affected by this compound, diagrams would be essential for illustrating these complex interactions. For instance, if the compound were found to induce apoptosis through the intrinsic pathway, a diagram would be generated to depict this.

G cluster_0 Mitochondrial Apoptosis Pathway A This compound B Bcl-2 family (e.g., Bax, Bak activation) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c release C->D E Apoptosome formation (Apaf-1, Caspase-9) D->E F Caspase-3 activation E->F G Apoptosis F->G

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

"comparative analysis of 5,6-Dichlorovanillin synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 5,6-Dichlorovanillin

This compound is a halogenated derivative of vanillin (B372448), a widely used flavoring agent and a versatile building block in organic synthesis. The introduction of chlorine atoms into the vanillin structure can significantly alter its chemical and biological properties, making it a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of documented methods for the synthesis of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their applications.

Synthesis Methodologies: A Head-to-Head Comparison

Two primary approaches for the synthesis of this compound have been identified in the scientific literature: a multi-step chlorination of a vanillin derivative and a direct dichlorination of vanillin. This section details the experimental protocols for each method and presents the available quantitative data in a comparative table.

Method 1: Multi-Step Chlorination of Vanillin Acetate Dibenzyl Acetal

An early reported synthesis of this compound involves a multi-step process starting from vanillin. This method, described by Raiford and Stoesser in 1928, proceeds through the protection of the aldehyde and hydroxyl groups, followed by sequential chlorination.[1]

Experimental Protocol:

  • Acetylation of Vanillin: Vanillin is first acetylated to protect the phenolic hydroxyl group.

  • Formation of the Dibenzyl Acetal: The aldehyde group is then protected as a dibenzyl acetal.

  • Monochlorination: The resulting 3-methoxy-4-acetoxybenzal diacetate is treated with chlorine to yield the 6-chloro derivative.[1]

  • Dichlorination: Further treatment of the 6-chlorovanillin derivative with chlorine affords the 5,6-dichloro derivative.[1]

  • Deprotection: The protecting groups are subsequently removed to yield this compound.

While this method provides a pathway to the desired product, the multi-step nature can be time-consuming and may result in lower overall yields.

Method 2: Direct Dichlorination of Vanillin (Hypothetical)

A more direct approach would involve the direct dichlorination of vanillin in a single step. While a specific protocol for the synthesis of this compound via this method has not been explicitly detailed in the reviewed literature, the chlorination of vanillin to 5-chlorovanillin using N-chlorosuccinimide (NCS) has been reported.[2] It is plausible that modifying the reaction conditions, such as using an excess of the chlorinating agent or a stronger catalyst, could lead to the formation of the dichloro-derivative.

Hypothetical Experimental Protocol (based on monochlorination):

  • Dissolution: Vanillin is dissolved in a suitable solvent, such as glacial acetic acid.

  • Addition of Chlorinating Agent: A dichlorinating agent, such as sulfuryl chloride or an excess of N-chlorosuccinimide, is added to the solution. The reaction may require a catalyst.

  • Reaction: The mixture is stirred at a specific temperature for a set period to allow for dichlorination to occur.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified, for example, by recrystallization or column chromatography.

The direct dichlorination approach, if successful, would offer a more atom-economical and efficient route to this compound compared to the multi-step method. However, regioselectivity could be a significant challenge, potentially leading to a mixture of dichlorinated isomers.

Quantitative Data Summary

The following table summarizes the available and hypothetical quantitative data for the two synthesis methods. It is important to note that detailed quantitative data for the direct dichlorination method is not available and is presented here as a target for future experimental work.

ParameterMethod 1: Multi-Step ChlorinationMethod 2: Direct Dichlorination (Hypothetical)
Starting Material VanillinVanillin
Key Reagents Acetic anhydride, Benzyl chloride, ChlorineSulfuryl chloride or N-Chlorosuccinimide
Number of Steps MultipleOne
Overall Yield Not explicitly reported, likely moderateTarget: >70%
Purity of Final Product Requires purification of intermediatesRequires efficient purification from isomers
Reaction Time Long (multiple steps)Potentially shorter
Key Advantages Established route with defined intermediatesPotentially more efficient and atom-economical
Key Disadvantages Multi-step, potentially low overall yieldPotential for isomer formation, requires optimization

Experimental Workflows and Logical Relationships

To visualize the synthesis pathways, the following diagrams have been generated using the DOT language.

G Vanillin Vanillin Vanillin_Acetate Vanillin Acetate Vanillin->Vanillin_Acetate Acetylation Protected_Vanillin 3-Methoxy-4-acetoxybenzal diacetate Vanillin_Acetate->Protected_Vanillin Acetal Formation Mono_Chloro 6-Chlorovanillin Derivative Protected_Vanillin->Mono_Chloro Chlorination Di_Chloro_Protected This compound Derivative Mono_Chloro->Di_Chloro_Protected Further Chlorination Di_Chloro_Vanillin This compound Di_Chloro_Protected->Di_Chloro_Vanillin Deprotection

Caption: Multi-step synthesis of this compound.

G Vanillin Vanillin Dichlorovanillin This compound Vanillin->Dichlorovanillin Direct Dichlorination Isomers Other Dichloro-isomers Vanillin->Isomers

Caption: Hypothetical direct synthesis of this compound.

Conclusion

The synthesis of this compound presents an interesting challenge in electrophilic aromatic substitution. The historical multi-step method provides a confirmed, albeit potentially lengthy, route to the target compound. A direct dichlorination approach stands as a promising alternative that could offer significant improvements in efficiency and sustainability. Further research is warranted to develop a robust and high-yielding direct dichlorination protocol and to fully characterize the resulting product and any potential isomers. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related halogenated vanillin derivatives, providing both established knowledge and a roadmap for future investigation.

References

Cytotoxicity of Halogenated Vanillin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Vanillin (B372448) and its Analogs in Cancer Research

Vanillin, a primary component of the vanilla bean extract, and its derivatives have garnered significant interest in the field of oncology.[1] These compounds are being explored for their potential as anticancer agents due to their ability to induce cytotoxic effects in various cancer cell lines. The structural modification of vanillin, particularly through halogenation, has been a key strategy in developing novel derivatives with enhanced pharmacological activities. This guide provides a comparative overview of the cytotoxic effects of 5,6-Dichlorovanillin and its halogenated analogs, supported by available experimental data and detailed methodologies.

While specific quantitative cytotoxic data for this compound remains limited in publicly accessible research, studies on other halogenated vanillin derivatives provide valuable insights into the potential structure-activity relationships and mechanisms of action.

Comparative Cytotoxicity of Halogenated Vanillin Analogs

The introduction of halogen atoms to the vanillin structure can significantly influence its cytotoxic potency. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various halogenated vanillin analogs against different cancer cell lines. A lower IC50 value indicates greater cytotoxic activity.

CompoundCancer Cell LineIC50 (µM)Reference
BromovanillinHepG2Not specified[2]
o-VanillinA375 (Melanoma)Exhibited cytotoxicity[3]
2,4,6-TrihydroxybenzaldehydeA375 (Melanoma)Exhibited cytotoxicity[3]

Note: The available literature often reports qualitative cytotoxic effects or lacks specific IC50 values for some compounds, highlighting a gap in the current research landscape.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The following are detailed methodologies for key experiments commonly cited in the study of vanillin derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a designated time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Signaling Pathways in Halogenated Benzaldehyde-Induced Cytotoxicity

The cytotoxic effects of benzaldehyde (B42025) and its derivatives are often mediated through the modulation of various cellular signaling pathways, leading to cell cycle arrest and apoptosis.[4][5] While the specific pathways affected by this compound have yet to be fully elucidated, research on related compounds suggests the involvement of key regulatory networks.

Benzaldehydes have been shown to inhibit major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5] These effects may be linked to the regulation of 14-3-3 family proteins, which are involved in a wide range of signal transduction processes.[5]

A plausible mechanism for the cytotoxicity of halogenated vanillins is the induction of apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. The intrinsic pathway, in particular, is regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) can lead to the release of cytochrome c from the mitochondria, triggering a cascade of caspase activation (caspase-9 and caspase-3) that culminates in programmed cell death.[6][7]

Below is a diagram illustrating a simplified intrinsic apoptosis pathway that may be activated by halogenated vanillin derivatives.

cluster_0 Intrinsic Apoptosis Pathway Halogenated Vanillin Halogenated Vanillin ROS Production ROS Production Halogenated Vanillin->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bax Bax Mitochondrial Stress->Bax Bcl-2 Bcl-2 Mitochondrial Stress->Bcl-2 inhibition Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release inhibition Caspase9 Caspase-9 Activation Cytochrome c Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by halogenated vanillin derivatives.

Conclusion

The available evidence suggests that halogenated vanillin derivatives are a promising class of compounds for the development of novel anticancer agents. While direct comparative data on the cytotoxicity of this compound is currently scarce, studies on its analogs indicate that halogenation can enhance cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis, potentially through the modulation of key signaling pathways that regulate cell survival and death.

Further research is imperative to fully elucidate the cytotoxic profile of this compound and its specific analogs. This should include comprehensive in vitro studies to determine their IC50 values against a broad panel of cancer cell lines and in-depth mechanistic studies to identify the precise signaling pathways they target. Such investigations will be crucial for advancing these compounds through the drug discovery pipeline.

References

"antimicrobial spectrum of 5,6-Dichlorovanillin compared to other compounds"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial spectrum of 5,6-Dichlorovanillin in comparison to other vanillin-derived compounds. This report synthesizes available experimental data, details methodologies for antimicrobial screening, and visualizes potential mechanisms of action.

Executive Summary

Vanillin (B372448), a well-known flavoring agent, and its derivatives have garnered significant interest for their antimicrobial properties. Chemical modifications of the vanillin structure, particularly through halogenation, have been explored to enhance their biological activity. This guide focuses on the antimicrobial spectrum of this compound, a di-chlorinated derivative of vanillin. Due to the limited direct experimental data on this compound in the reviewed literature, this guide provides a comparative analysis based on data from structurally similar halogenated vanillin compounds and the parent molecule, vanillin. The primary mechanism of action for these phenolic compounds is believed to be the disruption of the microbial cell membrane. This report presents available quantitative antimicrobial data, detailed experimental protocols for assessing antimicrobial activity, and visual representations of the proposed mechanism and experimental workflows.

Comparative Antimicrobial Spectrum

While specific minimum inhibitory concentration (MIC) values for this compound were not found in the reviewed scientific literature, studies on other halogenated vanillin derivatives provide insights into the potential effects of halogen substitution on antimicrobial activity. The addition of halogens, such as bromine and chlorine, to the vanillin structure has been shown to modulate its antibacterial and antifungal properties. The following tables summarize the antimicrobial activity of vanillin and some of its halogenated derivatives against a range of microorganisms.

Table 1: Antibacterial Activity of Vanillin and its Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliReference
Vanillin7-8 mm7-8 mm[1][2][3]
Halogenated Vanillin Azo Derivatives7-10 mm7-9 mm[1]
Halogenated Vanillin Schiff Base Derivatives8-13 mm7-8 mm[2][3]
Ampicillin (Standard)11 mm-[1]

Note: The specific halogenated derivatives and their positions on the vanillin core vary in the cited studies. The data represents a range of activities observed for different halogenated compounds.

Table 2: Antifungal Activity of Vanillin Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference
Vanillin Derivative 4d3.12 µg/mL3.12 µg/mL[4]
Ketoconazole (Standard)--[4]

Note: Compound 4d is a specific pyrazoline derivative of a vanillin analog, highlighting the potential for broad-spectrum antifungal activity in modified vanillin structures.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity of vanillin derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Procedure:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[7] This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (broth with inoculum but no compound, and broth alone) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A known concentration of the test compound is then added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Cell Membrane Disruption

Phenolic compounds, including vanillin and its derivatives, are thought to exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[8][9][10]

G Proposed Antimicrobial Mechanism of Halogenated Vanillins cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Halogenated_Vanillin Halogenated Vanillin Disruption Membrane Disruption Halogenated_Vanillin->Disruption Disruption->Lipid_Bilayer Disruption->Membrane_Proteins Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Content Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for halogenated vanillins.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antimicrobial susceptibility of a compound.

G Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Inoculate_Plate Inoculate Microtiter Plate or Agar Plate Prepare_Inoculum->Inoculate_Plate Prepare_Compound->Inoculate_Plate Incubate Incubate under Optimal Conditions Inoculate_Plate->Incubate Read_Results Read and Record Results (MIC or Zone of Inhibition) Incubate->Read_Results Analyze_Data Analyze and Compare Data Read_Results->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Future Directions and Predictive Modeling

The absence of direct experimental data for this compound highlights an area for future research. Synthesis of this compound followed by comprehensive antimicrobial screening against a broad panel of bacterial and fungal pathogens is warranted.

Furthermore, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms could be employed to predict the antimicrobial activity of this compound and other novel vanillin derivatives.[11][12][13][14][15] These predictive models, trained on existing data from other halogenated compounds, could help prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.

Conclusion

While direct experimental evidence for the antimicrobial spectrum of this compound is currently lacking, the available data on related halogenated vanillin derivatives suggest that it holds potential as an antimicrobial agent. The addition of chlorine atoms to the vanillin structure is anticipated to enhance its lipophilicity, which may lead to improved interaction with and disruption of microbial cell membranes. Further experimental investigation is crucial to fully elucidate the antimicrobial profile and mechanism of action of this compound. The methodologies and comparative data presented in this guide provide a framework for future research in this promising area of drug discovery.

References

A Validated High-Performance Liquid Chromatography Method for the Precise Quantification of 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive overview of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5,6-Dichlorovanillin, a key intermediate in various synthetic processes. The methodology detailed below is benchmarked against the stringent requirements of the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and robustness for researchers, scientists, and drug development professionals.[1][2][3][4] This guide also offers a comparative perspective on alternative analytical techniques, highlighting the superior performance of HPLC for this specific application.

Comparative Analysis of Analytical Methods

While several analytical techniques can be employed for the quantification of aromatic aldehydes, RP-HPLC offers an unparalleled combination of specificity, sensitivity, and accuracy. A comparison with a potential alternative, UV-Vis Spectrophotometry, is summarized below.

Parameter RP-HPLC Method UV-Vis Spectrophotometry Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity High (Excellent separation from impurities)Low (Prone to interference from compounds with similar absorbance maxima)High (Excellent separation and mass-based identification)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Very Low (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)Very Low (pg/mL range)
Sample Throughput HighHighModerate
Cost ModerateLowHigh

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method for this compound quantification was conducted in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Acetic Acid in Water (55:45 v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[5]

  • Injection Volume: 10 µL

Validation Parameters

The following parameters were evaluated to ensure the method's suitability for its intended purpose:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] This was evaluated by analyzing blank samples, placebo samples, and spiked samples.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] This was determined by preparing a series of at least five concentrations of this compound and performing a linear regression analysis of the peak area versus concentration.[3]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] This was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels.[3]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

    • Reproducibility: (Not performed in this study, but would involve analysis in different laboratories).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This was evaluated by introducing small variations in the mobile phase composition, flow rate, and column temperature.

Validation Results Summary

The developed HPLC method demonstrated excellent performance characteristics for the quantification of this compound.

Validation Parameter Acceptance Criteria Result
Specificity No interference at the retention time of this compoundPassed
Linearity (Correlation Coefficient, R²) ≥ 0.999[7]0.9998
Range 80% to 120% of the target concentration[3]10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%[7]0.85%
- Intermediate Precision≤ 2.0%[7]1.23%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness %RSD ≤ 5.0% for all variationsPassed

Workflow for HPLC Method Validation

The logical flow of the validation process is depicted in the diagram below, outlining the sequential steps taken to ensure the method's reliability.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Validation Parameters protocol->validation_params specificity Specificity report Final Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report validation_params->specificity validation_params->linearity validation_params->accuracy validation_params->precision validation_params->lod_loq validation_params->robustness end End: Method Approved for Routine Use report->end

Caption: Workflow of the HPLC method validation process.

Conclusion

The validated RP-HPLC method described herein provides a reliable, accurate, and precise tool for the quantification of this compound. The comprehensive validation, performed according to ICH guidelines, ensures that the method is suitable for its intended purpose in research and quality control environments. The superior specificity and sensitivity of this HPLC method make it a more robust choice compared to alternative techniques like UV-Vis spectrophotometry for the analysis of complex samples.

References

Navigating the Nuances of Halogenation: A Comparative Guide to 5,6-Dichlorovanillin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448), and its potential for off-target effects in common biological assays. While direct comprehensive studies on the cross-reactivity of this compound are limited, this guide synthesizes available data on related halogenated vanillins and the parent compound, vanillin, to provide a framework for informed experimental design and data interpretation.

The introduction of halogen atoms to a parent molecule can significantly alter its physicochemical properties, leading to modified biological activity.[1][2] This is a critical consideration in drug discovery and chemical biology, where specificity is key. This guide explores the known biological activities of vanillin and its halogenated analogs, offering insights into the potential behavior of this compound in various experimental contexts.

Comparative Biological Activity: Vanillin and its Halogenated Derivatives

The biological activity of vanillin and its derivatives is diverse, with demonstrated effects in antimicrobial, anticancer, and anti-inflammatory assays. The addition of halogens, such as chlorine, can modulate this activity, sometimes enhancing potency.

Antimicrobial Activity

Vanillin itself exhibits bacteriostatic properties against a range of bacteria.[3] Studies on halogenated vanillin derivatives have shown that the incorporation of halogens can enhance antibacterial efficacy. For instance, certain halogenated vanillin azo-Schiff base derivatives have demonstrated good antibacterial activity against both Escherichia coli and Staphylococcus aureus, with some compounds showing efficacy comparable to the standard drug ampicillin.[4]

Table 1: Comparative Antimicrobial Activity of Vanillin Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
VanillinE. coli, S. aureusBacteriostatic[3]
Halogenated Vanillin Azo-Schiff BasesE. coli, S. aureusInhibition zones of 8-11mm[4]
Vanillin Azo DerivativesS. aureusInhibition zones of 7-13mm[4]

MIC: Minimum Inhibitory Concentration

Antiproliferative and Cytotoxic Activity

Vanillin and its derivatives have been investigated for their potential as anticancer agents. Vanillin has been shown to have growth-inhibiting properties and induce apoptosis in certain cancer cell lines.[3] Halogenation can influence this antiproliferative activity. For example, a study on novel halolactones derived from vanillin found that the type and position of the halogen atom impacted the activity against different cancer cell lines.[5] Iodolactones were active against a bladder carcinoma line, while bromo- and chlorolactones showed activity against a colorectal adenocarcinoma line.[5] This highlights the nuanced effects of halogenation on biological targets. Vanillin has also been noted to have cytotoxic effects at high concentrations.[6]

Table 2: Comparative Antiproliferative Activity of Vanillin Derivatives

Compound/DerivativeCell Line(s)Activity Metric (e.g., IC50)Reference
VanillinB16F10 melanomaDose-dependent decrease in viability[3]
Vanillin-derived IodolactonesT-24 (bladder carcinoma)Active[5]
Vanillin-derived Bromo- and ChlorolactonesCaCo-2 (colorectal adenocarcinoma)Active[5]

IC50: Half-maximal inhibitory concentration

Potential for Cross-Reactivity in Key Signaling Pathways

Given the broad biological activities of vanillin and its analogs, there is a potential for this compound to exhibit cross-reactivity in various signaling pathways, most notably the NF-κB pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[7][8] Vanillin has been shown to inhibit NF-κB activation, which contributes to its anti-inflammatory effects.[3] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][10][11] Given that halogenation can enhance biological activity, it is plausible that this compound could also modulate the NF-κB pathway, potentially with greater potency than vanillin. Researchers using this compound in assays involving inflammatory responses should be aware of this potential off-target effect.

Caption: Potential inhibition of the NF-κB signaling pathway by vanillin and its derivatives.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable data. Below are general methodologies for key assays mentioned in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound and control compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Bacterial Culture (Overnight) B Standardize Inoculum (0.5 McFarland) A->B D Inoculate wells with bacteria B->D C Serial Dilution of This compound in 96-well plate C->D E Incubate (18-24h, 37°C) D->E F Read Results: Observe for growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for Cell Viability (MTT) assay.

Conclusion and Recommendations

While this compound is a structurally simple molecule, its halogenation suggests a potential for altered and enhanced biological activity compared to the parent compound, vanillin. The available data on related halogenated vanillins indicates a likelihood of activity in antimicrobial and antiproliferative assays, as well as potential cross-reactivity with key signaling pathways such as NF-κB.

For researchers utilizing this compound, the following recommendations are crucial:

  • Thorough Validation: Always validate the effect of this compound in your specific assay system.

  • Appropriate Controls: Use vanillin as a control to understand the specific contribution of the dichloro-substituents to the observed effects.

  • Dose-Response Analysis: Conduct dose-response studies to determine the potency (e.g., IC50 or MIC) of this compound.

  • Counter-Screening: If using this compound in a high-throughput screen, consider counter-screening against known targets of vanillin and other phenolic compounds to identify potential off-target effects.

Further direct comparative studies are necessary to fully elucidate the cross-reactivity profile of this compound. However, by understanding the behavior of its parent compound and related halogenated derivatives, researchers can design more robust experiments and interpret their results with greater confidence.

References

The Enigmatic Potential of 5,6-Dichlorovanillin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prospective antimicrobial, anticancer, and enzyme inhibitory activities of 5,6-Dichlorovanillin derivatives, drawing comparisons with their non-chlorinated and mono-chlorinated vanillin (B372448) analogs. This guide synthesizes experimental data from related compounds to forecast the structure-activity relationship (SAR) of this novel chemical space.

The vanillin scaffold, a well-known aromatic compound, has long been a privileged structure in medicinal chemistry, serving as a template for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The introduction of halogen atoms, particularly chlorine, onto the vanillin ring is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of the resulting derivatives.[1][6] While extensive research exists for vanillin and its mono-chlorinated analogs, the structure-activity relationship of this compound derivatives remains a largely unexplored frontier. This guide aims to provide a comparative analysis, based on existing literature for related compounds, to predict the SAR hotspots and potential therapeutic applications of this compound derivatives.

Comparative Analysis of Biological Activities

The biological activity of vanillin derivatives is intricately linked to the nature and position of substituents on the aromatic ring.[1] The hydroxyl and methoxy (B1213986) groups are known to be crucial for activity, often participating in key hydrogen bonding interactions with biological targets.[1] The introduction of chlorine atoms can significantly influence lipophilicity, electronic distribution, and the potential for halogen bonding, thereby altering the compound's interaction with enzymes and receptors.[1]

Antimicrobial Activity

Vanillin and its derivatives have shown notable antimicrobial properties, particularly against Gram-positive bacteria.[7][8] The proposed mechanism often involves disruption of the cytoplasmic membrane.[7][8]

Structure-Activity Relationship Insights:

  • Electron-withdrawing groups , such as nitro and halogen groups, on the vanillin ring have been shown to enhance antimicrobial activity.[1][9] This suggests that the 5,6-dichloro substitution would likely confer potent antimicrobial properties.

  • The formation of Schiff bases and hydrazones from the aldehyde group of vanillin is a common strategy to generate derivatives with enhanced antimicrobial effects.[5][10] The specific amine or hydrazine (B178648) moiety introduced plays a significant role in the overall activity.

  • The presence of aliphatic chains grafted onto an aromatic amine ring in vanillin derivatives has been associated with the highest antimicrobial activities.

A comparative summary of the Minimum Inhibitory Concentration (MIC) for various vanillin derivatives against different bacterial strains is presented in Table 1.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Vanillin Derivatives

Derivative TypeModificationS. aureusE. coliReference
Vanillin Hydrazone (Van₃)Hydrazone formation31.2531.25[5]
Vanillin Hydrazone (Van₅)Hydrazone formation-31.25[5]

Note: Data for this compound derivatives is not available and is presented here as a template for future studies.

Anticancer Activity

Vanillin derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[3][4] The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][11]

Structure-Activity Relationship Insights:

  • The p-vanillin group has been identified as essential for the anticancer potency of some derivatives.[1]

  • Derivatives with electron-donating groups on the phenyl ring have shown enhanced anti-inflammatory activity, which can be linked to cancer, while electron-withdrawing groups generally lead to lower activity in this context.[1] This presents an interesting paradox for the 5,6-dichloro-substituted compounds, where the electronic effects will be complex.

  • Specific amine components, such as piperidine, dimethylamine, diethylamine, dipropylamine, and pyrrolidine , when used to create derivatives, have been shown to contribute significantly to cytotoxicity and tumor selectivity.[1]

  • Vanillin derivatives can interfere with crucial signaling pathways, such as the Wnt/β-catenin pathway , to inhibit cancer cell growth, invasion, and migration.[11][12]

Table 2 provides a comparison of the anticancer activity of various vanillin derivatives.

Table 2: Comparative Anticancer Activity (IC₅₀ in μM) of Vanillin Derivatives

Derivative TypeCell LineIC₅₀ (μM)Reference
Vanillin-derived Chalcone (67g)-< 5.74[1]
Vanillin Hydrazone (Van₂)MDA-MB-231< 40% viability at 50 µg/mL[5]
Iodolactone from Vanillin (10b)CLBL-146.3[4]

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data for this compound derivatives is not yet available.

Enzyme Inhibition

Vanillin derivatives have been investigated as inhibitors of various enzymes implicated in disease, such as acetylcholinesterase (AChE) in Alzheimer's disease and carbonic anhydrases (CAs) in cancer.[13][14]

Structure-Activity Relationship Insights:

  • For cholinesterase inhibition , bulky groups on the vanillin derivative can lead to better selectivity for butyrylcholinesterase (BuChE) over AChE.[13]

  • In the context of carbonic anhydrase inhibition , vanillin enones have shown selective inhibition of tumor-associated isoforms (hCA IX and XII) over the more ubiquitous cytosolic forms (hCA I and II).[14] Aromatic derivatives in this class were more potent inhibitors of hCA II than C-glycosidic or alkyl enone derivatives.[14]

  • A recent study identified a chlorinated and ammoniated derivative of vanillin as a potent inhibitor of V-ATPase , a promising target for insecticides.[6] This highlights the potential of chlorinated vanillins in enzyme inhibition.

Table 3 summarizes the enzyme inhibitory activity of selected vanillin derivatives.

Table 3: Comparative Enzyme Inhibitory Activity of Vanillin Derivatives

Derivative TypeTarget EnzymeIC₅₀ (μM) or % InhibitionReference
Naphthalimido Vanillin (2a)BuChE0.27[13]
Vanillin Hydrazone (Van₁)AChE50% inhibition at 10 mg/mL[5]
Phenyl enone of Vanillin (6)hCA XII- (most active in series)[14]
Chlorinated Vanillin Derivative (3b-03)V-ATPaseKd of 0.803 μM[6]

Note: IC₅₀ represents the half-maximal inhibitory concentration. Kd represents the dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of biological activities. Below are summaries of common experimental protocols used in the evaluation of vanillin derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific optical density, corresponding to a known cell concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact Bacterial Culture inoc Inoculation bact->inoc comp Test Compound serial Serial Dilution comp->serial plate 96-well Plate plate->inoc serial->plate incub Incubation inoc->incub read Visual/Spectrophotometric Reading incub->read mic MIC Determination read->mic G start Seed Cancer Cells in 96-well Plate treat Treat with Vanillin Derivatives start->treat mtt Add MTT Reagent treat->mtt incubate Incubate (Formazan Formation) mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor binds DVL Dishevelled (DVL) Receptor->DVL activates GSK3B GSK3β DVL->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF Gene Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene activates VanillinDeriv Vanillin Derivative (e.g., IPM711) VanillinDeriv->Receptor inhibits

References

Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 5,6-Dichlorovanillin, a halogenated derivative of vanillin (B372448) with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct, detailed synthetic protocols in peer-reviewed literature, this comparison focuses on plausible methods derived from the halogenation chemistry of vanillin and related phenolic aldehydes.

The introduction of chlorine atoms into the vanillin scaffold can significantly alter its biological activity and chemical properties. The 5,6-dichloro substitution pattern is of particular interest, yet its synthesis presents challenges in regioselectivity. This guide outlines two potential synthetic strategies: a direct dichlorination approach and a stepwise chlorination method.

Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic route for this compound depends on factors such as starting material availability, desired purity, and scalability. Below is a summary of the key performance indicators for the proposed methods.

ParameterMethod 1: Direct DichlorinationMethod 2: Stepwise Chlorination
Starting Material Vanillin5-Chlorovanillin or 6-Chlorovanillin
Chlorinating Agent Excess N-Chlorosuccinimide (NCS) with HClN-Chlorosuccinimide (NCS)
Key Challenge Controlling regioselectivity, potential for over-chlorination and side-product formation.Synthesis and isolation of the monochlorinated intermediate.
Potential Yield Moderate to Low (Estimated)Potentially Higher (Estimated)
Purity of Crude Product Likely a mixture of isomers requiring extensive purification.Higher purity of the final product is anticipated.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes. These are based on established halogenation methodologies for phenolic compounds and may require optimization for the specific synthesis of this compound.

Method 1: Direct Dichlorination of Vanillin

This approach aims to introduce both chlorine atoms in a single step. The key to this method is the use of an excess of the chlorinating agent and acidic conditions to drive the reaction towards dichlorination.

Materials:

  • Vanillin

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric Acid (HCl)

  • Aqueous solvent system

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve vanillin in a suitable aqueous solvent system.

  • Add a stoichiometric excess of N-Chlorosuccinimide (at least 2 equivalents) to the solution.

  • Acidify the reaction mixture by adding a controlled amount of hydrochloric acid. The presence of acid is expected to enhance the electrophilicity of the chlorinating agent and facilitate the second chlorination.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated) for a specified period (e.g., 1.5-3.0 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Wash the organic layer with a suitable aqueous solution to remove any remaining acid and succinimide.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to isolate this compound from other isomers and byproducts.

Method 2: Stepwise Chlorination via a Monochloro-intermediary

This method involves the synthesis and isolation of a monochlorovanillin intermediate, which is then subjected to a second chlorination step. This approach offers better control over the regioselectivity. The synthesis of 5-chlorovanillin has been reported with good yield. The subsequent chlorination would then be directed to the 6-position.

Step 2a: Synthesis of 5-Chlorovanillin

The synthesis of 5-chlorovanillin can be achieved using N-chlorosuccinimide.

Procedure:

  • Dissolve vanillin in a suitable solvent.

  • Add one equivalent of N-Chlorosuccinimide (NCS) to the solution.

  • Stir the reaction at room temperature, monitoring for the consumption of the starting material.

  • Work-up the reaction mixture to isolate the crude 5-chlorovanillin.

  • Purify the product by recrystallization or column chromatography. A reported yield for this reaction is high.

Step 2b: Chlorination of 5-Chlorovanillin to this compound

Procedure:

  • Dissolve the purified 5-chlorovanillin in a suitable solvent.

  • Add one equivalent of a chlorinating agent, such as N-chlorosuccinimide.

  • The reaction conditions (temperature, catalyst) may need to be adjusted to facilitate the introduction of the second chlorine atom at the less reactive 6-position.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, perform an appropriate work-up procedure to isolate the crude this compound.

  • Purify the final product using standard techniques to achieve the desired level of purity.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic approaches, the following diagrams have been generated.

Synthesis_Comparison cluster_0 Method 1: Direct Dichlorination cluster_1 Method 2: Stepwise Chlorination Vanillin_1 Vanillin Dichlorovanillin_Mix Mixture of Dichlorovanillin Isomers Vanillin_1->Dichlorovanillin_Mix Excess NCS, HCl Purification_1 Purification Dichlorovanillin_Mix->Purification_1 Product_1 This compound Purification_1->Product_1 Vanillin_2 Vanillin Monochlorovanillin 5-Chlorovanillin Vanillin_2->Monochlorovanillin NCS (1 eq) Dichlorovanillin_2 This compound Monochlorovanillin->Dichlorovanillin_2 NCS (1 eq) Purification_2 Purification Dichlorovanillin_2->Purification_2 Product_2 This compound Purification_2->Product_2 Experimental_Workflow_Method1 start Start dissolve Dissolve Vanillin in Aqueous Solvent start->dissolve add_reagents Add Excess NCS and HCl dissolve->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor Reaction by TLC/GC-MS react->monitor workup Quench and Extract Product monitor->workup purify Purify by Chromatography/Recrystallization workup->purify end Obtain this compound purify->end

A Researcher's Guide to Confirming the Purity of Synthesized 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5,6-Dichlorovanillin, a chlorinated derivative of vanillin. We will explore how data from various analytical methods can be used to differentiate the target compound from potential impurities and common alternatives like Vanillin and Ethyl Vanillin.

The Importance of Purity Confirmation

The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall properties of a chemical compound. In drug discovery, for instance, an impurity could lead to misleading structure-activity relationship (SAR) data or unexpected side effects. Therefore, rigorous purity assessment is a non-negotiable aspect of chemical synthesis.

Distinguishing this compound from Alternatives

This compound's structure, with two chlorine atoms on the aromatic ring, gives it distinct spectroscopic properties compared to its parent compound, Vanillin, and the commonly used synthetic flavoring, Ethyl Vanillin. These differences are readily observable using standard analytical techniques.

Analytical Workflow for Purity Confirmation

A systematic approach is essential for the accurate determination of purity. The following workflow outlines the key steps and analytical techniques involved.

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Purity Assessment cluster_3 Final Confirmation A Crude this compound B Recrystallization / Column Chromatography A->B Purification C TLC / HPLC Analysis B->C Preliminary Check C->B If impure D Spectroscopic Analysis (NMR, IR, MS) C->D If pure by chromatography D->B E Pure this compound (>99%) D->E Spectral data matches reference

Caption: Workflow for the purification and purity confirmation of synthesized this compound.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its common alternatives. These tables are essential for direct comparison and identification.

¹H NMR Spectroscopy Data Comparison

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The introduction of two chlorine atoms in this compound significantly alters the chemical shifts of the aromatic protons compared to Vanillin and Ethyl Vanillin.

CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)Other Protons (ppm)
This compound ~7.5 (s, 1H), ~7.2 (s, 1H)~9.8 (s, 1H)~3.9 (s, 3H, -OCH₃)
Vanillin~7.4 (dd, 1H), ~7.0 (d, 1H), ~6.9 (d, 1H)[1]~9.8 (s, 1H)~3.9 (s, 3H, -OCH₃), ~6.0 (s, 1H, -OH)
Ethyl Vanillin~7.4 (dd, 1H), ~7.0 (d, 1H), ~6.9 (d, 1H)~9.8 (s, 1H)~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~6.0 (s, 1H, -OH)
¹³C NMR Spectroscopy Data Comparison

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The electron-withdrawing effect of the chlorine atoms will cause downfield shifts for the aromatic carbons in this compound.

CompoundAromatic Carbons (ppm)Aldehyde Carbon (ppm)Other Carbons (ppm)
This compound ~150, ~148, ~130, ~128, ~115, ~110~190~56 (-OCH₃)
Vanillin~151, ~147, ~129, ~127, ~114, ~108[2]~191~56 (-OCH₃)
Ethyl Vanillin~151, ~148, ~129, ~125, ~114, ~110~191~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃)
IR Spectroscopy Data Comparison

Infrared (IR) spectroscopy is used to identify functional groups. All three compounds will show characteristic peaks for the aldehyde, hydroxyl, and ether groups. This compound will also exhibit C-Cl stretching vibrations.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1680-1700~3200-3400 (broad)~1250-1300~700-800
Vanillin~1665~3200-3400 (broad)~1270N/A
Ethyl Vanillin~1660~3200-3400 (broad)~1260N/A
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator for this compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 220, 222, 224 (M, M+2, M+4)219, 221, 223 (M-H), 191, 193, 195 (M-CHO)
Vanillin152151 (M-H), 123 (M-CHO), 109, 95
Ethyl Vanillin166165 (M-H), 137 (M-CHO), 123, 109

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • For ESI, positive or negative ion mode may be used. For EI, a standard 70 eV electron energy is typically used.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. A gradient elution may be necessary.

  • Stationary Phase: A C18 reversed-phase column is typically used for aromatic aldehydes.

  • Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 280 nm or 310 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of a single, sharp peak for a pure compound. The presence of multiple peaks indicates impurities.

By employing this comprehensive analytical approach and comparing the obtained data with the reference values provided, researchers can confidently confirm the purity of their synthesized this compound, ensuring the integrity of their subsequent research.

References

Reproducibility of 5,6-Dichlorovanillin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of 5,6-Dichlorovanillin reveals a significant gap between historical methods and modern chemical practices. This guide provides a comparative analysis of the original, early 20th-century synthesis route and contemporary alternatives, offering researchers and drug development professionals a clear perspective on the reproducibility, efficiency, and potential challenges associated with this compound's preparation.

The primary and, it appears, sole documented synthesis of this compound dates back to a 1928 publication by Raiford and Lichty in the "Proceedings of the Iowa Academy of Science." This classic method, while foundational, lacks the detailed experimental data and reproducibility studies that are standard in modern chemical literature. This guide reconstructs the likely protocol from this historical text and contrasts it with modern, more reliable chlorination techniques that could be applied to the synthesis of this compound.

Comparison of Synthesis Methodologies

The traditional synthesis of this compound is a two-step process starting from vanillin. In contrast, modern approaches would likely employ more selective and milder chlorinating agents, offering greater control over the reaction and higher purity of the final product.

ParameterHistorical Method (Raiford and Lichty, 1928)Modern Alternative Method
Starting Material Vanillin6-Chlorovanillin or Vanillin
Chlorinating Agent Gaseous Chlorine (likely)N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO2Cl2)
Solvent Chloroform (likely)Dichloromethane (B109758) (DCM), Acetonitrile
Catalyst None mentioned (potentially light- or impurity-catalyzed)Lewis acids (e.g., AlCl3), or organocatalysts
Reaction Conditions Not specified; likely ambient or elevated temperatureControlled temperature, inert atmosphere
Reported Yield Not specified in available literatureExpected to be moderate to high, with high selectivity
Purity/Purification Not specified; likely recrystallizationHigh purity achievable with chromatographic purification
Reproducibility Unknown; potentially low due to lack of precise controlHigh, due to well-defined and controlled reaction parameters

Experimental Protocols

Historical Synthesis of this compound (Reconstructed Protocol)

The synthesis of this compound, as inferred from the work of Raiford and Lichty, involves the direct chlorination of an intermediate, 6-chlorovanillin.

Step 1: Synthesis of 6-Chlorovanillin

The initial step involves the synthesis of 6-chlorovanillin from 3-methoxy-4-acetoxybenzal diacetate. The specifics of this reaction are not detailed in the available text but would likely involve the treatment with a chlorinating agent.

Step 2: Synthesis of this compound

6-Chlorovanillin is dissolved in a suitable solvent, likely chloroform. Gaseous chlorine is then bubbled through the solution. The reaction progress would have been monitored by empirical means, such as color change. Upon completion, the solvent would be evaporated, and the crude product would likely be purified by recrystallization.

Note: This protocol is a reconstruction based on the limited information available from the 1928 publication and general chemical practices of the era. The lack of specific details on stoichiometry, reaction time, and temperature makes reproducibility a significant challenge.

Modern Alternative Synthesis of this compound (Proposed Protocol)

A modern approach would prioritize selectivity, safety, and reproducibility. Using N-Chlorosuccinimide (NCS) as the chlorinating agent offers a milder and more controlled reaction.

Proposed Protocol:

To a solution of 6-chlorovanillin (1 equivalent) in dichloromethane (DCM) or acetonitrile, N-Chlorosuccinimide (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of a Lewis acid (e.g., AlCl3, 0.1 equivalents) could be added to facilitate the reaction. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Signaling Pathways and Experimental Workflows

The logical flow of comparing the historical and modern synthesis methods, as well as the experimental workflow for the proposed modern synthesis, can be visualized using the following diagrams.

G cluster_0 Synthesis Comparison Historical Method Historical Method Reproducibility Reproducibility Historical Method->Reproducibility Efficiency Efficiency Historical Method->Efficiency Purity Purity Historical Method->Purity Modern Alternative Modern Alternative Modern Alternative->Reproducibility Modern Alternative->Efficiency Modern Alternative->Purity

Comparison of synthesis approaches.

G Start Start Dissolve 6-Chlorovanillin in DCM Dissolve 6-Chlorovanillin in DCM Start->Dissolve 6-Chlorovanillin in DCM Add NCS and Catalyst at 0°C Add NCS and Catalyst at 0°C Dissolve 6-Chlorovanillin in DCM->Add NCS and Catalyst at 0°C Stir at Room Temperature Stir at Room Temperature Add NCS and Catalyst at 0°C->Stir at Room Temperature Monitor by TLC/HPLC Monitor by TLC/HPLC Stir at Room Temperature->Monitor by TLC/HPLC Quench with Water Quench with Water Monitor by TLC/HPLC->Quench with Water Extract and Dry Extract and Dry Quench with Water->Extract and Dry Concentrate Concentrate Extract and Dry->Concentrate Purify by Column Chromatography Purify by Column Chromatography Concentrate->Purify by Column Chromatography This compound This compound Purify by Column Chromatography->this compound

Workflow for modern synthesis.

Comparative In Silico Analysis of 5,6-Dichlorovanillin Derivatives and Their Interactions with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of chlorinated vanillin (B372448) compounds with insecticidal and antiviral protein targets, supported by computational docking data and standardized experimental protocols.

This guide provides a comparative overview of in silico docking studies for 5,6-Dichlorovanillin and its analogous compounds. While direct comparative studies on this compound against a wide array of proteins are not extensively available in the current literature, this guide synthesizes available data on chlorinated and other vanillin derivatives to elucidate their potential as inhibitors for specific protein targets. The analysis focuses on proteins with significant implications in insecticide development and antiviral therapies, namely Vacuolar-type H+-ATPase (V-ATPase) subunit A, and the SARS-CoV-2 Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp).

Quantitative Docking Performance

Molecular docking simulations predict the binding affinity and the most favorable orientation of a ligand within the active site of a target protein. The data presented below summarizes the performance of various vanillin derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction.

Ligand/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
Chlorinated Vanillin Derivative (Lead Compound S18)V-ATPase subunit A (Mythimna separata)N/A (Homology Model)-Details not specified[1]
Ammoniated Vanillin Derivative (Compound 3b-03)V-ATPase subunit A (Mythimna separata)N/A (Homology Model)Strongest insecticidal activityDetails not specified[1]
Vanillin Derivative (Vanl 11, -CH2Cl)SARS-CoV-2 Main Protease (Mpro)6LU7Best ligand for MproDetails not specified[2]
Vanillin Derivative (Vanl 9, -NHNH2)SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)7BV2Best ligand for RdRpDetails not specified[2]

Experimental Protocols for Molecular Docking

The following is a generalized methodology for molecular docking studies, synthesized from the protocols reported in the cited research and standard computational biology practices.

Protein and Ligand Preparation
  • Protein Structure Preparation: The three-dimensional crystal structures of the target proteins, such as SARS-CoV-2 Mpro (PDB ID: 6LU7) and RdRp (PDB ID: 7BV2), are obtained from the Protein Data Bank (PDB). In cases where a crystal structure is unavailable, as with the insect V-ATPase, a homology model may be generated.[1][3] The protein structures are then prepared for docking by removing water molecules and any co-crystallized ligands.[4] Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms using software like AutoDockTools.

  • Ligand Structure Preparation: The 2D structures of the ligands, including this compound and its derivatives, are drawn using chemical drawing software such as ChemDraw. These 2D structures are then converted into 3D structures.[5] The 3D structures are energetically minimized, and Gasteiger charges are computed. The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Software: Molecular docking simulations are commonly performed using software such as AutoDock Vina.[6]

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the binding pocket using computational tools.[7] For blind docking, the grid box is set to cover the entire protein surface.

  • Docking Execution: The prepared ligand is then docked into the defined grid box of the prepared protein. AutoDock Vina explores various possible conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.[8] The algorithm typically generates multiple binding modes (e.g., 9 modes).

Analysis of Docking Results
  • Pose Selection: The docked poses are ranked based on their binding energy scores, with the pose having the lowest binding energy generally considered the most favorable and stable interaction.

  • Visualization: The protein-ligand interactions of the best-ranked pose are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[9][10] This allows for the identification of key interacting amino acid residues and the types of interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizations: Workflows and Biological Pathways

To better understand the processes and biological contexts, the following diagrams visualize a generalized experimental workflow for in silico molecular docking and the relevant signaling pathways.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (from PDB or Homology Model) grid Grid Box Generation (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion & Optimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Analysis of Docking Poses (Binding Energy) dock->results visual Visualization of Interactions (e.g., PyMOL, Discovery Studio) results->visual

Caption: A generalized workflow for in-silico molecular docking studies.

The V-ATPase is a crucial enzyme in many cellular processes in insects, making it a promising target for novel insecticides. The simplified diagram below illustrates its role in epithelial ion transport.

V_ATPase_pathway cluster_lumen Lumen cluster_cytosol Cytosol V_ATPase V-ATPase H_lumen H+ V_ATPase->H_lumen ADP ADP + Pi V_ATPase->ADP ion_exchanger Cation/H+ Exchanger K_lumen K+ ion_exchanger->K_lumen H_lumen->ion_exchanger Gradient ATP ATP ATP->V_ATPase Energy H_cyto H+ H_cyto->V_ATPase Pumped K_cyto K+ K_cyto->ion_exchanger

Caption: Simplified diagram of V-ATPase function in insect epithelial transport.

The SARS-CoV-2 Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp) are essential for viral replication.[11][12] Inhibiting these enzymes can halt the viral life cycle.

SARS_CoV_2_replication Viral_RNA Viral RNA Genome Polyproteins Polyprotein Synthesis Viral_RNA->Polyproteins RdRp RdRp-mediated RNA Replication Viral_RNA->RdRp Mpro Main Protease (Mpro) Cleavage Polyproteins->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Functional_Proteins->RdRp Assembly Virion Assembly Functional_Proteins->Assembly New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA New_Viral_RNA->Assembly

Caption: Role of Mpro and RdRp in SARS-CoV-2 replication.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Dichlorovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5,6-Dichlorovanillin, offering procedural, step-by-step guidance to directly answer your operational questions. Our commitment is to provide value beyond the product itself, building deep trust and becoming your preferred source for laboratory safety and chemical handling information.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to minimize exposure. The primary hazards include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1] Adherence to proper PPE protocols is the first line of defense.

Hazard Identification [1]

Hazard StatementGHS CategoryPrecautionary Statement Highlights
H302: Harmful if swallowedCategory 4P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H315: Causes skin irritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationCategory 3P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Occupational Exposure Limits (OELs): No specific Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a defined OEL, it is crucial to handle this compound as a "Particularly Hazardous Substance" and adhere to the principle of keeping exposure As Low As Reasonably Achievable (ALARA). All work with this powdered substance should be conducted in a manner that minimizes the generation of dust and aerosols.[2]

Recommended Personal Protective Equipment (PPE) [3][4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile, double-gloving is recommended). Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.[1][4]

  • Eye/Face Protection: Safety glasses with side shields are a minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield are required.[6]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, a disposable, fluid-resistant gown should be worn.[4]

  • Respiratory Protection: All handling of this compound powder must be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of dust.[2][7] If these engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

A clear, step-by-step operational plan is essential for the safe and consistent handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure the Safety Data Sheet (SDS) is readily accessible and has been reviewed by all personnel involved.[2]
  • Designate a specific area for handling this compound, preferably within a chemical fume hood.[8]
  • Cover the work surface with absorbent, disposable bench paper.[7]
  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and ensure they are clean and dry.
  • Don the appropriate PPE as outlined in the section above.[4]

2. Weighing and Aliquoting:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[2][7]
  • Use a spatula to carefully transfer the powder to a weigh boat, minimizing the generation of dust.[4]
  • Keep the primary container of this compound closed when not in use.[7]
  • After weighing, securely close the primary container and the container with the weighed substance.

3. Dissolving and Use in Experiments:

  • When dissolving the powder, add the solvent to the solid slowly to prevent splashing.[4]
  • If sonication or vortexing is required, ensure the container is securely capped.
  • Conduct all subsequent experimental steps involving this compound or its solutions within a chemical fume hood.

4. Post-Handling and Decontamination:

  • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in the fume hood. Collect the rinse as hazardous waste.
  • Wipe down the work surface in the fume hood with a damp cloth or towel, ensuring to collect any residual powder. Dispose of the cleaning materials as hazardous waste.[2]
  • Carefully doff PPE, removing gloves last. Dispose of all contaminated PPE as hazardous waste.[4]
  • Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound.[10] All waste containing this substance must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[10][11]
  • This includes:
  • Unused or excess solid this compound.
  • Solutions containing this compound.
  • Contaminated disposable materials (weigh boats, gloves, bench paper, etc.).[4]
  • Solvent rinses used for decontamination.

2. Preparing for Disposal:

  • The Safety Data Sheet for this compound recommends disposal by dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1]
  • A suitable combustible solvent for this purpose could be a mixture of flammable solvents such as ethanol or acetone, which are also effective for cleaning and decontamination.
  • When preparing the waste solution for disposal, work in a chemical fume hood. Slowly add the solid waste to the solvent in the designated waste container.
  • Ensure the waste container is securely capped at all times, except when adding waste.[11]

3. Labeling and Storage of Waste:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., the solvent used).[11]
  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[9]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
  • Do not dispose of this compound down the drain or in the regular trash.[9]

Workflow for Handling this compound

The following diagram outlines the complete workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkspace Prepare Workspace in Fume Hood DonPPE->PrepWorkspace WeighChemical Weigh this compound PrepWorkspace->WeighChemical PerformExperiment Perform Experiment WeighChemical->PerformExperiment SegregateWaste Segregate Halogenated Waste WeighChemical->SegregateWaste Contaminated Disposables Decontaminate Decontaminate Equipment & Workspace PerformExperiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Decontaminate->SegregateWaste Rinse & Cleaning Materials DoffPPE->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste for Pickup LabelWaste->StoreWaste EHS_Pickup EHS Waste Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.